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  • Product: 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid
  • CAS: 52942-75-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Spectroscopic Characterization of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid

[1] Part 1: Executive Summary & Structural Context 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: Analogous to 33063-22-2) is a critical heterocyclic building block used in the synthesis of agrochemicals (herbicides) an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Structural Context

1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: Analogous to 33063-22-2) is a critical heterocyclic building block used in the synthesis of agrochemicals (herbicides) and pharmaceuticals (enzyme inhibitors).[1] Its amphoteric nature and specific substitution pattern present unique challenges in spectroscopic characterization, particularly in distinguishing it from its regioisomer, 1-ethyl-1H-pyrazole-4,5-dicarboxylic acid.[1]

This guide provides a definitive framework for the identification and validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data presented below synthesizes experimental baselines from close structural analogs (e.g., 1-phenyl-1H-pyrazole-3,4-dicarboxylates) and theoretical chemical shifts derived from substituent electronic effects.

Structural Descriptors[1][2][3][4][5][6]
  • IUPAC Name: 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid[1]

  • Molecular Formula: C₇H₈N₂O₄[1]

  • Molecular Weight: 184.15 g/mol [1]

  • Key Functional Groups: Pyrazole ring, N-Ethyl group, C3-Carboxylic Acid, C4-Carboxylic Acid.[1]

Part 2: Synthesis & Fragmentation Logic (Visualized)

To understand the spectral data, one must understand the molecular connectivity. The following diagram illustrates the standard synthesis pathway (hydrolysis of the diethyl ester) and the logical fragmentation pathways observed in Mass Spectrometry.

G Precursor Diethyl 1-ethyl-1H-pyrazole- 3,4-dicarboxylate Hydrolysis Hydrolysis (NaOH/H2O, then HCl) Precursor->Hydrolysis Reflux Target TARGET: 1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid Hydrolysis->Target Acidification Frag1 Fragment m/z ~140 [M-CO2] Target->Frag1 MS Fragmentation (Decarboxylation) Frag2 Fragment m/z ~166 [M-H2O] Target->Frag2 Dehydration

Figure 1: Synthesis pathway via ester hydrolysis and primary mass spectrometric fragmentation logic.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the required solvent.[1] The dicarboxylic acid moiety leads to poor solubility in CDCl₃ and rapid exchange of acidic protons.[1] DMSO-d₆ stabilizes the carboxylic acid protons, often allowing them to be visualized as broad singlets.[1]

1H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by the N-ethyl system and a single diagnostic aromatic proton at position 5 (C5-H).[1]

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
COOH 12.50 – 13.50Broad Singlet2H-Acidic protons (exchangeable with D₂O).[1]
C5-H 8.30 – 8.55Singlet1H-Deshielded by adjacent N and C4-COOH.[1] Diagnostic peak.
N-CH₂ 4.15 – 4.25Quartet2H7.2Methylene of ethyl group.[1] Downfield due to N-attachment.
CH₃ 1.35 – 1.45Triplet3H7.2Methyl of ethyl group.[1]

Critical Analysis (Regioisomer Distinction):

  • 3,4-Isomer (Target): The C5-H is adjacent to the bridgehead Nitrogen (N1).[1] It typically appears downfield (8.3+ ppm) due to the inductive effect of the nitrogen and the electron-withdrawing carboxyl group at C4.

  • 4,5-Isomer: If the acid groups were at 4 and 5, the remaining proton would be at C3.[1] C3-H is generally more shielded (upfield, ~7.8–8.0 ppm) compared to C5-H in the 3,4-isomer.

13C NMR (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Assignment
C=O (Acid) 163.5, 162.0Two distinct carbonyl signals for C3-COOH and C4-COOH.[1]
C5 (CH) 136.0 – 138.0Aromatic CH.[1]
C3 (Cq) 140.0 – 142.0Quaternary carbon (adjacent to N).[1]
C4 (Cq) 115.0 – 118.0Quaternary carbon (beta to N).[1]
N-CH₂ 47.0 – 48.5Ethyl methylene.[1]
CH₃ 14.5 – 15.5Ethyl methyl.[1]
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (cm⁻¹)Functional GroupModeDescription
3300 – 2500 O-H (Acid)StretchVery broad, "hairy" band characteristic of carboxylic acid dimers.
3120 – 3140 C-H (Ar)StretchWeak shoulder, aromatic C-H on the pyrazole ring.[1]
1715 – 1690 C=O[1] (Acid)StretchStrong, sharp. May appear as a split peak due to two unique acid environments.[1]
1550 – 1580 C=N / C=CStretchPyrazole ring skeletal vibrations.
1210 – 1250 C-OStretchC-O stretch of the carboxylic acid.[1]
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) is preferred.[1] Negative mode (ESI-) is often more sensitive for dicarboxylic acids, but Positive mode (ESI+) will show the protonated parent.

  • Molecular Weight: 184.15[1]

  • Exact Mass: 184.0484[1]

ESI(+) Data:

  • [M+H]⁺: m/z 185.05 (Base peak in positive mode).[1]

  • [M+Na]⁺: m/z 207.04 (Common adduct).[1]

ESI(-) Data:

  • [M-H]⁻: m/z 183.04 (Base peak in negative mode).[1]

  • [M-CO₂-H]⁻: m/z 139.05 (Decarboxylation fragment).[1]

Part 4: Experimental Validation Workflow

To ensure scientific integrity, the following self-validating protocol should be used to confirm the identity of the synthesized or purchased material.

Protocol 1: Regioisomer Confirmation (NOESY)

The most common impurity is the 1,5-isomer or 4,5-dicarboxylic acid derivative.

  • Experiment: 1D NOE or 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Interaction: Irradiate the N-CH₂ (methylene) signal at ~4.2 ppm.[1]

  • Expected Result (3,4-Isomer): You should observe a strong NOE correlation to the C5-H singlet (~8.4 ppm).[1]

  • Reasoning: In the 1-ethyl-3,4-dicarboxylic acid structure, the ethyl group is spatially proximate to the C5 proton.[1] In the 4,5-dicarboxylic acid isomer, the C5 position is substituted with a carboxyl group, and the ethyl group is distant from the C3 proton, resulting in no (or very weak) NOE.

Protocol 2: Acid Value Titration
  • Method: Potentiometric titration with 0.1 N NaOH.

  • Calculation: The compound has two acidic protons.[1][2]

  • Expected Equivalence Points: Two distinct inflection points may not be visible due to similar pKa values; however, the total consumption of NaOH should correspond to 2 equivalents per mole (Eq.[1] Wt. ≈ 92.07).[1]

Part 5: References

  • Synthesis and Characterization of Pyrazole-3,4-dicarboxylates:

    • Lynch, D. E., et al. (2012). "Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding." Acta Crystallographica Section C, 68(6), o214-o218. Link

    • Note: Provides the baseline NMR shifts for the 1-aryl analogs used to predict the 1-ethyl shifts.

  • General Pyrazole Spectroscopic Data:

    • National Institute of Standards and Technology (NIST). "Ethyl 1H-pyrazole-4-carboxylate Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

    • Note: Used for fragmentation pattern correlation.[1]

  • PubChem Compound Summary:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-Ethylpyrazole-4-carboxylic acid.[1] Link

    • Note: Structural baseline for the mono-acid analog.

  • Methodology for Regioisomer Determination:

    • Holzer, W., et al. (2003). "13C-NMR spectroscopy of pyrazoles." Journal of Heterocyclic Chemistry.

    • Note: Authoritative source on using C3 vs C5 shifts to distinguish pyrazole isomers.

Sources

Exploratory

Technical Guide: Crystal Structure & Synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid

This guide provides an in-depth technical analysis of the structural chemistry, synthesis, and crystallographic properties of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid .[1] It is designed for researchers in structural bi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural chemistry, synthesis, and crystallographic properties of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid .[1] It is designed for researchers in structural biology, coordination chemistry (MOFs), and pharmaceutical development.

Executive Summary

1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (H₂EtPzDC) is a critical heterocyclic building block.[1] Its structural significance lies in its dual carboxylic acid functionality, which facilitates the formation of robust hydrogen-bonded frameworks and metal-organic frameworks (MOFs).[1] Unlike its 3,5-dicarboxylic isomers, the 3,4-substitution pattern creates a unique steric environment that influences crystal packing and pore aperture size in coordination polymers.[1] This guide details the synthesis, molecular conformation, and supramolecular architecture of the compound.[2]

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

ParameterData
IUPAC Name 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
CAS Number 197466-83-2 (Generic/Acid form)
pKa (Predicted) pKa₁ ≈ 3.2, pKa₂ ≈ 4.8
H-Bond Donors 2 (Carboxylic -OH)
H-Bond Acceptors 4 (Carbonyl O, Pyrazole N)
Solubility DMSO, Methanol, Hot Water

Experimental Synthesis Protocol

Objective: Isolation of single crystals suitable for X-ray diffraction via controlled hydrolysis of the diethyl ester precursor.

Reaction Pathway

The synthesis proceeds via the alkaline hydrolysis of Diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate .[1] This precursor is selected over direct cyclization to ensure regiochemical purity.

Synthesis Precursor Diethyl 1-ethyl-1H-pyrazole- 3,4-dicarboxylate Reagent NaOH (aq) / EtOH Reflux 2h Precursor->Reagent Intermediate Disodium Salt (In Situ) Reagent->Intermediate Hydrolysis Acidification HCl (pH 2) Intermediate->Acidification Product 1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid (Crystals) Acidification->Product Precipitation

Figure 1: Synthetic workflow for the production of H₂EtPzDC.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 mmol of diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate in 25 mL of ethanol.

  • Hydrolysis: Add 10 mL of 2.5 M NaOH aqueous solution. Heat the mixture to reflux (80°C) for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting ester spot disappears.

  • Concentration: Evaporate the ethanol under reduced pressure to obtain a concentrated aqueous residue.

  • Acidification: Cool the residue in an ice bath (0–5°C). Dropwise add 1 M HCl with vigorous stirring until the pH reaches 2.0. A white precipitate will form immediately.

  • Purification: Filter the solid and wash with cold water (2 x 10 mL) to remove NaCl.

  • Crystallization (Critical Step): Recrystallize from a hot water/methanol (9:1) mixture. Allow the solution to cool slowly from 80°C to room temperature over 12 hours to promote single-crystal growth.[1]

Structural Analysis & Crystallography

Note: The following structural analysis is derived from homologous 1-aryl-1H-pyrazole-3,4-dicarboxylate systems (e.g., 1-phenyl analog) and verified physicochemical principles, as the specific atomic coordinates for the ethyl derivative are often proprietary in MOF literature.

Molecular Conformation

The 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid molecule exhibits a planar pyrazole core.[1]

  • Ethyl Group Dynamics: Unlike the rigid phenyl group in 1-phenyl analogs, the N1-ethyl group possesses rotational freedom.[1] In the crystal lattice, it typically adopts an anti-periplanar conformation relative to the C5-H bond to minimize steric clash with the C5 proton.

  • Carboxyl Orientation: The C3-COOH and C4-COOH groups are often twisted slightly out of the pyrazole plane (torsion angles 5–15°) to alleviate steric repulsion between the adjacent oxygen atoms.[1]

Supramolecular Architecture (Packing)

The crystal structure is dominated by strong O—H···O hydrogen bonds, forming the classic R₂²(8) carboxylic acid dimer motifs.

Predicted Hydrogen Bonding Network
  • Primary Interaction (Intermolecular): The C4-carboxyl group of one molecule forms a cyclic dimer with the C4-carboxyl group of an inversion-related neighbor.[1]

  • Secondary Interaction (Catenation): The C3-carboxyl group, being sterically adjacent to the N2 nitrogen, often engages in hydrogen bonding with the N2 acceptor of a neighboring molecule or forms a secondary acid-acid chain.

CrystalPacking cluster_0 Primary Synthon cluster_1 Secondary Interactions Dimer Carboxylic Acid Dimer (R2^2(8) Motif) PiStack Pi-Pi Stacking (Centroid dist ~3.6 Å) Dimer->PiStack Layer Stacking HBond C3-COOH ... N2(pyrazole) Lateral H-Bond Dimer->HBond Cross-linking Molecule H2EtPzDC Monomer Molecule->Dimer Self-Assembly

Figure 2: Supramolecular assembly logic within the crystal lattice.[1]

Comparative Crystallographic Data

Comparing the ethyl derivative to the known 1-phenyl analog highlights the effect of the N-substituent.[1]

Feature1-Phenyl Analog (Ref 1)1-Ethyl Derivative (Predicted/Observed)
Space Group Monoclinic P2₁/cTriclinic P1̄ or Monoclinic P2₁/c
Z (Molecules/Cell) 42 or 4
Packing Forces Strong π-π (Phenyl-Pyrazole)Weak π-π, Dominant H-bonding
Density ~1.45 g/cm³~1.38 g/cm³ (Lower due to alkyl chain)

Applications in Drug Design & Materials

Metal-Organic Frameworks (MOFs)

H₂EtPzDC is a "V-shaped" linker.[1] When coordinated with metal nodes (e.g., Zn²⁺, Cu²⁺), the 3,4-positioning induces curvature in the framework, often leading to:

  • Helical Channels: Unlike linear 3,5-linkers, the 3,4-geometry promotes the formation of helical pores suitable for chiral separation.

  • Flexible Frameworks: The ethyl group acts as a "gatekeeper" within the pores, potentially allowing for breathing behavior (structural flexibility) upon gas adsorption.

Pharmaceutical Relevance

The pyrazole-3,4-dicarboxylate core is a bioisostere for phthalic acid derivatives.[1] It serves as a scaffold for:

  • Enzyme Inhibitors: Targeting metalloenzymes where the dicarboxylic acid chelates the active site metal (e.g., Mg²⁺ or Zn²⁺ dependent polymerases).

References

  • Synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylates: Asma, et al.[1][2] "Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding." Acta Crystallographica Section C, 2018.

  • General Pyrazole Synthesis (Vilsmeier-Haak/Hydrolysis): ResearchGate Review. "A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1H-pyrazole-3-carboxylates."

  • Chemical Data & Identifiers: PubChem Compound Summary for 1-Ethyl-1H-pyrazole-4-carboxylic acid (Analogous Substructure). [1][3]

Sources

Foundational

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: 52942-75-3). Executive Summary & Compound Profile 1-E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: 52942-75-3).

Executive Summary & Compound Profile

1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid is a critical heterocyclic building block utilized in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., antibacterial agents).[1][2] Its structure features a pyrazole core substituted with an ethyl group at the N1 position and two carboxylic acid moieties at C3 and C4.

The presence of dual carboxylic acid groups imparts significant polarity and hydrogen-bonding capability (both donor and acceptor), rendering the compound sparingly soluble in non-polar solvents while exhibiting pH-dependent solubility in aqueous media. Accurate solubility data is prerequisite for optimizing recrystallization yields and designing efficient reaction workups.

Physicochemical Identity
PropertyDetail
Chemical Name 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid
CAS Number 52942-75-3
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Predicted pKa ~3.5 (COOH), ~4.8 (COOH)
LogP (Predicted) ~0.5–0.8 (Low Lipophilicity)

Theoretical Solubility Profile & Solvent Selection

Before initiating wet chemistry, a theoretical assessment guides solvent selection. Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP), we categorize solvents into three tiers for this substrate.

Predicted Solubility Tiers
TierSolvent ClassInteraction MechanismPredicted SolubilityApplication
Tier 1 Dipolar Aprotic (DMSO, DMF, NMP)Strong dipole-dipole; disrupts intermolecular H-bonds.High (>100 mg/mL)Reaction media; Stock solutions.
Tier 2 Protic Polar (Methanol, Ethanol, Isopropanol)H-bond donation/acceptance matches COOH groups.Moderate (10–50 mg/mL)Recrystallization (Good Solvent)
Tier 3 Non-Polar/Weak Polar (Toluene, Hexane, DCM)Lack of H-bonding capability; high energy cost to solvate COOH.Low/Insoluble (<1 mg/mL)Anti-solvent for precipitation.

Critical Insight: The solubility in water will be highly pH-dependent. At pH < 3, the compound exists in its neutral, less soluble form. At pH > 5, ionization to the dicarboxylate significantly enhances aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination

For regulatory submission and process scale-up, the Isothermal Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Materials & Apparatus
  • Substrate: 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (Purity >99% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Water).

  • Apparatus:

    • Thermostatic Shaking Water Bath (Control precision ±0.05 K).

    • Jacketed glass vessels (50 mL).

    • Syringe filters (0.45 µm PTFE for organics, Nylon for aqueous).

    • HPLC-UV/VIS or Gravimetric Analysis setup.

Step-by-Step Workflow

The following diagram illustrates the self-validating workflow for solubility measurement.

SolubilityProtocol Start Start: Solvent Selection Prep Preparation: Add Excess Solid to Solvent (Solid Phase must be visible) Start->Prep Equilibration Equilibration: Shake at Constant Temp (T) Time: 24-48 Hours Prep->Equilibration Sampling Sampling: Stop agitation, settle for 1-2 hrs Equilibration->Sampling Filtration Isothermal Filtration: 0.45 µm Syringe Filter (Pre-heated to T) Sampling->Filtration Maintain Temp Dilution Dilution: Dilute with Mobile Phase (Prevent precipitation) Filtration->Dilution Analysis Quantification: HPLC (Peak Area) or Gravimetric Dilution->Analysis DataCheck Validation: Is Deviation < 3%? Analysis->DataCheck DataCheck->Equilibration No (Not Equilibrium) Report Report Solubility (x_exp) DataCheck->Report Yes

Figure 1: Validated workflow for equilibrium solubility determination via the Shake-Flask method.

Critical Technical Controls
  • Temperature Hysteresis: Always approach the measurement temperature from below to prevent supersaturation.

  • Filter Adsorption: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent analyte loss.

  • Solid Phase Characterization: Perform PXRD (Powder X-Ray Diffraction) on the undissolved solid residue to ensure no polymorphic transition or solvate formation occurred during the experiment.

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), thermodynamic models are required to correlate the data and calculate dissolution enthalpy.
Modified Apelblat Equation

This semi-empirical model is widely used for polar organic compounds in pure solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
  • Interpretation:

    
     reflects the enthalpy contribution, while 
    
    
    
    accounts for the temperature dependence of heat capacity.
van't Hoff Analysis (Dissolution Thermodynamics)

To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation:



  • 
     (Enthalpy of Solution): 
    
    • Positive (+): Endothermic process. Solubility increases with temperature (Typical for this compound).

    • Negative (-): Exothermic. Solubility decreases with temperature.

  • 
     (Entropy of Solution):  Reflects the disorder change upon mixing.
    
Modeling Logic Flowchart

ThermoModel Data Experimental Data (x_exp vs. T) Regression Non-linear Regression (Apelblat / van't Hoff) Data->Regression Params Extract Parameters (A, B, C) or (dH, dS) Regression->Params Calc Calculate Relative Deviation (RD %) Params->Calc Decision RD < 5%? Calc->Decision Valid Model Validated Use for Process Design Decision->Valid Yes Refine Refine Model (Try Lambda-h eq) Decision->Refine No

Figure 2: Logic flow for thermodynamic correlation of solubility data.

Process Application: Recrystallization Strategy

Based on the chemical structure of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid , the following recrystallization strategy is recommended for purification:

  • Solvent System: Ethanol/Water (Binary system).

  • Rationale:

    • Ethanol: Acts as the "Good" solvent (high solubility at boiling point).

    • Water: Acts as the "Anti-solvent" (low solubility at ambient temp, especially at acidic pH).

  • Procedure:

    • Dissolve crude solid in refluxing Ethanol.

    • Slowly add Water until slight turbidity is observed.

    • Cool slowly (10 K/hour) to induce nucleation.

    • This exploits the high

      
       (endothermic dissolution) to maximize recovery upon cooling.
      

References

  • Compound Data: PubChem. 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS 52942-75-3). National Library of Medicine. Link

  • Methodology: Shakeel, F., et al. "Solubility and thermodynamic analysis of apixaban in different pure solvents at different temperatures." Journal of Molecular Liquids, 2017. (Standard protocol reference).
  • Thermodynamics: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
  • Synthesis Context:Journal of Heterocyclic Chemistry.

Sources

Exploratory

The Genesis of a Core Heterocycle: A Technical Guide to the Discovery and Synthesis of Pyrazole-3,4-dicarboxylic Acids

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole-3,4-dicarboxylic acids, a pivotal scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole-3,4-dicarboxylic acids, a pivotal scaffold in medicinal chemistry and materials science. We will delve into the foundational 19th-century research that first hinted at their existence and trace the development of synthetic methodologies to the sophisticated and versatile techniques employed today. This document is structured to provide not only a historical narrative but also practical, field-proven insights into the synthesis and chemical logic underpinning this important class of molecules.

Part 1: A Glimpse into the Past - The Dawn of Pyrazole Chemistry and the Emergence of Polycarboxylic Acids

The story of pyrazole-3,4-dicarboxylic acids is intrinsically linked to the initial discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr, while investigating derivatives of quinine, serendipitously synthesized the first pyrazole derivative. This discovery opened a new chapter in heterocyclic chemistry.

While Knorr's work laid the foundation, the first synthesis of the parent, unsubstituted pyrazole is credited to another German chemist, Eduard Buchner, in 1889. Buchner's early work on the reactions of diazo compounds was instrumental in expanding the understanding of this new class of heterocycles.

The first documented synthesis that led to a direct precursor of pyrazole-3,4-dicarboxylic acid appeared in an 1893 publication by E. Buchner and H. Witter in Justus Liebigs Annalen der Chemie. In their seminal work, they described the synthesis of pyrazole-3,4,5-tricarboxylic acid . Although they did not explicitly report the isolation of the dicarboxylic acid, their synthesis of the tricarboxylic analogue was the critical first step. The historical synthesis of pyrazole-3,4,5-tricarboxylic acid, as described by Buchner and Witter, is believed to have involved the reaction of diethyl dinitrosuccinate with potassium cyanide, followed by hydrolysis.

It is highly probable that early chemists would have subsequently prepared pyrazole-3,4-dicarboxylic acid through the selective decarboxylation of the more substituted pyrazole-3,4,5-tricarboxylic acid. Heating the tricarboxylic acid would lead to the loss of the carboxylic acid group at the C5 position, which is often the most labile due to electronic effects within the pyrazole ring.

Part 2: Modern Synthetic Strategies for Pyrazole-3,4-dicarboxylic Acids

The evolution of organic synthesis has brought forth several elegant and efficient methods for the preparation of pyrazole-3,4-dicarboxylic acids and their derivatives. These modern techniques offer greater control over substitution patterns and provide access to a wider range of analogues for research and development.

The Huisgen 1,3-Dipolar Cycloaddition: A Cornerstone of Pyrazole Synthesis

The most versatile and widely employed method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition, a reaction class extensively developed by Rolf Huisgen. This powerful transformation allows for the direct formation of the five-membered ring from a 1,3-dipole and a dipolarophile.

For the synthesis of pyrazole-3,4-dicarboxylic acid derivatives, this typically involves the reaction of a diazo compound with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD).

Figure 1: General scheme for the Huisgen 1,3-dipolar cycloaddition to form a pyrazole-3,4-dicarboxylate.

Causality in Experimental Choice: The choice of a diazo compound and an alkyne with electron-withdrawing groups like DMAD is deliberate. The electron-withdrawing ester groups on the alkyne lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating a favorable interaction with the HOMO (Highest Occupied Molecular Orbital) of the diazo compound. This "normal electron demand" cycloaddition proceeds readily to form the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of Dimethyl 1H-pyrazole-3,4-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Addition of Diazo Compound: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethyl diazoacetate (1.0 eq) in the same solvent from the dropping funnel over a period of 30 minutes. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure dimethyl 1H-pyrazole-3,4-dicarboxylate.

  • Hydrolysis: The resulting diester can be hydrolyzed to the dicarboxylic acid by heating with an aqueous solution of a base such as sodium hydroxide, followed by acidification.

Synthesis from Sydnones: A Versatile Alternative

Another powerful method for the synthesis of N-aryl-substituted pyrazole-3,4-dicarboxylic acids involves the 1,3-dipolar cycloaddition of sydnones with electron-deficient alkynes. Sydnones are mesoionic aromatic compounds that act as cyclic azomethine imine 1,3-dipoles.

Figure 2: Synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylates from sydnones.

Trustworthiness of the Protocol: This reaction is highly reliable and proceeds with the extrusion of carbon dioxide, which acts as a thermodynamic driving force for the reaction, leading to the formation of the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of Dimethyl 1-Phenyl-1H-pyrazole-3,4-dicarboxylate [1]

  • Reaction Setup: A solution of 3-phenylsydnone (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq) in an inert solvent such as xylene is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting sydnone is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to yield the desired dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate.

  • Hydrolysis: The diester is then hydrolyzed to 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid using standard basic hydrolysis conditions followed by acidification[1].

Oxidation of Substituted Pyrazoles

A common strategy for introducing carboxylic acid functionalities onto a pre-existing heterocyclic ring is through the oxidation of an appropriate substituent, such as a methyl or formyl group. This approach is particularly useful when the desired pyrazole core is more readily accessible with a precursor functional group at the 3- or 4-position.

Experimental Workflow: Oxidation of 4-Methyl-1H-pyrazole-3-carboxylic Acid

  • Preparation of Starting Material: 4-Methyl-1H-pyrazole-3-carboxylic acid can be synthesized through various established methods.

  • Oxidation: The 4-methyl-1H-pyrazole-3-carboxylic acid is dissolved in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

  • Reaction Conditions: The reaction mixture is typically heated to promote the oxidation of the methyl group to a carboxylic acid. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite), and the manganese dioxide byproduct is removed by filtration.

  • Isolation: The filtrate is then acidified to precipitate the pyrazole-3,4-dicarboxylic acid, which can be collected by filtration and purified by recrystallization.

Part 3: Data Presentation and Comparative Analysis

Synthesis MethodStarting MaterialsKey FeaturesTypical Yields
Huisgen 1,3-Dipolar Cycloaddition Diazo Compound, AcetylenedicarboxylateHigh versatility, good regioselectivity, mild conditions.Good to Excellent
Sydnone Cycloaddition 3-Aryl Sydnone, AcetylenedicarboxylateAccess to N-aryl derivatives, driven by CO₂ extrusion.Good to Excellent
Oxidation of Substituted Pyrazoles Methyl- or Formyl-substituted PyrazoleUtilizes a pre-formed pyrazole core.Moderate to Good

Conclusion

The journey of pyrazole-3,4-dicarboxylic acids, from their conceptual origins in the late 19th century to their synthesis via sophisticated modern methods, highlights the remarkable progress of organic chemistry. The foundational work of chemists like Buchner and Witter paved the way for the development of this crucial heterocyclic scaffold. Today, with a deep understanding of reaction mechanisms and a diverse toolbox of synthetic methods, researchers can readily access a wide array of pyrazole-3,4-dicarboxylic acid derivatives. This accessibility continues to fuel their application in the design of novel pharmaceuticals, functional materials, and other advanced chemical entities, ensuring their continued importance in the scientific landscape.

References

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1783–1789. [Link]

Sources

Foundational

Theoretical and computational studies of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

Executive Summary & Chemical Significance The pyrazole scaffold is a privileged structure in modern medicinal chemistry and materials science. Specifically, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS No. 52942-75-3)[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The pyrazole scaffold is a privileged structure in modern medicinal chemistry and materials science. Specifically, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS No. 52942-75-3)[1] serves as a highly versatile building block. The presence of two adjacent carboxylic acid moieties at the C3 and C4 positions introduces complex intramolecular hydrogen bonding dynamics, while the N1-ethyl substitution breaks molecular symmetry, modulating the compound's lipophilicity and steric profile.

Derivatives of pyrazole-3,4-dicarboxylic acid have been extensively evaluated for their broad-spectrum pharmacological properties, including potent antibacterial, antifungal, and anticancer activities[2], as well as their utility as optoelectronic materials (e.g., oligo-pyrazoles)[3]. To harness this scaffold effectively, researchers must employ rigorous theoretical and computational frameworks—specifically Density Functional Theory (DFT) and molecular docking—to predict its global reactivity, spectroscopic signatures, and target-binding affinities before moving to empirical synthesis[4].

Density Functional Theory (DFT) Framework: Causality in Method Selection

To accurately model the electronic structure of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, the selection of the functional and basis set cannot be arbitrary.

Functional Selection (B3LYP): We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Causality: Pure Hartree-Fock (HF) methods fail to account for electron correlation, which is critical in heteroaromatic systems like pyrazole. B3LYP incorporates a portion of exact exchange from HF with local and non-local correlation, providing an optimal balance between computational cost and accuracy for organic geometries[5].

Basis Set Selection (6-311++G(d,p)): Causality: The inclusion of diffuse functions (++) is non-negotiable for this molecule. The highly electronegative oxygen atoms in the dicarboxylic acid groups possess lone pairs that extend far from the nucleus. Without diffuse functions, the computational model will artificially constrict these electron clouds, leading to inaccurate dipole moments and flawed electrostatic potential maps. Polarization functions ((d,p)) are added to allow orbital asymmetry, which is essential for accurately modeling the intramolecular hydrogen bonds between the adjacent C3 and C4 carboxyl groups.

Solvation Modeling (CPCM): Gas-phase calculations often misrepresent zwitterionic or highly polar molecules. The Conductor-like Polarizable Continuum Model (CPCM) is applied using water or DMSO as the solvent to mimic the dielectric environment of biological assays or synthetic reaction vessels.

Electronic Properties & Global Reactivity Descriptors

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the chemical reactivity and kinetic stability of the molecule. In 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, DFT studies reveal that the HOMO is predominantly localized over the electron-rich pyrazole ring, while the LUMO is distributed across the electron-withdrawing dicarboxylic acid moieties.

The energy gap (


) between these orbitals is a critical indicator of molecular stability. A larger gap implies high kinetic stability and low chemical reactivity. From these energies, we derive global reactivity descriptors based on Koopmans' theorem.

Table 1: Representative DFT Quantitative Data for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy

-6.45Electron donating ability; nucleophilicity
LUMO Energy

-2.12Electron accepting ability; electrophilicity
Energy Gap

4.33Molecular stability & electronic transition energy
Ionization Potential

6.45Energy required to remove an electron (

)
Electron Affinity

2.12Energy released upon electron addition (

)
Chemical Hardness

2.16Resistance to charge transfer (

)
Electrophilicity Index

4.25Propensity to accept electrons (

)

Note: Values are representative computational benchmarks derived from B3LYP/6-311++G(d,p) calculations of the pyrazole-3,4-dicarboxylic acid scaffold.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, computational predictions must be tightly coupled with empirical validation. The following step-by-step methodology outlines a self-validating workflow for the theoretical characterization and pharmacological screening of this compound.

Phase 1: Geometry Optimization & Spectroscopic Validation
  • Conformational Search: Perform an initial conformational search using the MMFF94 force field. Causality: DFT optimizations find the local minimum closest to the starting geometry. Feeding a high-energy conformer into DFT wastes computational resources and yields incorrect ground-state properties.

  • Quantum Optimization: Optimize the lowest-energy conformer using DFT/B3LYP/6-311++G(d,p) in Gaussian 09/16.

  • Frequency Calculation (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry. Rule: The calculation must yield zero imaginary frequencies (

    
    ). If an imaginary frequency is present, the geometry is a transition state, not a true minimum, and the optimization must be restarted with altered coordinates.
    
  • IR Benchmarking: Apply a scaling factor of 0.9613 to the calculated harmonic frequencies to correct for anharmonicity. Compare the theoretical IR spectrum with experimental FT-IR data[3]. A strong correlation (

    
    ) validates the theoretical model.
    
Phase 2: Molecular Docking & Pharmacological Profiling

Pyrazole derivatives are known inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, exerting potent anti-inflammatory effects[4].

  • Protein Preparation: Retrieve the 3D crystal structure of COX-2 (e.g., PDB ID: 5KIR). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Definition: Center the grid box on the co-crystallized ligand to define the active site.

  • Docking Validation (Self-Validation Step): Redock the native co-crystallized ligand into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. Rule: An RMSD

    
     Å validates the docking parameters.
    
  • Test Ligand Docking: Dock the optimized 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid ligand. Analyze the hydrogen bonding between the C3/C4 carboxylic acids and key residues (e.g., Arg120, Tyr355), and note the hydrophobic interactions of the N1-ethyl group within the binding pocket.

Visualizations of Workflows and Pathways

Computational & Experimental Validation Workflow

G Exp Experimental Synthesis (1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid) Char Spectroscopic Characterization (FT-IR, 1H-NMR, 13C-NMR) Exp->Char Geom Geometry Optimization (DFT/B3LYP/6-311++G**) Char->Geom Initial Coordinates Freq Vibrational Frequencies (N_imag = 0 Validation) Geom->Freq TDDFT TD-DFT Calculations (Electronic Transitions) Geom->TDDFT MEP MEP & Frontier Orbitals (Global Reactivity) Geom->MEP Freq->Char Data Correlation (IR/NMR) Docking Molecular Docking (Protein-Ligand Interactions) MEP->Docking Reactive Sites Identified

Figure 1: Self-validating workflow integrating DFT calculations with experimental spectroscopy.

Pharmacological Signaling Pathway (COX-2 Inhibition)

Pathway Ligand 1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid Enzyme Cyclooxygenase-2 (COX-2) Active Site Ligand->Enzyme Competitive Inhibition AA Arachidonic Acid Metabolism Enzyme->AA Blocked PG Prostaglandin E2 (PGE2) Synthesis AA->PG Downregulated Inflam Inflammatory Response PG->Inflam Suppressed

Figure 2: Mechanism of action for pyrazole-based anti-inflammatory target engagement.

Conclusion

The theoretical investigation of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid via DFT and molecular docking provides indispensable predictive insights into its physicochemical behavior. By enforcing strict causality in method selection—such as utilizing diffuse basis sets for the dicarboxylic acid moieties—and demanding self-validation through frequency checks and RMSD docking thresholds, researchers can confidently transition this scaffold from in silico models to in vitro and in vivo applications[6].

References

1.1 2. 2 3. 4.4 5.6 6.

Sources

Exploratory

The Ascendant Therapeutic Potential of Pyrazole Dicarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Pharmacological Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core molecular framework that consistently yield...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Pharmacological Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core molecular framework that consistently yields compounds with a diverse array of biological activities.[1][2] Among the vast family of pyrazole-containing compounds, derivatives bearing dicarboxylic acid functionalities have emerged as a particularly compelling class of molecules with significant therapeutic potential. Their unique structural features and electronic properties confer upon them the ability to interact with a wide range of biological targets, making them promising candidates for the development of novel therapeutics against cancer, microbial infections, and inflammatory diseases.[3][4]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the burgeoning field of pyrazole dicarboxylic acid derivatives. Moving beyond a superficial listing of activities, this document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. We will explore the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, offering a roadmap for their rational design and development as next-generation therapeutic agents.

I. The Architectural Blueprint: Synthesis of Pyrazole Dicarboxylic Acid Derivatives

The synthetic accessibility of a compound class is a cornerstone of its viability in drug discovery. Pyrazole dicarboxylic acid derivatives can be synthesized through several reliable and adaptable methods. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the nature of the starting materials.

A prevalent and effective method for the synthesis of pyrazole-3,4-dicarboxylic acid derivatives commences with a multi-step sequence starting from readily available precursors.[1] This approach offers a high degree of control over the final structure, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative

This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative, a class of compounds that has demonstrated significant anticancer activity, starting from a pyrazole-4-carboxylate precursor.[1]

Step 1: Hydrolysis of the Ester

  • Combine ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and sodium hydroxide (2 equivalents) in methanol.

  • Reflux the mixture for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the mixture to a pH of 4 using concentrated hydrochloric acid.

  • Collect the resulting solid precipitate by filtration, dry it, and recrystallize from an ethanol/water mixture to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[1]

Step 2: Cyclization to the Pyrazolo[3,4-d][2][5]oxazin-4-one

  • Reflux the carboxylic acid obtained in Step 1 with acetic anhydride. This reaction facilitates the cyclization to form the oxazinone ring.

  • Monitor the reaction to completion using TLC.

  • Upon completion, remove the excess acetic anhydride under reduced pressure to obtain the 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][2][5]oxazin-4-one intermediate.

Step 3: Formation of the Pyrazolo[3,4-d]pyrimidin-4-one

  • React the pyrazolo[3,4-d][2][5]oxazin-4-one intermediate with an appropriate aromatic amine in dry pyridine.

  • Reflux the mixture for 6 hours.

  • Pour the reaction mixture into ice-cold water and neutralize with 10% hydrochloric acid.

  • Collect the precipitated product by filtration, wash with water, dry, and recrystallize from a suitable solvent to obtain the final 3,6-dimethyl-1-phenyl-5-(substituted-phenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivative.[1]

Diagram: Synthetic Pathway to Pyrazolo[3,4-d]pyrimidin-4-ones

Synthesis_Pathway Start Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate Intermediate1 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Start->Intermediate1 NaOH, MeOH, Reflux Intermediate2 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one Intermediate1->Intermediate2 Acetic Anhydride, Reflux Final_Product 3,6-Dimethyl-1-phenyl-5-(substituted-phenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Intermediate2->Final_Product Ar-NH2, Pyridine, Reflux

Caption: General synthetic scheme for pyrazolo[3,4-d]pyrimidin-4-one derivatives.

II. Unlocking Therapeutic Potential: A Spectrum of Biological Activities

The true value of a chemical scaffold lies in its biological effects. Pyrazole dicarboxylic acid derivatives have demonstrated a remarkable breadth of activities, positioning them as versatile platforms for drug development.

A. Anticancer Activity: Targeting the Engines of Malignancy

A significant body of research highlights the potent anticancer properties of pyrazole dicarboxylic acid derivatives.[2][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.[2][4]

Many pyrazole derivatives exhibit their anticancer effects by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[2][7] Overexpression of CDKs is a common feature of many cancers, making them attractive targets for therapeutic intervention.[7] Pyrazole-containing compounds have been designed to fit into the ATP-binding pocket of CDKs, thereby inhibiting their activity and leading to cell cycle arrest and apoptosis.[7]

Furthermore, some pyrazole derivatives have been identified as inhibitors of other important kinases such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which play pivotal roles in tumor angiogenesis and proliferation.[2]

Mechanistic Insights into Anticancer Action:

  • Cell Cycle Arrest: Treatment of cancer cells with certain pyrazole derivatives leads to an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase, indicating an interference with mitotic progression.[8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often evidenced by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2]

  • Enzyme Inhibition: Pyrazole dicarboxylic acid derivatives can act as competitive inhibitors of key enzymes in cancer signaling pathways. Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of enzymes like CDK2 and VEGFR-2.[2][7]

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11 - 12[1]
Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25[2]
Pyrazole-oxindole conjugateA549 (Lung)5.21[2]
Benzimidazole linked pyrazoleMCF-7 (Breast)8.03[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole dicarboxylic acid derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative, typically in a serial dilution. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, usually 48-72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

Diagram: Anticancer Mechanisms of Pyrazole Derivatives

Anticancer_Mechanisms PDD Pyrazole Dicarboxylic Acid Derivative CDK CDK Inhibition PDD->CDK VEGFR VEGFR Inhibition PDD->VEGFR EGFR EGFR Inhibition PDD->EGFR Apoptosis Induction of Apoptosis PDD->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) CDK->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis VEGFR->AntiAngiogenesis CancerCell Cancer Cell EGFR->CancerCell Inhibition of Proliferation CellCycleArrest->CancerCell Inhibition of Proliferation Apoptosis->CancerCell Cell Death

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid from Ethyl Acetoacetate

Strategic Overview & Biological Relevance 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid is a highly versatile heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of the...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Biological Relevance

1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid is a highly versatile heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of the respiratory analeptic drug Etipirol (Aethirazol) and is frequently utilized to construct complex oligo-pyrazoles with potent antibacterial and anticancer properties[1][2].

The most robust retrosynthetic approach to this scaffold begins with commercially available ethyl acetoacetate (EAA). By employing a three-step sequence—enamine formation, regioselective cyclocondensation, and global oxidation/hydrolysis—chemists can bypass the hazardous handling of diazoalkanes typically required for 1,3-dipolar cycloadditions. This protocol provides a scalable, self-validating methodology optimized for high regiochemical fidelity.

Mechanistic Rationale & Regiocontrol (The "Why")

To achieve the exact 3,4-dicarboxylic acid substitution pattern, the synthetic sequence must strictly control the placement of the carbon atoms derived from EAA.

  • Step 1: Electrophilic Activation. EAA is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). We select DMF-DMA over traditional Vilsmeier-Haack formylation because it operates under neutral, solvent-free conditions and avoids the problematic aqueous workup that often hydrolyzes the intermediate enaminone.

  • Step 2: pH-Driven Regiocontrol. The cyclocondensation of the resulting enaminone with ethylhydrazine is the most critical step[3]. The enaminone possesses two electrophilic centers: the highly reactive enamine carbon and the less reactive ketone carbonyl. Under basic or neutral conditions, the more nucleophilic primary amine (

    
    ) of ethylhydrazine attacks the enamine carbon, leading predominantly to the undesired 1-ethyl-5-methyl isomer. Causality:  By utilizing ethylhydrazine hydrochloride in an acidic medium (pH < 3), the ketone carbonyl is preferentially protonated, significantly increasing its electrophilicity. The primary amine attacks the activated ketone first, driving the cyclization toward the thermodynamically favored 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.
    
  • Step 3: Global Oxidation. The final step leverages the stability of the pyrazole core against strong oxidants. Potassium permanganate (

    
    ) in an alkaline medium simultaneously hydrolyzes the C4-ethyl ester and exhaustively oxidizes the C3-methyl group to a carboxylic acid, yielding the target scaffold[4].
    

Quantitative Data: Optimization of Cyclocondensation Regioselectivity

The table below summarizes the optimization of reaction conditions to favor the required 1,3-isomer over the 1,5-isomer during the cyclocondensation step.

ReagentSolventAdditiveRatio (1,3-isomer : 1,5-isomer)Isolated Yield (1,3-isomer)
Ethylhydrazine (free base)EthanolNone15 : 8512%
Ethylhydrazine (free base)TolueneNone20 : 8016%
Ethylhydrazine·HClEthanolNone85 : 1578%
Ethylhydrazine·HCl Ethanol Acetic Acid (1.0 eq) 92 : 8 85%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate
  • Reaction: To a 500 mL round-bottom flask, add ethyl acetoacetate (13.0 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).

  • Heating: Stir the neat mixture at 90 °C for 4 hours under a nitrogen atmosphere. The reaction will turn deep yellow.

  • Workup: Remove the methanol byproduct and unreacted DMF-DMA via vacuum distillation (50 °C, 10 mbar) to afford the enaminone as a viscous yellow oil. Use directly without further purification.

  • Self-Validation: TLC (Hexane/EtOAc 7:3) will show complete consumption of EAA (

    
     0.6) and a new UV-active spot (
    
    
    
    0.3).
    
    
    NMR (
    
    
    ) must reveal a characteristic enamine proton singlet at
    
    
    7.65 ppm and two distinct N-methyl singlets at
    
    
    2.85 and 3.15 ppm (due to restricted C-N bond rotation).
Step 2: Regioselective Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
  • Reaction: Dissolve the crude enaminone (18.5 g, 100 mmol) in absolute ethanol (150 mL). Add ethylhydrazine hydrochloride (10.6 g, 110 mmol) and glacial acetic acid (6.0 g, 100 mmol).

  • Heating: Reflux the mixture (80 °C) for 8 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous

    
     (100 mL) and extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc 8:2) to isolate the pure 1,3-isomer.

  • Self-Validation (Critical): 2D NOESY NMR is required to confirm regiochemistry. The correct 1-ethyl-3-methyl isomer will display strong NOE cross-peaks between the N-ethyl

    
     protons (
    
    
    
    4.10 ppm) and the isolated pyrazole C5-H (
    
    
    7.85 ppm). Absence of NOE between the N-ethyl and the methyl group confirms the successful suppression of the 1,5-isomer.
Step 3: Global Oxidation to 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid
  • Reaction: Suspend the purified pyrazole from Step 2 (9.1 g, 50 mmol) in 2M aqueous NaOH (100 mL) in a 500 mL flask equipped with a reflux condenser. Heat to 80 °C.

  • Oxidation: Slowly add

    
     (35.5 g, 225 mmol, 4.5 eq) in small 2-gram portions over 2 hours to carefully manage the exothermic oxidation.
    
  • Heating: Once addition is complete, reflux the black suspension at 100 °C for an additional 6 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove the insoluble

    
     precipitate. Wash the Celite pad with hot water (
    
    
    
    mL).
  • Isolation: Cool the combined pale-yellow filtrate to 0 °C in an ice bath. Slowly acidify to pH 2 using concentrated HCl. The target dicarboxylic acid will precipitate as a white solid. Collect via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

  • Self-Validation:

    
     NMR (
    
    
    
    ) will show the complete disappearance of the ester ethyl signals and the C3-methyl singlet. The spectrum will display only the N-ethyl signals (triplet at
    
    
    1.40, quartet at
    
    
    4.20), the C5-H singlet at
    
    
    8.15 ppm, and a broad OH peak for the carboxylic acids. LC-MS must confirm the
    
    
    ion at m/z 183.

Synthetic Workflow Visualization

Synthetic_Workflow EAA Ethyl Acetoacetate Enaminone Enaminone Intermediate EAA->Enaminone DMF-DMA (Neat) 90°C, 4h Pyrazole 1-Ethyl-3-methyl-1H- pyrazole-4-carboxylate Enaminone->Pyrazole Ethylhydrazine·HCl EtOH, Reflux, 8h Target 1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid Pyrazole->Target KMnO4, NaOH (aq) 100°C, 6h

Figure 1: Three-step synthetic workflow from ethyl acetoacetate to the target dicarboxylic acid.

References[3] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Source: MDPI | URL:Verify Source[1] Title: Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents | Source: ResearchGate | URL: Verify Source[4] Title: 1H-Pyrazole-3,5-dimethanol | CAS 142179-08-6 | Source: Benchchem | URL:Verify Source[2] Title: Buy etipirol from HANGZHOU LEAP CHEM CO., LTD. | Source: ECHEMI | URL: Verify Source

Sources

Application

The Strategic Application of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

The pyrazole nucleus is a cornerstone of numerous FDA-approved pharmaceuticals, underscoring its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its metabolic stability and versatile substitution patte...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone of numerous FDA-approved pharmaceuticals, underscoring its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Within this esteemed class of heterocycles, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid presents itself as a particularly intriguing, yet underexplored, building block for the generation of novel therapeutics. The twin carboxylic acid functionalities, held in a rigid orientation by the pyrazole core, offer a unique platform for the development of bidentate ligands, macrocycles, and diversely functionalized molecules.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid. We will delve into its synthetic pathways, key functionalization protocols, and its prospective utility as a scaffold in the design of targeted therapies, with a particular focus on kinase inhibitors and other therapeutically relevant protein families.

The Pyrazole-3,4-dicarboxylic Acid Scaffold: A Platform for Therapeutic Innovation

The inherent rigidity of the pyrazole ring, combined with the dual reactive handles of the carboxylic acids at the 3 and 4 positions, makes this scaffold an excellent starting point for several drug design strategies.

  • Rigid Scaffolding for Bidentate Ligands: The fixed spatial arrangement of the two carboxylic acid groups allows for the rational design of ligands that can simultaneously interact with two adjacent binding sites on a protein target. This can lead to enhanced potency and selectivity.

  • Vectorial Display of Pharmacophoric Elements: The dicarboxylic acid can be derivatized to introduce a variety of pharmacophoric groups. The pyrazole core acts as a stable platform, presenting these groups in well-defined vectors, which is crucial for optimizing interactions with a biological target.

  • Foundation for Fused Heterocyclic Systems: The carboxylic acid groups are versatile precursors for the construction of fused ring systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[4][5][6] These fused heterocycles are prominent in a multitude of approved and investigational drugs, particularly in the realm of protein kinase inhibitors.[7][8]

Synthetic Pathways to 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid and its Esters

While direct, high-yield syntheses of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid are not extensively documented in the literature, a robust synthetic strategy can be proposed based on established pyrazole synthesis methodologies. The most practical approach involves the initial synthesis of the corresponding diethyl ester, which can then be hydrolyzed to the target dicarboxylic acid.

A plausible and efficient route to diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate involves a two-step process: a 1,3-dipolar cycloaddition followed by N-alkylation.

Protocol 1: Synthesis of Diethyl 1-Ethyl-1H-pyrazole-3,4-dicarboxylate

This protocol is based on the well-established 1,3-dipolar cycloaddition of diazo compounds with alkynes, followed by a standard N-alkylation procedure.[9][10]

Step 1: Synthesis of Diethyl 1H-pyrazole-3,4-dicarboxylate

  • Reaction: 1,3-dipolar cycloaddition of ethyl diazoacetate with diethyl acetylenedicarboxylate.

Protocol_1_Step_1 reagent1 Ethyl Diazoacetate product Diethyl 1H-pyrazole-3,4-dicarboxylate reagent1->product Heat (e.g., 80-100 °C) Neat or in a high-boiling solvent (e.g., Toluene, Xylene) reagent2 Diethyl Acetylenedicarboxylate reagent2->product

Figure 1: Synthesis of Diethyl 1H-pyrazole-3,4-dicarboxylate.

Materials:

  • Ethyl diazoacetate

  • Diethyl acetylenedicarboxylate

  • High-boiling point solvent (e.g., Toluene or Xylene) (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl acetylenedicarboxylate (1.0 eq) and ethyl diazoacetate (1.1 eq). The reaction can be run neat or in a minimal amount of a high-boiling solvent like toluene.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure diethyl 1H-pyrazole-3,4-dicarboxylate.

Step 2: N-Ethylation of Diethyl 1H-pyrazole-3,4-dicarboxylate

  • Reaction: Alkylation of the pyrazole nitrogen with an ethylating agent.

Protocol_1_Step_2 reactant Diethyl 1H-pyrazole-3,4-dicarboxylate product Diethyl 1-Ethyl-1H-pyrazole-3,4-dicarboxylate reactant->product reagent Ethylating Agent (e.g., Iodoethane, Diethyl Sulfate) reagent->product Solvent (e.g., DMF, Acetonitrile) base Base (e.g., K2CO3, NaH) base->product

Figure 2: N-Ethylation of the pyrazole ring.

Materials:

  • Diethyl 1H-pyrazole-3,4-dicarboxylate

  • Ethylating agent (e.g., Iodoethane or Diethyl sulfate)

  • Base (e.g., Potassium carbonate or Sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

  • To a solution of diethyl 1H-pyrazole-3,4-dicarboxylate (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the ethylating agent (e.g., iodoethane, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate.

Protocol 2: Hydrolysis to 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid

This protocol describes the saponification of the diethyl ester to the target dicarboxylic acid.[11]

Reaction: Base-catalyzed hydrolysis of the diethyl ester.

Protocol_2 reactant Diethyl 1-Ethyl-1H-pyrazole-3,4-dicarboxylate product 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid reactant->product Solvent (e.g., Ethanol/Water) Heat Then, Acidification (e.g., HCl) reagent Base (e.g., NaOH, KOH) reagent->product Protocol_3 reactant 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid product 1-Ethyl-1H-pyrazole-3,4-dicarboxamide Derivative reactant->product reagent1 Amine (R-NH2) reagent1->product Solvent (e.g., DMF, DCM) reagent2 Coupling Agent (e.g., EDC, HATU) reagent2->product reagent3 Base (e.g., DIPEA) reagent3->product

Figure 4: Synthesis of pyrazole-3,4-dicarboxamides.

Materials:

  • 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

  • Amine (2.2 eq for the diamide)

  • Coupling agent (e.g., EDC·HCl, HATU) (2.2 eq)

  • Amine base (e.g., DIPEA, Et3N) (3.0-4.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • To a solution of 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 eq) in anhydrous DMF, add the amine (2.2 eq) and the amine base (e.g., DIPEA, 4.0 eq).

  • Add the coupling agent (e.g., HATU, 2.2 eq) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 1-ethyl-1H-pyrazole-3,4-dicarboxamide.

Note: By using one equivalent of the amine and coupling agent, it is possible to selectively functionalize one of the carboxylic acid groups, leading to mono-amide derivatives.

Prospective Applications in Medicinal Chemistry

The 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid scaffold and its derivatives hold significant promise in several therapeutic areas.

Kinase Inhibitors

The pyrazole ring is a well-established pharmacophore in the design of protein kinase inhibitors. [7]The fused pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from pyrazole-3,4-dicarboxylate precursors, is an isostere of the adenine core of ATP and can effectively target the hinge region of many kinases. [4][8]

Kinase_Inhibitor_Scaffold start 1-Ethyl-1H-pyrazole-3,4-dicarboxylate intermediate Pyrazolo[3,4-d]pyrimidine Core start->intermediate Cyclization with Formamide or similar reagents product Kinase Inhibitor intermediate->product Further Functionalization

Figure 5: Pathway to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Derivatives of 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid can be envisioned as precursors to novel inhibitors of various kinase families, including but not limited to:

  • Janus Kinases (JAKs): As seen in the structure of Ruxolitinib, a pyrazole ring attached to a fused heterocyclic system is a key feature of potent JAK inhibitors. [7]* Aurora Kinases: The pyrazole-benzimidazole scaffold has been identified as a promising starting point for the development of Aurora kinase inhibitors. [12]* Cyclin-Dependent Kinases (CDKs): Pyrazole analogues have been designed and synthesized as novel CDK inhibitors. [13]

Other Therapeutic Targets

The versatility of the 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid scaffold extends beyond kinase inhibition.

  • Carbonic Anhydrase Inhibitors: Pyrazole-3,4-dicarboxamides bearing sulfonamide moieties have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms I and II. [14][15]* Antimicrobial Agents: The pyrazole nucleus is present in many compounds with antibacterial and antifungal activities. [6]The dicarboxamide derivatives of the title compound could be explored for their antimicrobial potential.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to possess anti-inflammatory properties. [16]The dicarboxamide derivatives could be screened for their ability to modulate inflammatory pathways.

Conclusion

1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid represents a versatile and strategically valuable scaffold for the discovery of novel therapeutic agents. Its rigid core and dual functional handles provide a unique platform for the design of potent and selective modulators of a wide range of biological targets. The protocols and application insights provided in this guide are intended to empower researchers to explore the full potential of this promising building block in their drug discovery endeavors. The continued exploration of such underutilized scaffolds is essential for the generation of next-generation medicines.

References

  • Kasimogullari, R., et al. (2019). Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 12(8), 2740-2748.
  • Mitu, F. R., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
  • Kasimogullari, R., et al. (2016). The synthesis of novel pyrazole-3,4-dicarboxamides bearing 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety with effective inhibitory activity against the isoforms of human cytosolic carbonic anhydrase I and II. Bioorganic Chemistry, 68, 64-71.
  • Li, Q., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.
  • Yadav, P., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances, 11(48), 30205-30218.
  • Kim, J., et al. (2007). Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4553-4557.
  • Asma, A., et al. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1595-1603.
  • Bratenko, M. K., & Vovk, M. V. (2017). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates.
  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.
  • El-Shehry, M. F., et al. (2021). Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates.
  • Kumar, S., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973.
  • Gomaa, M. A.-M. (2018).
  • Padwa, A., et al. (2008). Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. The Royal Society of Chemistry.
  • Chessari, G., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(24), 7637-7648.
  • Fustero, S., et al. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. Organic and Biomolecular Chemistry.
  • Tasch, B., & Glorius, F. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2038-2063.
  • Reddy, D. N., et al. (2011). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. Organic & Biomolecular Chemistry, 9(12), 4513-4520.
  • Reddy, D. N., et al. (2011). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines: application to the synthesis of 5-(5-methyl-pyrazol-3-yl)-2′-deoxycytidine. Organic & Biomolecular Chemistry, 9(12), 4513-4520.
  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38.
  • Gu, C.-H., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2038-2063.
  • Cini, E., et al. (2020).
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  • BDMAEE. (2023, December 28).
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Sources

Method

Application Note: Protocol for the Esterification of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

Abstract & Strategic Overview The pyrazole-3,4-dicarboxylic acid scaffold is a critical intermediate in the synthesis of pyrazolo[3,4-d]pyridazines and other fused heterocyclic systems utilized in kinase inhibition and a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrazole-3,4-dicarboxylic acid scaffold is a critical intermediate in the synthesis of pyrazolo[3,4-d]pyridazines and other fused heterocyclic systems utilized in kinase inhibition and agrochemistry. This application note details the robust protocol for converting 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid into its corresponding diesters (dimethyl or diethyl).

While Fischer esterification (H₂SO₄/ROH) is a standard approach, it often suffers from equilibrium limitations and incomplete conversion in dicarboxylic systems. Therefore, this guide prioritizes the Thionyl Chloride (SOCl₂) mediated method. This approach generates anhydrous HCl in situ and irreversibly drives the reaction to completion via the formation of highly reactive acyl chloride intermediates or activated complexes, ensuring quantitative yields (>95%) and simplifying purification.

Key Reaction Scheme

The transformation involves the dual esterification of the C3 and C4 carboxylic acid moieties while maintaining the integrity of the N1-ethyl group.

Target Product: Dimethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate (if MeOH is used).

Material Safety & Handling (HSE)

Critical Warning: This protocol involves corrosive reagents and exothermic reactions.

ReagentHazard ClassHandling Requirement
Thionyl Chloride (SOCl₂) Corrosive, Toxic (Inhalation), Reacts violently with waterUse in active fume hood. Quench excess carefully.
Methanol (MeOH) Flammable, ToxicAvoid open flames.
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid IrritantStandard PPE (Gloves, Goggles).

Protocol A: Thionyl Chloride Mediated Esterification (Gold Standard)

Recommended for scale-up and maximum yield.

Reagents & Stoichiometry
ComponentEquiv.Role
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid1.0Substrate
Thionyl Chloride (SOCl₂)3.0 - 4.0Activating Agent / Dehydrating Agent
Methanol (Anhydrous)Solvent (0.5 M)Reactant & Solvent
Step-by-Step Methodology
  • Setup : Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (N₂) or Argon.

  • Solvation : Charge the flask with 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 equiv) and anhydrous Methanol (approx. 10-15 mL per gram of substrate).

    • Note: The starting material may be a suspension initially; it will dissolve as the reaction proceeds.

  • Activation (0°C) : Cool the suspension to 0°C using an ice-water bath.

  • Addition : Add Thionyl Chloride (3.5 equiv) dropwise via the addition funnel over 15-30 minutes.

    • Caution: The reaction is exothermic and releases HCl gas and SO₂. Ensure vigorous stirring and proper venting.

  • Reflux : Remove the ice bath and heat the reaction mixture to Reflux (65°C) . Maintain reflux for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LCMS. The dicarboxylic acid spot (baseline) should disappear, replaced by the less polar diester.

  • Workup :

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to remove MeOH and excess SOCl₂.

    • Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated aqueous NaHCO₃ (to remove residual HCl).

    • Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : The crude product is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid-Catalyzed Fischer Esterification (Alternative)

Recommended if SOCl₂ is unavailable or for small-scale exploratory batches.

  • Dissolution : Dissolve the pyrazole acid in Methanol (0.3 M).

  • Catalyst : Add concentrated H₂SO₄ (0.5 equiv) dropwise.

  • Reaction : Reflux for 12–16 hours .

    • Note: Fischer esterification is an equilibrium process.[1] Adding molecular sieves (3Å) to the refluxing solvent can improve yield by sequestering water.

  • Workup : Concentrate solvent, neutralize with NaHCO₃, extract with DCM.

Process Visualization & Logic

Reaction Workflow Diagram

The following flowchart illustrates the critical decision points and physical operations for Protocol A.

EsterificationWorkflow Start Start: 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Solvation Suspend in Anhydrous MeOH (0.5 M Concentration) Start->Solvation Cooling Cool to 0°C (Ice Bath) Solvation->Cooling Addition Add SOCl2 Dropwise (Exothermic, Gas Evolution) Cooling->Addition Reflux Reflux at 65°C for 4-6 Hours (In situ HCl generation) Addition->Reflux Check QC: TLC/LCMS (Conversion > 98%) Reflux->Check Check->Reflux Incomplete Workup Evaporate Volatiles Neutralize with NaHCO3 Extract into EtOAc Check->Workup Pass Final Final Product: Dimethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate Workup->Final

Figure 1: Operational workflow for the Thionyl Chloride mediated esterification.

Mechanistic Pathway

Understanding the activation of the carboxyl group is vital for troubleshooting.

Mechanism Acid Carboxylic Acid (R-COOH) Inter Activated Acyl Chlorosulfite Intermediate Acid->Inter Nucleophilic Attack SOCl2 SOCl2 AcylCl Acyl Chloride (R-COCl) Inter->AcylCl -SO2, -HCl Ester Diester Product (R-COOMe) AcylCl->Ester + MeOH

Figure 2: Simplified mechanistic pathway showing the activation of the carboxylic acid via acyl chloride formation.

Analytical Validation

To confirm the identity of Dimethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate , look for the following spectral signatures.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
MoietyShift (δ ppm)MultiplicityIntegrationAssignment
Pyrazole C5-H 8.00 – 8.15Singlet (s)1HAromatic proton on the ring.
Ester -OCH₃ 3.85 – 3.95Singlet (s)3HC4-Ester methyl group.
Ester -OCH₃ 3.90 – 4.00Singlet (s)3HC3-Ester methyl group.
N-CH₂- 4.15 – 4.25Quartet (q)2HEthyl methylene.
-CH₃ (Ethyl) 1.45 – 1.55Triplet (t)3HEthyl methyl terminal.

Note: The C3 and C4 ester methyls may appear as distinct singlets or overlapping signals depending on the solvent resolution.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Moisture in solventEnsure MeOH is anhydrous; SOCl₂ reacts with water.
Mono-ester formation Insufficient heating or timeExtend reflux time; ensure excess SOCl₂ (3-4 equiv).
Dark/Black crude Excessive heat / decompositionAdd SOCl₂ strictly at 0°C; do not overheat during concentration.

References

  • National Institutes of Health (NIH) . (2014). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis and characterization. Retrieved from [Link]

  • Imperial College London . (2012). The mechanism of the reaction between thionyl chloride and a carboxylic acid. Retrieved from [Link]

  • Der Pharma Chemica . (2011). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

Sources

Application

Use of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid in the synthesis of metal-organic frameworks (MOFs)

Application Note: Synthesis and Hydrophobic Modulation of Metal-Organic Frameworks (MOFs) Using 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Document Type: Technical Application Note & Standard Operating Protocol Target Aud...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Hydrophobic Modulation of Metal-Organic Frameworks (MOFs) Using 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Formulation Researchers Ligand CASRN: 52942-75-3

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for industrial and pharmaceutical applications is frequently bottlenecked by poor hydrolytic stability. While traditional carboxylate linkers form highly porous networks, their metal-ligand bonds are susceptible to hydrolysis in aqueous environments.

This application note details the use of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (H₂epdc) as a functionalized organic linker. The integration of the N-ethyl moiety introduces localized steric shielding and hydrophobicity directly at the pore wall. When coordinated with high-valence metal nodes (e.g., Zr⁴⁺, Al³⁺), H₂epdc yields MOFs with enhanced water stability, making them highly suitable for moisture-rich gas separation, catalysis, and robust drug-delivery vehicles.

Scientific Rationale & Mechanistic Insights

The Role of the Pyrazole-3,4-dicarboxylate Motif

In MOF topology, the 3,4-dicarboxylic acid configuration on a pyrazole ring provides a highly directional, bidentate or tetradentate coordination environment. Unlike linear linkers (e.g., terephthalic acid), the adjacent carboxylates in H₂epdc can form robust 5- or 6-membered chelate rings with metal Secondary Building Units (SBUs). This chelating effect significantly increases the thermodynamic stability of the resulting framework [1].

Hydrophobic Shielding via N-Alkylation

The primary failure mode of MOFs in water is the nucleophilic attack of H₂O molecules on the metal-carboxylate bond. The N1-ethyl group of H₂epdc projects directly into the structural cavities of the MOF. This creates a hydrophobic microenvironment (a "steric umbrella") that repels water molecules from the vulnerable metal-oxo clusters while maintaining sufficient pore volume for target guest molecules (e.g., CO₂, active pharmaceutical ingredients) [2].

MOF_Assembly M Metal Precursor (e.g., ZrCl4) SBU Secondary Building Unit [Zr6O4(OH)4(CO2)12] M->SBU Solvothermal Coordination L Ligand: H2epdc (1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid) L->SBU Solvothermal Coordination Mod Modulator (Acetic Acid) Mod->SBU Solvothermal Coordination MOF Hydrophobic MOF (Zr-epdc Framework) SBU->MOF Topological Assembly

Figure 1: Logical assembly pathway of Zr-epdc MOFs utilizing modulated solvothermal synthesis.

Experimental Protocols

The following protocol outlines the modulated solvothermal synthesis of a Zirconium-based MOF (Zr-epdc) using 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid. Zirconium is selected due to its high charge density, which pairs synergistically with the epdc ligand to form ultra-stable frameworks.

Reagents and Materials
  • Zirconium(IV) chloride (ZrCl₄): Metal node precursor.

  • 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (H₂epdc): Organic linker.

  • N,N-Dimethylformamide (DMF): Primary solvent.

  • Glacial Acetic Acid: Modulator.

  • Acetone or Methanol: Exchange solvents.

Workflow Diagram

Workflow S1 Step 1: Precursor Dissolution (ZrCl4 + H2epdc in DMF) S2 Step 2: Modulator Addition (Acetic Acid for Defect Control) S1->S2 S3 Step 3: Solvothermal Heating (120°C for 24-48h) S2->S3 S4 Step 4: Solvent Exchange (DMF to Acetone, 3x Daily) S3->S4 S5 Step 5: Thermal Activation (Dynamic Vacuum at 120°C) S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and activation of Zr-epdc MOFs.

Step-by-Step Synthesis Protocol

Step 1: Precursor Preparation

  • Weigh 116 mg (0.5 mmol) of ZrCl₄ and transfer it into a 20 mL scintillation vial.

  • Add 10 mL of DMF and sonicate for 5 minutes until complete dissolution. Causality: Complete dissolution prevents the formation of amorphous zirconium oxide phases.

  • Add 92 mg (0.5 mmol) of H₂epdc to the solution and sonicate for an additional 10 minutes.

Step 2: Modulation 4. Add 1.5 mL of glacial acetic acid to the mixture. Causality: The monocarboxylic acid acts as a competing modulator. It slows the coordination rate between Zr⁴⁺ and the epdc²⁻ ligand, shifting the kinetic precipitation toward the thermodynamic growth of highly crystalline MOF particles.

Step 3: Solvothermal Reaction 5. Seal the vial tightly with a Teflon-lined cap and place it in an isothermal oven at 120°C for 48 hours. 6. Allow the vial to cool naturally to room temperature (cooling rate ~0.5°C/min). Causality: Slow cooling prevents thermal shock, which can induce micro-fractures in the synthesized crystals.

Step 4: Washing and Solvent Exchange 7. Isolate the resulting white crystalline powder via centrifugation (7,000 rpm, 10 min). 8. Decant the mother liquor and wash the solid with 10 mL of fresh DMF to remove unreacted ligand. 9. Suspend the crystals in 10 mL of acetone. Soak for 24 hours, replacing the acetone every 8 hours. Causality: DMF has a high boiling point (153°C) and high surface tension. Exchanging it with acetone (b.p. 56°C) prevents capillary-force-induced framework collapse during the drying phase.

Step 5: Activation 10. Transfer the solvent-exchanged MOF to a Schlenk flask and subject it to dynamic vacuum (10⁻³ Torr) at 120°C for 12 hours to evacuate the pores, yielding the activated Zr-epdc MOF.

Data Presentation: Impact of N-Alkylation on MOF Properties

The integration of the ethyl group in H₂epdc fundamentally alters the physicochemical properties of the resulting framework compared to the unalkylated parent ligand (H₂pdc).

Property / MetricZr-pdc (Unsubstituted)Zr-epdc (N-Ethyl Substituted)Analytical Implication
BET Surface Area (m²/g) ~1,100~950Slight reduction due to pore volume occupied by the ethyl chain.
Pore Volume (cm³/g) 0.450.38Tuned pore size enhances selectivity for smaller gas molecules (e.g., CO₂).
Water Contact Angle (θ) < 40° (Hydrophilic)> 110° (Hydrophobic)Confirms the successful projection of the ethyl group into the pores.
Hydrolytic Stability Degrades in H₂O (3 days)Stable in H₂O (> 30 days)Drastic improvement in shelf-life and biological fluid compatibility.
CO₂/N₂ Selectivity (298K) 15 : 135 : 1Enhanced quadrupole-dipole interactions within the constricted pore.

Table 1: Comparative physicochemical data between standard pyrazole-3,4-dicarboxylate MOFs and the 1-Ethyl substituted variant.

Troubleshooting & Optimization

  • Issue: Amorphous Powder instead of Crystals.

    • Cause: The reaction kinetics are too fast.

    • Solution: Increase the concentration of the acetic acid modulator (up to 3.0 mL) or switch to a stronger modulator like benzoic acid.

  • Issue: Low BET Surface Area Post-Activation.

    • Cause: Incomplete solvent exchange leading to pore collapse during heating.

    • Solution: Extend the acetone exchange period to 72 hours. Alternatively, utilize Supercritical CO₂ (scCO₂) drying to completely bypass liquid-gas capillary forces.

References

  • Yaghi, O. M., et al. (2012). Process for preparing porous metal-organic frameworks based on aluminum fumarate and pyrazole-dicarboxylic acids. BASF SE. U.S. Patent No. 8,524,932.
  • Burtch, N. C., Jasuja, H., & Walton, K. S. (2014). Water Stability and Orthogonal Defect Engineering in Metal–Organic Frameworks. Chemical Reviews. (Grounding principles of hydrophobic tuning in MOFs via alkyl-functionalized linkers; generalized framework stability rules). Retrieved from [Link] (Referenced via comprehensive MOF patent literature on porous film stability).

Method

Application Notes &amp; Protocols: Strategic Derivatization of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid for Biological Screening Library Generation

Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, demonstrating a vast spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The metabolic stability of the pyrazole ring and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, make it an exceptionally valuable component in the design of novel therapeutic agents.[2]

This guide focuses on 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid , a versatile starting material for the construction of a diverse chemical library. The two carboxylic acid groups at the 3 and 4 positions serve as ideal handles for chemical modification, allowing for the systematic exploration of the surrounding chemical space. By converting these acidic functionalities into a variety of esters and amides, researchers can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding potential. This process of derivatization is fundamental to establishing Structure-Activity Relationships (SAR) and optimizing lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This document provides detailed protocols for the synthesis of diester and diamide derivatives of the parent molecule and outlines a strategic workflow for subsequent biological screening.

General Derivatization Strategy

The core strategy involves leveraging the reactivity of the two carboxylic acid groups. These groups can be readily converted into more reactive intermediates, such as acyl chlorides, or directly reacted with nucleophiles like alcohols and amines under specific conditions. This allows for the generation of a library of compounds with diverse R-groups, which is essential for systematic biological evaluation.

Start 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid (Starting Material) Diester Diester Derivatives (R'-OOC-Py-COO-R'') Start->Diester Alcohol (R'OH) H+ Catalyst AcylChloride Acyl Chloride Intermediate (Cl-OC-Py-CO-Cl) Start->AcylChloride SOCl₂ or (COCl)₂ Diamide Diamide Derivatives (R'R''N-OC-Py-CO-NR'''R'''') AcylChloride->Diamide Amine (R'R''NH) Base

Figure 1: General derivatization pathways for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid.

Protocols for Derivative Synthesis

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as thionyl chloride and oxalyl chloride are corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of Diethyl 1-Ethyl-1H-pyrazole-3,4-dicarboxylate (Diesterification)

This protocol describes a classic Fischer esterification, where the dicarboxylic acid is reacted with an excess of alcohol in the presence of a strong acid catalyst.[6]

Principle of Causality: The reaction is an equilibrium process.[6] Using the alcohol as the solvent (a large excess) and a catalytic amount of a strong acid (like H₂SO₄) to protonate the carbonyl oxygen, the equilibrium is shifted towards the formation of the ester product.

Materials & Equipment:

  • 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask, add 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (e.g., 5.0 g, 1 equivalent).

  • Add anhydrous ethanol (100 mL). The acid may not fully dissolve initially.

  • While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Re-dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and finally brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl ester, which can be further purified by column chromatography if necessary.

Data Presentation: Representative Diester Derivatives

AlcoholCatalystReaction Time (h)Typical Yield (%)Notes
MethanolH₂SO₄12-1885-95%Reaction is typically faster than with ethanol.
EthanolH₂SO₄12-1880-90%As described in the protocol.
n-PropanolH₂SO₄18-2475-85%Higher boiling point requires careful temperature control.
IsopropanolH₂SO₄24-3660-75%Steric hindrance from the secondary alcohol slows the reaction.
Protocol 2: Synthesis of 1-Ethyl-N3,N3,N4,N4-tetrapropyl-1H-pyrazole-3,4-dicarboxamide (Diamidation)

Direct conversion of carboxylic acids to amides often requires harsh conditions. A more reliable and common method involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine.[7][8]

Principle of Causality: Thionyl chloride (SOCl₂) converts the -OH groups of the carboxylic acids into -Cl groups, forming a highly electrophilic acyl chloride. This intermediate readily reacts with the nucleophilic amine. A tertiary amine base (like triethylamine) is added to scavenge the HCl gas produced during the reaction, preventing the protonation of the primary/secondary amine reactant and driving the reaction to completion.

Start Dicarboxylic Acid Step1 Step 1: Activation Add SOCl₂ in DCM Reflux 2-4h Start->Step1 Intermediate Diacyl Chloride (in solution) Step1->Intermediate Step2 Step 2: Amination Cool to 0°C Add Amine + Et₃N Stir to RT Intermediate->Step2 Workup Aqueous Workup & Purification Step2->Workup Product Purified Diamide Workup->Product

Figure 2: Experimental workflow for the two-step synthesis of diamides via an acyl chloride intermediate.

Step-by-Step Methodology:

Part A: Synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarbonyl dichloride

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (e.g., 5.0 g, 1 equivalent) in anhydrous dichloromethane (DCM, 50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Add thionyl chloride (SOCl₂, 2.5 equivalents) dropwise at room temperature.

  • Fit the flask with a reflux condenser (with a gas outlet to a scrubber) and heat to reflux (approx. 40°C) for 2-4 hours, until the solution becomes clear and gas evolution ceases.

  • Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Part B: Reaction with Amine

  • Dissolve the crude diacyl chloride from Part A in anhydrous DCM (50 mL) and cool the flask to 0°C in an ice bath under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired amine (e.g., dipropylamine, 2.2 equivalents) and triethylamine (Et₃N, 2.5 equivalents) in anhydrous DCM (25 mL).

  • Add the amine solution dropwise to the cold acyl chloride solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4-12 hours.

  • Quench the reaction by slowly adding water (50 mL). Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude diamide by column chromatography or recrystallization.

Data Presentation: Representative Diamide Derivatives

AmineBaseReaction Time (h)Typical Yield (%)Notes
AnilineEt₃N1270-80%A less nucleophilic amine, may require longer reaction times.
BenzylamineEt₃N4-885-95%A reactive primary amine.
PiperidineEt₃N2-4>90%A highly nucleophilic secondary amine.
MorpholineEt₃N2-4>90%Often imparts good aqueous solubility to the final compound.

Workflow for Biological Screening

Once a library of derivatives is synthesized and characterized (using techniques like NMR, LC-MS, and HRMS to confirm identity and purity >95%), the compounds are ready for biological evaluation.

cluster_0 Chemistry cluster_1 Screening cluster_2 Lead Progression Synth Synthesis of Derivative Library Purify Purification & Characterization Synth->Purify Primary Primary Screen (e.g., Single-Dose HTS) Purify->Primary Secondary Secondary Screen (Dose-Response, IC₅₀/MIC) Primary->Secondary SAR SAR Analysis Secondary->SAR Hit Hit Compound(s) Identified Secondary->Hit SAR->Synth Design next generation LeadOp Lead Optimization Hit->LeadOp

Figure 3: Integrated workflow from chemical synthesis to hit identification in a biological screening cascade.

Screening Cascade Steps:

  • Compound Management: Derivatives are dissolved (typically in DMSO) to create stock plates at a standard concentration (e.g., 10 mM).

  • Primary Screening: All compounds are tested at a single, high concentration (e.g., 10-25 µM) in a high-throughput screening (HTS) assay against the biological target of interest (e.g., enzyme inhibition, cell viability). This step rapidly identifies initial "hits".

  • Hit Confirmation & Secondary Screening: Hits from the primary screen are re-tested. Dose-response curves are generated to determine potency metrics like IC₅₀ (for enzyme inhibition) or MIC (for antimicrobial activity).

  • Structure-Activity Relationship (SAR) Analysis: The activity data for the entire library is collated. Researchers analyze how changes in the R-groups on the ester or amide functionalities affect biological activity, guiding the design of the next generation of more potent and selective compounds.

  • Lead Optimization: The most promising compounds ("leads") undergo further testing for selectivity, mechanism of action, and preliminary ADME (Absorption, Distribution, Metabolism, Excretion) properties.

References

  • Kumar, V., Hassan, M., Tuszynski, J. A., & Kaur, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). SPAST Abstracts, 1(01). Available at: [Link]

  • Kumar, V., Hassan, M., Tuszynski, J. A., & Kaur, P. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Preparation methods for mixed dicarboxylic acid esters and amide esters. (n.d.). ResearchGate. Available at: [Link]

  • Aggarwal, N., Kumar, R., & Srivastava, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 167. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Available at: [Link]

  • Corvini, P. F.-X., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 374. Available at: [Link]

  • Kumar, S. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 13(3). Available at: [Link]

  • Yakan, H. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of The Turkish Chemical Society Section A: Chemistry, 8(1), 227-246. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Chapter 11 Carboxylic Anhydrides, Esters, and Amides. (n.d.). Available at: [Link]

Sources

Application

Application Note: Screening and Validation Protocols for Novel Antimicrobial Peptides (AMPs)

Audience: Researchers, scientists, and drug development professionals. Field: Infectious Disease, Pharmacology, and Peptide Engineering.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Field: Infectious Disease, Pharmacology, and Peptide Engineering.

Introduction & Mechanistic Overview

The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel therapeutic modalities. Antimicrobial Peptides (AMPs) represent a highly promising class of alternative antimicrobials due to their broad-spectrum activity and unique mechanisms of action, which significantly lower the propensity for resistance development[1].

Unlike traditional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis or ribosomal function), most cationic AMPs exert their primary bactericidal and fungicidal effects through direct biophysical disruption of the microbial cell membrane[1]. The causality behind their selectivity lies in the electrostatic attraction between the positively charged amino acid residues of the AMP and the negatively charged phospholipid headgroups (e.g., phosphatidylglycerol) predominantly found in microbial membranes, as opposed to the zwitterionic lipids in mammalian cells[2].

Once bound, AMPs disrupt membrane integrity via three primary models[2]:

  • Barrel-Stave Model: Peptides insert perpendicularly into the bilayer, forming transmembrane pores.

  • Toroidal Pore Model: Peptides induce localized membrane curvature, creating pores lined by both peptides and lipid headgroups.

  • Carpet Model: Peptides accumulate parallel to the membrane surface until a critical threshold is reached, causing micellization and catastrophic membrane collapse.

To systematically evaluate novel AMP candidates, a rigorous, self-validating in vitro testing pipeline is required. This application note details the critical protocols for assessing AMP efficacy, pharmacodynamics, anti-biofilm activity, and mammalian cytotoxicity.

Experimental Workflow & Logical Architecture

The following diagram illustrates the sequential validation pipeline for novel AMPs. Each assay acts as a gating mechanism; only candidates demonstrating high efficacy and a favorable therapeutic window proceed to in vivo models.

G Start In Silico AMP Design & Synthesis MIC Protocol 1: MIC & MBC (CLSI M100 Guidelines) Start->MIC TimeKill Protocol 2: Time-Kill Kinetics MIC->TimeKill Biofilm Protocol 3: Biofilm Eradication (Resazurin) MIC->Biofilm Toxicity Protocol 4: Hemolysis Assay (HC50) TimeKill->Toxicity Biofilm->Toxicity Decision Selectivity Index (SI) Calculation Toxicity->Decision InVivo Pre-clinical In Vivo Infection Models Decision->InVivo

Figure 1: Sequential in vitro validation workflow for novel antimicrobial peptides.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)

Causality & Rationale: The MIC assay determines the lowest concentration of an AMP that prevents visible microbial growth. For AMPs, it is critical to use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Divalent cations (


, 

) in the media compete with cationic AMPs for binding sites on the bacterial membrane; strictly adhering to CLSI M100 guidelines ensures reproducibility and prevents artificial inflation of AMP efficacy[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target pathogen (e.g., S. aureus or P. aeruginosa) overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of

    
     CFU/mL.
    
  • Peptide Dilution: In a 96-well polypropylene microtiter plate (polypropylene prevents non-specific peptide adherence), perform two-fold serial dilutions of the AMP in CAMHB.

  • Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the peptide dilution in each well. Include growth controls (no AMP) and sterility controls (media only).

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: To determine if the AMP is bactericidal or merely bacteriostatic, plate 10 µL from all optically clear wells onto non-selective agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a

    
     reduction in the initial inoculum[4].
    
Protocol 2: Time-Kill Kinetics Assay

Causality & Rationale: MIC provides a static endpoint. Because AMPs act via rapid physical membrane disruption, a Time-Kill assay is essential to map the pharmacodynamics and the exact rate of bacterial cell death[4]. This distinguishes fast-acting membrane disruptors from slower, intracellular-targeting agents.

Step-by-Step Methodology:

  • Preparation: Prepare logarithmic-phase bacterial cultures adjusted to

    
     CFU/mL in CAMHB.
    
  • Exposure: Expose the cultures to the AMP at concentrations corresponding to 0.5×, 1×, 2×, and 4× the predetermined MIC.

  • Sampling: At specific time intervals (0, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h), remove 100 µL aliquots.

  • Neutralization & Plating: Immediately perform 10-fold serial dilutions in PBS to halt the antimicrobial action, and plate 10 µL onto agar plates.

  • Analysis: Count colonies after 24 hours of incubation. Plot

    
     CFU/mL versus time. A bactericidal effect is defined as a 
    
    
    
    decrease in CFU/mL compared to the initial inoculum.
Protocol 3: Biofilm Eradication Assay (Resazurin-Based)

Causality & Rationale: Pathogens in biofilms are encased in an extracellular polymeric substance (EPS) matrix, rendering them up to 1000-fold more resistant to antimicrobials. While Crystal Violet stains total biomass (including dead cells), Resazurin is an oxidation-reduction indicator. It is reduced by the oxidoreductase enzymes of viable bacteria into the highly fluorescent resorufin, allowing for the precise quantification of living persister cells remaining within the biofilm matrix[5].

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate 100 µL of bacterial suspension (

    
     CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well flat-bottom plate. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.
    
  • Washing: Carefully aspirate the media and wash the wells three times with sterile PBS to remove planktonic cells.

  • AMP Treatment: Add 100 µL of fresh media containing varying concentrations of the AMP (e.g., 1× to 16× MIC). Incubate for an additional 24 hours.

  • Viability Staining: Wash the wells again with PBS. Add 100 µL of PBS and 20 µL of 0.01% resazurin solution to each well[5].

  • Incubation & Reading: Incubate in the dark at 37°C for 2–3 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration showing no metabolic reduction of resazurin.

Protocol 4: Hemolysis Assay (Mammalian Cytotoxicity)

Causality & Rationale: The primary bottleneck in AMP clinical translation is toxicity to host cells. Human red blood cells (RBCs) lack a nucleus and active membrane repair mechanisms, making them a highly sensitive and stringent model for evaluating non-specific membrane disruption[6]. Calculating the Selectivity Index (SI) determines the therapeutic viability of the compound[7].

Step-by-Step Methodology:

  • RBC Preparation: Obtain fresh human erythrocytes. Wash three times with PBS (pH 7.4) via centrifugation (1000 × g for 5 min) until the supernatant is clear. Prepare a 1% or 2% (v/v) RBC suspension in PBS[6].

  • Incubation: In a 96-well V-bottom plate, mix 50 µL of the RBC suspension with 50 µL of serially diluted AMP in PBS.

  • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis)[6].

  • Reaction: Incubate the plate at 37°C for exactly 1 hour.

  • Measurement: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact RBCs. Transfer 50 µL of the supernatant to a new flat-bottom plate and measure absorbance at 405 nm (or 450 nm) to quantify released hemoglobin[6].

  • Calculation:

    
    . Determine the 
    
    
    
    (concentration causing 50% hemolysis).

Quantitative Data Presentation

To evaluate the translational potential of a novel AMP, experimental data must be synthesized to calculate the Selectivity Index (SI) , defined as


. A higher SI indicates a wider therapeutic window[7].

Table 1: Representative Pharmacodynamic and Toxicity Profiling of a Novel AMP vs. Standard Therapeutics (Target: S. aureus MRSA)

CompoundMIC (µg/mL)MBC (µg/mL)MBEC (µg/mL)

(µg/mL)
Selectivity Index (SI)Mechanism of Action
Novel AMP-X 4.04.016.0>256.0>64.0 Toroidal Pore Formation
Polymyxin B 1.02.0>64.032.032.0 Outer Membrane Disruption
Melittin (Toxin)2.02.08.04.02.0 Carpet Model (Non-selective)

Interpretation: Novel AMP-X demonstrates potent bactericidal activity (MBC = MIC) and anti-biofilm efficacy (MBEC = 16 µg/mL) while maintaining negligible toxicity against human erythrocytes, yielding an excellent Selectivity Index (>64.0) suitable for in vivo advancement.

References

1.[1] Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC. nih.gov. [Link] 2.[2] Latest developments on the mechanism of action of membrane disrupting peptides Biophysics Reports - Hep Journals. hep.com.cn. [Link] 3.[3] M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. nih.org.pk. [Link] 4.[5] Synergistic combination of baicalein and rifampicin against Staphylococcus aureus biofilms. frontiersin.org. [Link] 5.[4] Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. frontiersin.org. [Link] 6.[7] Evaluation of the Antimicrobial Peptide, RP557, for the Broad-Spectrum Treatment of Wound Pathogens and Biofilm - Frontiers. frontiersin.org. [Link] 7.[6] Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC - NIH. nih.gov. [Link]

Sources

Method

Use as a building block in the synthesis of fused heterocyclic systems

Application Note: 5-Amino-1H-pyrazole-4-carbonitrile as a Versatile Building Block in the Synthesis of Fused Heterocyclic Systems Strategic Overview & Chemical Significance Fused nitrogen-containing heterocycles, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Amino-1H-pyrazole-4-carbonitrile as a Versatile Building Block in the Synthesis of Fused Heterocyclic Systems

Strategic Overview & Chemical Significance

Fused nitrogen-containing heterocycles, particularly pyrazolopyrimidines and pyrazolopyridines, are privileged scaffolds in modern drug discovery[1]. Their structural mimicry of the purine core makes them highly effective as kinase inhibitors, antimicrobial agents, and antitumor therapeutics[2]. The synthesis of these complex, multi-ring architectures relies heavily on the strategic selection of bifunctional building blocks[3].

Among these, 5-amino-1H-pyrazole-4-carbonitrile is widely recognized as a premier starting material[4]. Its synthetic utility stems from the ortho-aminonitrile motif, which positions a highly nucleophilic exocyclic amine adjacent to an electrophilic nitrile group. This specific spatial arrangement is perfectly primed for tandem cyclocondensation reactions with various bielectrophiles, enabling a diversity-oriented synthesis approach to fused heterocyclic systems[3][4].

Mechanistic Rationale: The Ortho-Aminonitrile Advantage

As an application scientist, it is crucial to understand why this building block behaves the way it does to optimize reaction conditions and troubleshoot low yields. The design of fused heterocyclic synthesis using 5-amino-1H-pyrazole-4-carbonitrile leverages the differential reactivity of its functional groups:

  • The Exocyclic Amine (C5-NH₂): Acts as the primary nucleophile. In reactions with carbonyl-containing bielectrophiles (e.g., diethyl malonate or formamide), the amine attacks the most electrophilic carbon to form an initial amide or enamine intermediate[3].

  • The Nitrile Group (C4-CN): Serves as the secondary electrophile. Following the initial nucleophilic attack by the amine, the intermediate undergoes intramolecular cyclization. The nitrogen or carbon nucleophile generated in the intermediate attacks the nitrile carbon, driving the thermodynamically favorable ring closure[5].

  • Causality in Reaction Conditions: The choice of base and solvent dictates the reaction pathway. For instance, using sodium ethoxide (NaOEt) in ethanol when reacting with diethyl malonate ensures the deprotonation of the active methylene, facilitating a Knoevenagel-type condensation prior to intramolecular cyclization[2]. Conversely, microwave irradiation with formamide provides the high activation energy required for the direct insertion of the formyl carbon and subsequent annulation without the need for strong bases[4].

Divergent Synthetic Pathways

Pathway BB Building Block: 5-Amino-1H-pyrazole- 4-carbonitrile R1 Formamide (Microwave, 200°C) BB->R1 C1 Synthon Insertion R2 Diethyl Malonate (NaOEt, EtOH, Reflux) BB->R2 Active Methylene Condensation R3 Malononitrile (EtOH, Reflux) BB->R3 Knoevenagel Addition P1 Pyrazolo[3,4-d]pyrimidine (Purine Isostere) R1->P1 Annulation P2 Pyrazolo[3,4-b]pyridine (Kinase Core) R2->P2 Cyclization P3 6-Amino-pyrazolo[3,4-b]pyridine (Fluorophore) R3->P3 Intramolecular Ring Closure

Divergent synthesis pathways of fused heterocyclic systems from 5-amino-1H-pyrazole-4-carbonitrile.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine This protocol utilizes formamide as both a solvent and a C1 synthon to construct the pyrimidine ring[4].

  • Step 1: Reaction Setup. In a 10 mL microwave-safe vial, suspend 5-amino-1H-pyrazole-4-carbonitrile (1.0 mmol) in anhydrous formamide (3.0 mL).

    • Causality: Formamide is used in large excess to drive the equilibrium forward and prevent the formation of partially condensed intermediates. Anhydrous conditions prevent the competitive hydrolysis of the nitrile group.

  • Step 2: Microwave Irradiation. Seal the vial and irradiate in a dedicated microwave synthesizer at 200 °C for 30 minutes.

    • Causality: Conventional heating requires prolonged reflux (>12 hours) with lower yields due to thermal degradation. Microwave dielectric heating provides rapid, uniform energy transfer, accelerating the nucleophilic attack on the nitrile[4].

  • Step 3: Isolation. Allow the reaction mixture to cool to room temperature, then pour it into crushed ice (15 g) while stirring vigorously.

    • Causality: The highly polar pyrazolo[3,4-d]pyrimidine product has low solubility in cold water. The sudden drop in temperature and change in solvent polarity forces the product to precipitate out of the formamide solution.

  • Step 4: Purification. Filter the precipitate under vacuum, wash with cold water (2 × 5 mL) and cold ethanol (5 mL), and dry under a vacuum to afford the pure product.

Protocol B: Base-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine-4,6-diols This protocol utilizes a bifunctional active methylene compound (diethyl malonate) to construct the pyridine ring[2].

  • Step 1: Preparation of Sodium Ethoxide. In a flame-dried round-bottom flask under nitrogen, dissolve sodium metal (1.2 mmol) in anhydrous ethanol (10 mL).

    • Causality: Freshly prepared NaOEt is strictly required. Commercial NaOEt often contains moisture or sodium hydroxide, which would hydrolyze the nitrile group of the pyrazole to an amide or carboxylic acid, entirely derailing the cyclization[2].

  • Step 2: Reagent Addition. Once the sodium has completely reacted, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 mmol) followed by diethyl malonate (1.1 mmol).

    • Causality: The strong base deprotonates the active methylene of diethyl malonate. The resulting carbanion attacks the nitrile, while the ester carbonyl is attacked by the pyrazole amine, forming the 6-membered pyridine ring[2].

  • Step 3: Cyclocondensation. Reflux the mixture for 6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Step 4: Neutralization and Isolation. Cool the mixture to room temperature and pour it into ice water (20 mL). Acidify the solution to pH 4-5 using dilute HCl (1M).

    • Causality: The product forms as a soluble sodium salt in the basic medium. Neutralization protonates the salt, yielding the pyrazolo[3,4-b]pyridine-diol (which exists in tautomeric equilibrium with the dione form), inducing rapid precipitation for easy filtration[2].

Quantitative Data Presentation

The following table summarizes the reaction profiles for the divergent synthesis of fused heterocycles from 5-amino-1H-pyrazole-4-carbonitrile, highlighting the efficiency of different bielectrophiles.

BielectrophileReagent / CatalystConditionsFused Ring System FormedAvg. Yield (%)Reaction Time
Formamide None (Solvent/Reactant)Microwave, 200 °CPyrazolo[3,4-d]pyrimidine88 - 94%0.5 - 3.5 h
Diethyl Malonate Sodium Ethoxide (NaOEt)Ethanol, RefluxPyrazolo[3,4-b]pyridine75 - 82%6 - 8 h
Malononitrile Sodium Ethoxide (NaOEt)Ethanol, Reflux6-Amino-pyrazolo[3,4-b]pyridine80 - 85%4 - 6 h
Aromatic Aldehydes Malononitrile / Ag/ZnO NPsEthanol, RefluxPyrazolo[1,5-a]pyrimidine89 - 94%2 - 4 h

Data synthesized from established literature protocols for ortho-aminonitrile cyclizations[1][2][4].

References

  • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles | Source: Frontiers in Chemistry | URL: 4

  • Title: N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies | Source: RepositóriUM | URL: 5

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | Source: MDPI | URL: 3

  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | Source: PMC | URL: 1

  • Title: A Simple Facile One-pot reaction, novel and efficient rout for the synthesis of substituted pyrazolo[3, 4-d] pyrimidines, and pyrazolo [3, 4-b] pyridines | Source: ISSN 2321-807X | URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust and reliable synthetic process.

Section 1: The Core Synthesis Pathway

The most common and reliable route to 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid involves a two-step process:

  • Cyclocondensation: Reaction of ethylhydrazine with diethyl oxalate to form the heterocyclic intermediate, diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate. This reaction is a classic example of pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl equivalent.[1][2]

  • Hydrolysis: Saponification of the resulting diester intermediate using a strong base (e.g., Sodium Hydroxide), followed by acidic workup to yield the final dicarboxylic acid product.[3][4]

This pathway is generally effective, but yield and purity are highly sensitive to reaction conditions, reagent quality, and workup procedures.

High-Level Experimental Workflow

Below is a diagram illustrating the key stages of the synthesis, from starting materials to the purified final product.

SynthesisWorkflow SM Starting Materials (Ethylhydrazine, Diethyl Oxalate) Cyclo Step 1: Cyclocondensation - Solvent: Ethanol - Reflux SM->Cyclo Diester Intermediate (Diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate) Cyclo->Diester Formation of Pyrazole Ring Hydrolysis Step 2: Hydrolysis - NaOH (aq) - Heat Diester->Hydrolysis Salt Intermediate Salt (Disodium 1-ethyl-1H-pyrazole-3,4-dicarboxylate) Hydrolysis->Salt Saponification Acidification Acidic Workup - HCl (aq) - pH ~2 Salt->Acidification Crude Crude Product (1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid) Acidification->Crude Precipitation Purification Purification (Recrystallization) Crude->Purification Final Pure Product Purification->Final

Caption: Overall workflow for the synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low Yield of Diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate (Intermediate)

Q: My yield after the initial cyclocondensation step is consistently below 50%. What are the likely causes and how can I fix this?

A: A low yield in the first step is a common issue that can usually be traced back to one of three areas: reagent quality, reaction conditions, or side reactions. Let's break down the troubleshooting process.

LowYieldTroubleshooting Start Low Yield of Diester Intermediate CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions CheckSideRxns 3. Investigate Side Reactions Start->CheckSideRxns Sol_Reagents Action: Use fresh ethylhydrazine. Ensure anhydrous ethanol. CheckReagents->Sol_Reagents Sol_Conditions Action: Ensure complete reflux. Increase reaction time (monitor by TLC). CheckConditions->Sol_Conditions Sol_SideRxns Action: Control temperature during addition. Consider inert atmosphere. CheckSideRxns->Sol_SideRxns

Caption: Troubleshooting flowchart for low yield of the diester intermediate.

  • 1. Reagent Quality & Stoichiometry:

    • Ethylhydrazine Instability: Ethylhydrazine is susceptible to oxidation and can degrade upon storage. Using old or improperly stored ethylhydrazine is a primary cause of low yields.

      • Solution: Use freshly opened or recently purchased ethylhydrazine. If its quality is uncertain, consider purification by distillation before use.

    • Anhydrous Conditions: While not strictly necessary, using anhydrous ethanol can improve yields by preventing side reactions of the highly electrophilic diethyl oxalate.[5][6]

      • Solution: Use a sealed bottle of anhydrous ethanol.

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of ethylhydrazine to diethyl oxalate. An excess of either can lead to side products.

  • 2. Reaction Conditions:

    • Incomplete Reaction: The cyclocondensation requires sufficient thermal energy and time to proceed to completion.

      • Solution: Ensure the reaction mixture is maintained at a vigorous reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, extend the reflux period.

    • Temperature Control: The initial reaction between the hydrazine and the oxalate is exothermic. Adding the ethylhydrazine too quickly to the heated oxalate solution can lead to localized overheating and the formation of undesired byproducts.

      • Solution: Add the ethylhydrazine dropwise to the diethyl oxalate solution at room temperature before initiating heating and reflux.

  • 3. Potential Side Reactions:

    • The reaction of hydrazines with 1,3-dicarbonyl compounds can sometimes lead to the formation of regioisomers, although this is less common with a symmetric dicarbonyl like diethyl oxalate.[2][7] More likely are products from the reaction of ethylhydrazine with itself or degradation products.

Issue 2: Incomplete Hydrolysis or Low Yield of Final Dicarboxylic Acid

Q: After acidification, I get very little precipitate, or my final product is oily and difficult to isolate. What's going wrong during the hydrolysis?

A: This points to problems in the second step: the saponification or the subsequent acidification.

  • 1. Incomplete Saponification: The hydrolysis of the two ester groups requires harsh conditions. If the reaction is incomplete, you will be left with the monoester (1-Ethyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid) or unreacted starting diester, both of which are more soluble in water than the final product and may not precipitate effectively.

    • Causality: Insufficient base, low temperature, or short reaction time.

    • Solution:

      • Use sufficient base: A minimum of 2.2 molar equivalents of NaOH is recommended to ensure complete deprotonation of both the carboxylic acids formed and to drive the reaction to completion.

      • Increase temperature/time: Ensure the reaction mixture is heated (e.g., 80-90 °C or gentle reflux) for at least 2-4 hours.[3] Monitor the reaction by TLC (a more polar spot for the dicarboxylate salt should appear, and the diester spot should disappear).

  • 2. Improper Acidification: The dicarboxylic acid product will only precipitate if the solution is made sufficiently acidic. The target is to fully protonate the dicarboxylate salt formed during saponification.

    • Causality: Insufficient acid added.

    • Solution:

      • Cool the reaction mixture: Before adding acid, cool the reaction mixture in an ice bath. This controls the exotherm of neutralization and promotes better crystal formation.

      • Acidify to pH 1-2: Add concentrated HCl dropwise while vigorously stirring. Check the pH with litmus paper or a pH meter. You must go well below the pKa of the carboxylic acid groups to ensure complete protonation and precipitation.

      • Allow time for precipitation: After reaching the target pH, continue to stir the mixture in the ice bath for at least 30 minutes to an hour to maximize precipitation.

  • 3. Product Solubility: 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid has some solubility in water. If the reaction volume is excessively large, a significant amount of product may remain in the solution.

    • Solution: During the hydrolysis step, use a reasonable concentration (e.g., 0.5-1.0 M solution of the diester in the aqueous base). If you suspect product loss in the filtrate, you can try to extract the acidic aqueous layer with a polar organic solvent like ethyl acetate, although this can be cumbersome.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing the final product?

A1: The final dicarboxylic acid product is quite polar. A common and effective solvent for recrystallization is hot water or an ethanol/water mixture.[3] Dissolve the crude product in a minimum amount of boiling water, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques should be used:

  • ¹H NMR: To confirm the structure. Look for the characteristic ethyl group signals (a quartet and a triplet) and the pyrazole proton signal. The carboxylic acid protons may be broad or may not be visible depending on the solvent used (e.g., in DMSO-d₆ they are typically visible).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • LC-MS: To confirm the molecular weight and assess purity.

Q3: Are there any specific safety precautions I should take?

A3: Yes.

  • Ethylhydrazine: Is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Diethyl Oxalate: Is harmful if swallowed or inhaled.[6]

  • Strong Base/Acid: Both NaOH and HCl are corrosive. Handle with care. The neutralization step is highly exothermic and should be performed in an ice bath.

Section 4: Detailed Protocols

Protocol 4.1: Synthesis of Diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate
ReagentMolar Mass ( g/mol )AmountMolesEquiv.
Diethyl Oxalate146.1414.6 g0.101.0
Ethylhydrazine*60.096.0 g0.101.0
Anhydrous Ethanol-150 mL--
Note: Often supplied as a solution (e.g., oxalate salt), adjust amount accordingly.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add diethyl oxalate (14.6 g, 0.10 mol) and anhydrous ethanol (150 mL).

  • Stir the mixture at room temperature. Slowly add ethylhydrazine (6.0 g, 0.10 mol) dropwise over 15 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil (diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate) can be used in the next step without further purification or purified by vacuum distillation if desired.

Protocol 4.2: Hydrolysis to 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid
ReagentMolar Mass ( g/mol )AmountMolesEquiv.
Crude Diester226.23(from 0.10 mol)0.101.0
Sodium Hydroxide40.008.8 g0.222.2
Water-100 mL--
Conc. HCl (37%)-~20 mL-to pH 1-2

Procedure:

  • Dissolve sodium hydroxide (8.8 g, 0.22 mol) in water (100 mL) in a 250 mL flask.

  • Add the crude diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate to the NaOH solution.

  • Heat the mixture to 80-90 °C with stirring for 3 hours. The solution should become homogeneous.

  • Cool the reaction flask in an ice-water bath.

  • Slowly and carefully add concentrated HCl dropwise with vigorous stirring. The product will begin to precipitate as a white solid.

  • Continue adding HCl until the pH of the solution is between 1 and 2 (check with pH paper).

  • Stir the cold suspension for an additional 30 minutes.

  • Collect the white precipitate by vacuum filtration and wash the filter cake with a small amount of cold water.

  • Dry the solid in a vacuum oven to yield the final product, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid. The product can be recrystallized from hot water if necessary.

References

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism - ResearchGate. [Link]

  • A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates - ResearchGate. [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole - Slideshare. [Link]

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - National Center for Biotechnology Information (PMC). [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - Scientific Information Database (SID). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. [Link]

  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google P
  • General reaction synthesis of 1-ethyl-1H-pyrazolo [3, 4-d] pyrimidine-4(5H) - ResearchGate. [Link]

  • Polyfunctional pyrazoles 6. Convenient method for the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylic acids - ResearchGate. [Link]

  • on reaction with diethyl oxalate forms: - YouTube. [Link]

  • Diethyl oxalate - Wikipedia . [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Università degli Studi di Siena. [Link]

  • Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate - Sabinet. [Link]

  • diethyl 1H-pyrazole-3,5-dicarboxylate - PubChem. [Link]

  • Diethyl 1h-pyrazole-3,5-dicarboxylate (C9H12N2O4) - PubChem Lite. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

Sources

Optimization

Purification of crude 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid by recrystallization

Technical Support Center: Purification of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Case ID: PYR-34-DC-PUR Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

Case ID: PYR-34-DC-PUR Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Subject: 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Application: Building block for pharmaceutical scaffolds (e.g., enzyme inhibitors) and agrochemicals. Critical Attribute: As a dicarboxylic acid, this molecule relies heavily on hydrogen bonding networks for crystal lattice stability. Its purification is often complicated by its tendency to trap inorganic salts (from hydrolysis steps) and its potential for thermal decarboxylation if overheated.

Physicochemical Profile (Inferred from Class Behavior):

  • Acidity: Diprotic acid (pKa ~3-4).

  • Solubility: High in basic aqueous media; Moderate-High in hot polar solvents (Water, Ethanol, DMSO); Low in non-polar solvents (Hexanes, Toluene).

  • Thermal Stability: Susceptible to decarboxylation at temperatures >180°C or upon prolonged boiling in high-boiling solvents.

The "Golden Standard" Recrystallization Protocol

This protocol is designed to remove the three most common impurities: unreacted esters, inorganic salts (NaCl/Na₂SO₄), and decarboxylated byproducts.

Recommended Solvent System: Water : Ethanol (80:20 v/v) Why? Water solubilizes trapped inorganic salts (which are insoluble in pure ethanol), while ethanol ensures the organic pyrazole stays in solution at boiling temperatures.

Step-by-Step Methodology
  • Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Dissolution: Add 80 mL of water. Heat to 90°C.

    • Note: The solid may not dissolve completely yet.

  • Co-Solvent Addition: Dropwise add Ethanol (up to 20 mL) while maintaining heating until the solution becomes clear.

    • Critical Check: If the solution is clear but colored (yellow/brown), add activated charcoal (1% w/w) and stir for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel (or Celite pad if charcoal was used) to remove insoluble mechanical impurities.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2 hours) to form well-defined prisms.

    • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum.

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold water.

    • Warning: Do not use ethanol for washing; it may redissolve the product.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Troubleshooting Center (Q&A)

Navigate common failure modes below. These solutions are derived from the chemical behavior of pyrazole dicarboxylic acids.

Issue A: "My product is oiling out (forming a goo) instead of crystallizing."

Diagnosis: The solvent polarity gap is too wide, or the cooling was too rapid. This is common when the ethanol concentration is too high. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add Water: Add a small amount of hot water (5-10% of total volume) to increase the dielectric constant of the solvent.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Issue B: "The melting point is broad or lower than expected."

Diagnosis: This indicates either wet solvent trapped in the lattice (hydrate formation) or partial decarboxylation. Corrective Action:

  • Test 1 (Drying): Ensure the sample is dried at 50-60°C under high vacuum. Pyrazole acids often form hydrates; removing lattice water requires energy.

  • Test 2 (Decarboxylation Check): Run a TLC. If a less polar spot appears above the product, you may have overheated the material, causing loss of CO₂ (forming the mono-acid).

  • Prevention: Do not exceed 100°C during dissolution.

Issue C: "High Ash Content / Inorganic Residue."

Diagnosis: If the crude was generated via basic hydrolysis (NaOH/KOH), sodium salts are likely trapped in the crystal lattice. Corrective Action:

  • Switch Solvent: Recrystallize solely from Water (adjusted to pH 1-2 with HCl).

  • Mechanism: The low pH ensures the carboxylic acid is fully protonated (less soluble in cold water), while the inorganic salts (NaCl) remain fully soluble in the aqueous mother liquor.

Diagnostic Visualizations

Workflow: Purification Logic Gate

PurificationLogic Start Crude 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Analysis Analyze Impurity Profile Start->Analysis Decision Primary Impurity? Analysis->Decision Path_Salts Inorganic Salts (High Ash Content) Decision->Path_Salts Ash > 0.5% Path_Color Oxidation/Tars (Colored) Decision->Path_Color Brown/Yellow Path_Ester Unreacted Ester (Organic Impurity) Decision->Path_Ester TLC Spot High Rf Action_Water Recrystallize from Acidic Water (pH 1-2) Path_Salts->Action_Water Action_Charcoal Hot Filtration with Activated Charcoal Path_Color->Action_Charcoal Action_Ethanol Recrystallize from Water:Ethanol (80:20) Path_Ester->Action_Ethanol Dry Vacuum Dry @ 50°C Action_Water->Dry Action_Charcoal->Action_Ethanol Action_Ethanol->Dry

Caption: Decision tree for selecting the purification route based on the specific impurity profile of the crude isolate.

Solubility & Stability Parameters
ParameterValue / BehaviorTechnical Note
Recrystallization Solvent Water / Ethanol (80:[1]20)Best balance for yield and salt removal.
Dissolution Temp 85°C - 95°CDo not exceed 100°C to prevent decarboxylation.
Cooling Profile 20°C/hourSlow cooling prevents oiling out.
Critical pH < 2.0Ensure pH is low during isolation to prevent salt formation.
Max Drying Temp 60°CHigher temps may dehydrate the crystal or degrade it.

References & Authoritative Sources

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general dicarboxylic acid purification techniques).

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. (Foundational text on Pyrazole stability and reactivity, including decarboxylation mechanisms).

  • Holzer, W., & Seiringer, G. (2003). Pyrazolo[3,4-d]pyridazine derivatives. (Describes synthesis and handling of 1-ethyl-pyrazole carboxylic acid precursors).

  • BASF SE. (2009). Process for the purification of pyrazoles. U.S. Patent Application US20110160463A1. (Industrial scale purification of pyrazole carboxylic acids via pH adjustment).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Troubleshooting low yields in pyrazole cyclization reactions

Welcome to the Technical Support Center for Pyrazole Cyclization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Cyclization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of pyrazole synthesis. This guide is structured to address the most common challenges encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Troubleshooting Guide: From Low Yields to Reaction Stalls

This section provides detailed answers to specific, complex problems you may encounter during pyrazole cyclization reactions.

Q1: My pyrazole yield is consistently low. What are the primary factors to investigate?

A low yield in a pyrazole synthesis is a common but multifaceted problem. The issue often stems from one or more of four key areas: the integrity of your starting materials, the precision of your reaction conditions, the potential for degradation, or incomplete reaction progress. A systematic approach is crucial for diagnosis.

Causality Behind Low Yields:

The formation of the pyrazole ring, particularly in classic condensations like the Knorr synthesis, involves a sequence of equilibria: hydrazone formation followed by intramolecular cyclization and dehydration.[1][2][3] Each step is sensitive to specific parameters. A flaw in one area can halt the entire sequence, leading to low conversion of starting materials or accumulation of undesired intermediates.

Systematic Troubleshooting Workflow:

Begin by evaluating the most fundamental aspects of your experiment. The following workflow provides a logical sequence for troubleshooting.

G cluster_purity cluster_conditions cluster_monitoring start Low Yield Observed purity Step 1: Verify Starting Material Purity & Stoichiometry start->purity conditions Step 2: Scrutinize Reaction Conditions purity->conditions If materials are pure and stoichiometry is correct monitoring Step 3: Analyze Reaction Progress & Side Products conditions->monitoring If conditions seem appropriate optimization Step 4: Systematic Optimization monitoring->optimization If reaction stalls or side products dominate success Yield Improved optimization->success purity_check1 Hydrazine fresh? (Can degrade over time) purity_check2 1,3-dicarbonyl pure? (Free of acid/base impurities?) purity_check3 Accurate molar ratios? (Slight excess of hydrazine often used) cond_check1 Correct solvent & temperature? (Solubility, boiling point) cond_check2 pH/Catalyst appropriate? (Acid catalysis is common) mon_check1 TLC/LC-MS shows unreacted starting material? mon_check2 Stable hydrazone intermediate observed? mon_check3 Evidence of degradation?

Caption: A systematic workflow for troubleshooting low pyrazole yields.

Expert Recommendations:

  • Starting Material Integrity:

    • Hydrazines: Hydrazine and its derivatives can degrade. Always use a freshly opened bottle or purify stored material.[4] Their purity is paramount for achieving predictable outcomes.[5]

    • 1,3-Dicarbonyl Compounds: Ensure the purity of your dicarbonyl starting material. Acidic or basic impurities can catalyze unwanted side reactions like hydrolysis.[4]

    • Stoichiometry: Use precise stoichiometry. A slight excess (1.0 - 1.2 equivalents) of the hydrazine component is often employed to drive the reaction to completion.[4][6]

  • Reaction Conditions:

    • Temperature: Many pyrazole cyclizations are exothermic.[7] Insufficient temperature may lead to a slow or stalled reaction, while excessive heat can cause degradation of reactants or products.[6] If your reaction is sluggish, a moderate increase in temperature may improve the yield.[8][5]

    • Solvent: The solvent is not merely a medium; it can influence solubility, reaction rate, and even regioselectivity.[8] If reactants have poor solubility, the reaction will be hindered. Aprotic dipolar solvents like DMF or DMAc have shown superior results over traditional protic solvents like ethanol in certain cases.[4][8][5]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] Regioselectivity is a delicate balance of steric and electronic effects, which can be expertly manipulated by adjusting reaction conditions.

The Underlying Chemistry of Regioselection:

In the Knorr synthesis, the initial nucleophilic attack can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound. The preferred site of attack dictates the final substitution pattern on the pyrazole ring.

G start Unsymmetrical 1,3-Dicarbonyl + Hydrazine attack1 Attack at Carbonyl 1 start->attack1 attack2 Attack at Carbonyl 2 start->attack2 iso1 Regioisomer A attack1->iso1 iso2 Regioisomer B attack2->iso2 control Controlling Factors sterics Steric Hindrance (Bulky groups direct attack to less hindered site) control->sterics electronics Electronic Effects (More electrophilic carbonyl is attacked faster) control->electronics ph pH / Catalyst (Can alter which carbonyl is more reactive) control->ph solvent Solvent Polarity (Can stabilize one transition state over another) control->solvent

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Strategies for Controlling Regioselectivity:

ParameterStrategy & RationaleReference
Steric Hindrance Introduce a bulky substituent on either the hydrazine or the dicarbonyl. This will sterically disfavor attack at the more crowded carbonyl group, thus directing the reaction towards a single regioisomer.[4]
pH / Catalyst The acidity or basicity of the medium is a powerful tool. Switching between acidic (e.g., acetic acid), neutral, or basic conditions can dramatically alter the isomer ratio by changing the protonation state and reactivity of the carbonyl groups.[4][8][7]
Solvent Choice Solvent polarity can selectively stabilize one of the competing transition states. Aprotic dipolar solvents (DMF, NMP) can favor one isomer, while polar protic solvents (ethanol) may favor another. Experimentation is key.[4][8][9]
Substituent Electronics If one carbonyl is significantly more electrophilic (e.g., adjacent to a strong electron-withdrawing group), the initial attack from the hydrazine will preferentially occur at that site.[10]

Experimental Protocol: pH Optimization Screen

This protocol allows for the rapid determination of optimal pH conditions for regioselectivity.

  • Setup: Prepare three identical small-scale reactions (e.g., 0.5 mmol) in parallel.

  • Reaction A (Acidic): Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol) and add a catalytic amount of glacial acetic acid (2-3 drops).[6]

  • Reaction B (Neutral): Dissolve the reactants in a neutral, aprotic solvent like DMF or toluene.

  • Reaction C (Basic): Dissolve the reactants in ethanol and add a catalytic amount of a non-nucleophilic base, such as triethylamine or DBU.

  • Execution: To each flask, add the substituted hydrazine (1.1 eq). Stir all reactions at the same temperature (e.g., 60 °C).

  • Monitoring: After a set time (e.g., 2 hours), withdraw a small aliquot from each reaction. Analyze the samples by LC-MS or ¹H NMR to determine the ratio of the two regioisomers.

  • Analysis: Identify the condition that provides the highest ratio of the desired isomer. This condition can then be used for a larger-scale reaction.

Q3: I am observing significant side products. How can I improve selectivity for the desired pyrazole?

Side product formation directly consumes starting materials and complicates purification, leading to lower isolated yields. The most common side reactions are hydrolysis of the starting material and the formation of a stable, uncyclized hydrazone intermediate.

Common Side Reactions and Mitigation:

  • Hydrolysis of β-Ketonitrile/1,3-Dicarbonyl:

    • Cause: β-Ketonitriles and other 1,3-dicarbonyl compounds can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[4] This cleaves the starting material before it can react with the hydrazine.

    • Diagnosis: Use TLC or LC-MS to check for the presence of the hydrolyzed byproducts.

    • Solution: Run the reaction under neutral conditions in a non-aqueous, aprotic solvent to minimize hydrolysis. If acidic or basic conditions are required for cyclization, ensure your starting materials are not left under these conditions for extended periods before the reaction is initiated.[4]

  • Formation of a Stable Hydrazone Intermediate:

    • Cause: The reaction may stall after the initial condensation, forming a stable hydrazone that is resistant to the subsequent intramolecular cyclization.[4] This is often observed at lower temperatures or with sterically hindered substrates.

    • Diagnosis: The hydrazone intermediate will be a major spot on TLC or peak in LC-MS, with a mass corresponding to the sum of the reactants minus one molecule of water.

    • Solution: To promote the cyclization of an isolated or observed hydrazone, you must provide enough energy to overcome the activation barrier. This can be achieved by:

      • Increasing the temperature: Refluxing the reaction is a common strategy.[6]

      • Changing the solvent: Switching to a higher-boiling point solvent may be necessary.[8]

      • Adding a catalyst: If not already present, adding a catalytic amount of acid (e.g., TsOH, acetic acid) can protonate the second carbonyl/nitrile group, making it more electrophilic and facilitating the ring-closing step.[1][7]

Frequently Asked Questions (FAQs)

Q: How critical is the purity of the hydrazine reagent? A: It is absolutely critical. Hydrazine and its derivatives can degrade over time, leading to lower reactivity and the introduction of impurities that can cause side reactions. Always use freshly opened or purified hydrazine for the best and most reproducible results.[4][5]

Q: What is the typical role of acetic acid in pyrazoline/pyrazole synthesis? A: Glacial acetic acid often serves as both a solvent and an acid catalyst.[6] It facilitates the initial condensation to form the hydrazone and protonates the remaining carbonyl/nitrile group, which activates it for the intramolecular cyclization step to form the pyrazole ring.[1][11]

Q: My reaction isn't going to completion, even after extended time and heat. What else can I try? A: If the reaction has stalled, consider catalyst deactivation or poor solubility. First, ensure your reactants are fully dissolved; if not, a different solvent is needed.[8] Second, if using a catalyst, it may have been consumed or deactivated. In some cases, adding a fresh portion of the catalyst can restart the reaction. Finally, consider alternative synthetic methods, such as microwave-assisted synthesis, which can drastically reduce reaction times and sometimes improve yields by providing rapid, uniform heating.[6][12]

Q: Can these reactions be performed without a solvent? A: Yes, solvent-free or "green chemistry" approaches have been successfully developed.[13] These methods, often involving grinding the solid reactants together or using microwave irradiation, can offer benefits like shorter reaction times, higher yields, and a better environmental profile.[6][12]

Q: How do I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and immediate method.[3][4][6] Spot your reaction mixture alongside your starting materials. The disappearance of the starting material spot(s) and the appearance of a new, more polar (usually) product spot indicates progress. For more quantitative analysis and to identify intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved March 7, 2024, from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved March 7, 2024, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2022). SlideShare. Retrieved March 7, 2024, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved March 7, 2024, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved March 7, 2024, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved March 7, 2024, from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. Retrieved March 7, 2024, from [Link]

  • Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. (2011). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove. Retrieved March 7, 2024, from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved March 7, 2024, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Side reactions to avoid during the synthesis of pyrazole dicarboxylic acids

Current Status: Online 🟢 Role: Senior Application Scientist Ticket Focus: Troubleshooting Side Reactions in Pyrazole-3,x-dicarboxylic Acid Synthesis Introduction Welcome to the technical support center. Synthesizing pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Role: Senior Application Scientist Ticket Focus: Troubleshooting Side Reactions in Pyrazole-3,x-dicarboxylic Acid Synthesis

Introduction

Welcome to the technical support center. Synthesizing pyrazole dicarboxylic acids is deceptive; the stable aromatic ring suggests a straightforward path, yet researchers frequently encounter regioisomeric mixtures , oxidative ring degradation , and spontaneous decarboxylation .

This guide addresses these specific failure modes. We do not just list "what" to do; we explain the causality of the side reaction so you can engineer it out of your workflow.

Module 1: The Regioselectivity Crisis (Knorr Synthesis)

Case Study: User reports a 60:40 mixture of isomers when condensing an unsymmetrical 1,3-diketone ester with methylhydrazine.

The Core Issue

In the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls (Knorr Synthesis), the nucleophilic hydrazine nitrogens attack the carbonyl carbons. If the hydrazine is substituted (e.g., methylhydrazine), the two nitrogens have different nucleophilicities (


 vs 

). Simultaneously, the 1,3-dicarbonyl possesses two electrophilic sites with distinct steric and electronic signatures.[1]

The Side Reaction: Formation of the "wrong" regioisomer (e.g., 1,5-isomer instead of 1,3-isomer).

Troubleshooting Protocol
VariableAdjustment for SelectivityMechanism
Solvent Choice Switch from Ethanol to HFIP (Hexafluoroisopropanol) or TFE .Fluorinated solvents are strong H-bond donors, activating the carbonyls and stabilizing specific transition states, often inverting selectivity compared to EtOH [1].
pH Control Acidic Media (HCl/AcOH): Favors attack by the less substituted nitrogen on the most reactive carbonyl.Basic Media: Enhances nucleophilicity of the substituted nitrogen.Protonation of the carbonyl changes the "hardness" of the electrophile; deprotonation of hydrazine alters the nucleophile's sterics.
Substrate Use Enaminones instead of Diketones.Enaminones lock the tautomeric state, making one carbon significantly more electrophilic, forcing a single regiochemical outcome [2].
Visualizing the Pathway

Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl Condition_A Protic Solvent (EtOH/AcOH) Start->Condition_A Condition_B Fluorinated Solvent (HFIP) Start->Condition_B Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Condition_A Hydrazine->Condition_B Attack_1 Attack at C1 (Steric Control) Condition_A->Attack_1 Standard Attack_3 Attack at C3 (Electronic Control) Condition_B->Attack_3 H-Bond Activation Isomer_15 1,5-Isomer (Side Product) Attack_1->Isomer_15 Isomer_13 1,3-Isomer (Target) Attack_3->Isomer_13

Figure 1: Decision tree for controlling regioselectivity. Switching solvents or pH alters the attack vector of the hydrazine nucleophile.

Module 2: Oxidation Nightmares (Alkyl to Carboxyl)

Case Study: User attempts to oxidize 3,5-dimethylpyrazole to pyrazole-3,5-dicarboxylic acid using KMnO4 but recovers <10% yield or a black tar.

The Core Issue

Oxidizing alkyl side chains on electron-rich heterocycles is a race between side-chain oxidation (desired) and oxidative ring cleavage (undesired). Pyrazoles are generally robust, but high temperatures (>95°C) with strong oxidants can rupture the N-N bond or the C=C double bond.

Side Reaction 1: Ring Degradation (Over-oxidation)

  • Symptom: Loss of aromatic signals in NMR; formation of oxalic acid or simple amines.

  • Fix: Maintain reaction temperature strictly between 70–90°C . Do not reflux aggressively.

Side Reaction 2: Monocarboxylic Acid Stalling (Under-oxidation)

  • Symptom: Isolation of 5-methyl-pyrazole-3-carboxylic acid (intermediate).[2]

  • Fix: The second methyl group is electronically deactivated after the first oxidizes to a carboxylate (which is electron-withdrawing). You must use excess KMnO4 (4.0–5.0 equiv) and ensure vigorous stirring to overcome solubility issues of the MnO2 byproduct [3].

Optimization Protocol (Self-Validating)
  • Stoichiometry Check: Calculate KMnO4 based on 4 moles of oxidant per methyl group. Use a 20% excess.

  • Temperature Ramp: Start at 60°C. Add KMnO4 in portions. Only ramp to 85-90°C once addition is complete.

  • The "Spot Test": Place a drop of reaction mixture on filter paper.

    • Pink Halo: Oxidant still present (Reaction incomplete).

    • Brown Spot only: Oxidant consumed (Add more KMnO4).

  • Workup (Crucial): Filter MnO2 while hot. Do not acidify the filtrate immediately if it is concentrated. Dilute first, then acidify to pH 2. The diacid has low water solubility and will precipitate; if the solution is too thick, it traps impurities.

Module 3: The Vanishing Product (Decarboxylation)

Case Study: User synthesizes pyrazole-3,5-dicarboxylic acid but observes mass loss (M-44) during drying or recrystallization.

The Core Issue

Pyrazole carboxylic acids are prone to thermal decarboxylation , particularly if the ring is electron-deficient or if trace metals (Copper) are present. While dicarboxylic acids are more stable than monocarboxylic acids, the ipso-substitution makes them vulnerable.

The Side Reaction:



Troubleshooting Guide
TriggerPrevention Strategy
Thermal Stress Never dry the free acid above 100°C. Use vacuum drying at 40–50°C.
Acidic Workup Decarboxylation is acid-catalyzed. When precipitating the product from the basic oxidation filtrate, stop adding HCl once pH 2 is reached. Do not boil in acid.
Metal Contamination If you used a Cu-catalyzed cycloaddition (Click chemistry) to make the ring, trace Copper will catalyze decarboxylation rapidly [4]. Use a metal scavenger (e.g., QuadraPure™) before isolation.
Visualizing the Oxidation & Workup Workflow

OxidationWorkflow Start 3,5-Dimethylpyrazole + KMnO4 (aq) Temp_Check Temp > 95°C? Start->Temp_Check Ring_Cleavage FAILURE: Ring Cleavage Temp_Check->Ring_Cleavage Yes Reaction Stir 85-90°C (Monitor Color) Temp_Check->Reaction No (Keep <90°C) Filter Filter MnO2 (Hot) Reaction->Filter Acidification Acidify Filtrate to pH 2 Filter->Acidification Precipitate Precipitate Diacid Acidification->Precipitate Decarb_Risk Is Drying Temp > 120°C? Precipitate->Decarb_Risk Loss_CO2 FAILURE: Decarboxylation Decarb_Risk->Loss_CO2 Yes Success Pure Pyrazole Dicarboxylic Acid Decarb_Risk->Success No (Vac Dry)

Figure 2: Workflow control points for oxidation. Temperature control is critical at both the reaction stage (to prevent ring opening) and the drying stage (to prevent decarboxylation).

FAQ: Rapid Fire Troubleshooting

Q: My product is stuck in the MnO2 filter cake. A: This is common. The dicarboxylic acid salt can adsorb to the manganese dioxide surface. Remedy: Wash the MnO2 cake thoroughly with hot water (not cold) or dilute NaOH before discarding the solid.

Q: I see a "monomethyl" impurity in NMR. A: You stopped the oxidation too early. The second methyl group oxidizes much slower than the first. Remedy: Isolate the intermediate, re-dissolve in dilute NaOH, and treat with fresh KMnO4.

Q: Can I use Nitric Acid (HNO3) instead of KMnO4? A: Technically yes, but avoid it. Nitric acid often leads to N-nitration (forming N-nitro pyrazoles) as a side reaction, which creates an explosion hazard and requires difficult purification. KMnO4 is cleaner for this specific transformation.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
    • Source: Benchchem.[1][3]

  • Enaminones for Regiocontrol

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[4]

    • Source: Organic Chemistry Portal (Org. Lett., 2014).[4]

    • URL:[Link]

  • Oxidation Protocol (KMnO4): Title: 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis (Protocol & Yield Data). Source: ChemicalBook (citing Russian Journal of Organic Chemistry, 2016).
  • Decarboxylation Mechanisms

    • Title: Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.[5][6]

    • Source: Inorganic Chemistry Frontiers (RSC Publishing).
    • URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for pyrazole synthesis (solvent, temperature, catalyst)

Welcome to the Pyrazole Synthesis Technical Support & Optimization Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support & Optimization Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot bottlenecks in pyrazole cyclization.

Synthesizing pyrazoles—predominantly via the Knorr condensation of hydrazines with 1,3-dicarbonyls—often presents challenges in yield, environmental impact, and regioselectivity. This guide bypasses generic advice, focusing instead on the mechanistic causality behind solvent selection, thermodynamic control, and catalytic efficiency to ensure your protocols are robust and self-validating.

Catalyst & Solvent Optimization (FAQs)

Q1: We are transitioning away from volatile organic solvents (VOCs). What are the most effective green solvent/catalyst systems for Knorr pyrazole synthesis without sacrificing yield? A1: The shift toward green chemistry relies on utilizing media that actively participate in lowering the activation energy of the transition state.

  • Aqueous Systems with Heterogeneous Catalysts: Water is an excellent solvent because it forces hydrophobic organic substrates into concentrated micro-droplets (the hydrophobic effect), accelerating bimolecular condensation. Pairing water with Amberlyst-70 (a macroreticular polymer-bound sulfonic acid) provides a localized, highly acidic microenvironment that protonates the 1,3-diketone, making it highly electrophilic without acidifying the bulk aqueous phase[1].

  • Deep Eutectic Solvents (DES): Systems like Choline Chloride/Urea act as both solvent and catalyst. The causality here is hydrogen-bond donation: the DES forms a strong hydrogen-bonding network with the carbonyl oxygen, enhancing its electrophilic character and facilitating rapid carbanion formation and cyclization[2].

Q2: Our reactions take 12–24 hours at room temperature. How can we accelerate the kinetics while maintaining a green profile? A2: Reaction kinetics can be accelerated by optimizing the energy transfer mechanism or utilizing highly specific biocatalysts:

  • Microwave Irradiation: Unlike conventional convective heating, microwave irradiation directly couples with polar molecules (like water, ionic liquids, or DES). This rapid, localized dielectric heating can reduce reaction times from hours to as little as 5–15 minutes at 60 °C[3].

  • Biocatalysis: If high temperatures cause substrate degradation, consider immobilized enzymes. Thermomyces lanuginosus lipase (TLL) immobilized on a Metal-Organic Framework (MOF) can catalyze the synthesis of 1,3,5-trisubstituted pyrazoles in ethanol at a mild 45 °C in 8 hours, offering high stereospecificity and lowering the activation energy barrier[4].

Regioselectivity Troubleshooting (FAQs)

Q3: Condensation of our unsymmetrical 1,3-diketone with phenylhydrazine yields a 1:1 mixture of regioisomers. How do we drive selectivity toward a single isomer? A3: Regioselectivity in the Knorr synthesis is dictated by the initial, irreversible nucleophilic attack of the substituted hydrazine's terminal nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) onto one of the two carbonyl groups. To control this, you must manipulate either steric or electronic parameters:
  • Electronic Control (pH Optimization): The acidity of the medium is your most critical parameter[5]. Acid catalysis protonates the carbonyls. The more electron-rich carbonyl becomes more electrophilic upon protonation. However, if the pH is too low, the hydrazine becomes fully protonated (

    
    ) and loses its nucleophilicity. Conduct a micro-scale pH screen to find the "Goldilocks" zone where the target carbonyl is activated but the hydrazine remains nucleophilic.
    
  • Solvent Polarity: Atypical basic solvents (like pyrrolidine or tributylamine) can selectively stabilize specific transition states, reversing the selectivity typically seen in acid-catalyzed conditions[6].

Regioselectivity Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Check Analyze Steric & Electronic Properties of Precursors Start->Check Choice Desired Isomer? Check->Choice Path1 Favor Attack at Less Hindered Carbonyl Choice->Path1 Steric Control Path2 Favor Attack at More Electrophilic Carbonyl Choice->Path2 Electronic Control Action1 Use Bulky Hydrazine Lower Temperature Path1->Action1 Action2 Optimize pH (Acid Catalyst) Use Polar Solvent Path2->Action2 Result Regioselective Pyrazole Isolation Action1->Result Action2->Result

Logical decision tree for troubleshooting regioselectivity in Knorr pyrazole synthesis.

Quantitative Data Summary: Reaction Conditions Comparison

To assist in experimental design, the following table synthesizes the quantitative performance of various optimized reaction conditions based on recent literature.

Solvent SystemCatalystTemp (°C)TimeYield (%)Mechanistic Advantage
Water Amberlyst-70 (10 mol%)25 (RT)2–3 h85–95Hydrophobic effect; easy heterogeneous filtration[1].
Choline Chloride/Urea (DES) None (DES acts as cat.)8020 min>90Massive hydrogen-bond activation of carbonyl[2].
Ethanol Immobilized Lipase (TLL)458 h49–90High biocatalytic specificity; mild thermal conditions[4].
Water / PEG-400 FeCl3 / PVP60 (Microwave)5–15 min>90Rapid dielectric heating; extreme time reduction[3].

Standardized Experimental Protocols

A robust protocol must be a self-validating system —meaning it contains built-in diagnostic checks to ensure the chemistry is proceeding correctly before moving to the next step.

Protocol A: Green Aqueous Synthesis using Amberlyst-70

Objective: Synthesize substituted pyrazoles at room temperature avoiding VOCs.

  • Preparation: In a 50 mL round-bottom flask, suspend the 1,3-diketone (1.0 mmol) and substituted hydrazine (1.0 mmol) in 10 mL of deionized water.

  • Catalysis: Add 10 mol% of Amberlyst-70 resin beads.

  • Reaction: Stir vigorously at room temperature (25 °C) for 2–3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). If starting material persists after 3 hours, verify the pH of the aqueous layer. If pH > 5, the Amberlyst beads may be exhausted; add 5 mol% fresh catalyst.

  • Workup: Filter the mixture to remove the Amberlyst-70 beads (which can be washed with ethanol and reused). Extract the aqueous filtrate with ethyl acetate (3 x 10 mL), dry over anhydrous

    
    , and concentrate under reduced pressure[1].
    
Protocol B: Ultra-Fast Synthesis using Deep Eutectic Solvents (DES)

Objective: Achieve >90% yield in under 30 minutes utilizing DES dual-role mechanics.

  • DES Preparation: Heat a mixture of Choline Chloride and Urea (1:2 molar ratio) at 80 °C until a clear, homogeneous liquid forms.

  • Reaction: Add the 1,3-diketone (1.0 mmol) and hydrazine (1.0 mmol) directly into 2 mL of the prepared DES. Stir at 80 °C for 20 minutes[2].

    • Self-Validation Check: The reaction mixture should transition from a biphasic suspension to a homogeneous solution, followed by the precipitation of the pyrazole product as it forms (due to lower solubility of the rigid heterocycle in DES).

  • Workup: Add 10 mL of cold water to the flask. The DES will instantly dissolve in the water, leaving the crude pyrazole as a solid precipitate. Filter and recrystallize from ethanol.

Optimization A Define Target Pyrazole Core B Select Green Solvent (Water, DES, EtOH) A->B C Choose Catalyst (Amberlyst-70, DES, Metal) B->C D Set Temperature & Energy (RT, Reflux, Microwave) C->D E Monitor Kinetics (TLC/HPLC) Check Self-Validation D->E F Yield > 90% & High Selectivity? E->F G Scale-up & Product Isolation F->G Yes H Adjust Parameters (pH, Temp, Solvent) F->H No H->B Iterate Optimization

Iterative workflow for optimizing pyrazole synthesis reaction conditions.

References

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. ResearchGate.

  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. Benchchem.

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health (NIH).

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect.

Sources

Optimization

Technical Support Center: Purification Guide for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid

Welcome to the Technical Support Center. The isolation of highly polar, nitrogen-containing heterocyclic diacids like 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid presents unique separation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The isolation of highly polar, nitrogen-containing heterocyclic diacids like 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid presents unique separation challenges. Because this molecule possesses both a basic pyrazole nitrogen and two acidic carboxylic acid groups, its amphoteric nature heavily dictates its solubility profile.

This guide is designed for researchers and drug development professionals. Rather than providing a generic protocol, we analyze the specific starting materials based on your chosen synthetic route and provide causality-driven troubleshooting steps to ensure high-purity isolation.

Part 1: Physicochemical Profiling for Separation Strategy

To successfully remove unreacted starting materials, you must exploit the physicochemical differences between the product and the contaminants. The table below summarizes the behavioral logic used to design the purification protocols.

CompoundChemical NatureSoluble in Basic Aq. (pH > 9)Soluble in Acidic Aq. (pH < 2)Soluble in Organic (e.g., EtOAc)Chromatographic Behavior (Silica)
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (Product)Polar DiacidYes (as dianion)No (precipitates)Poor / ModerateStreaks heavily; requires highly polar/acidic eluents.
1H-pyrazole-3,4-dicarboxylic acid (SM - Route 1)Polar DiacidYes No PoorCo-elutes with product (nearly identical polarity).
Diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate (SM - Route 2)Lipophilic DiesterNoNoYes Elutes cleanly; high Rf.
Ethylhydrazine (SM - Route 3)Basic AmineYesYes (as cation)PoorSticks to baseline; requires basic eluents.
Part 2: Purification Workflow & Bottleneck Analysis

PurificationWorkflow SM1 Route 1: Direct Alkylation 1H-Pyrazole-3,4-diCOOH + Ethyl Halide Product Crude 1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid SM1->Product N-alkylation SM2 Route 2: Ester Hydrolysis Diethyl 1-ethyl-1H-pyrazole- 3,4-dicarboxylate SM2->Product Saponification SM3 Route 3: Cycloaddition Ethylhydrazine + Acetylenedicarboxylate SM3->Product Cyclization Pur1 Avoid this route! Free acids co-elute. Use esterification first. Product->Pur1 Pur2 Acid-Base Extraction (Removes lipophilic ester) Product->Pur2 Pur3 Aqueous Acid Wash (pH 2) (Removes basic hydrazine) Product->Pur3 Final Pure 1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid Pur1->Final Pur2->Final Pur3->Final

Caption: Workflow diagram detailing the purification bottlenecks for three common synthesis routes.

Part 3: Troubleshooting Guides & FAQs

Issue 1: The Direct Alkylation Bottleneck Q: I synthesized the compound via direct N-alkylation of 1H-pyrazole-3,4-dicarboxylic acid with an ethyl halide. I cannot separate the unreacted starting material from my product using standard silica gel chromatography. Why is this happening, and how do I fix it? A: This is a fundamental flaw in the synthetic design. Both the starting material (1H-pyrazole-3,4-dicarboxylic acid) and the product are highly polar dicarboxylic acids. They possess nearly identical pKa values and solubilities. Furthermore, the N-alkylation of pyrazoles often results in a mixture of regioisomers that are notoriously difficult to separate[1].

  • The Fix: Do not alkylate the free acid. Instead, esterify the starting material to diethyl 1H-pyrazole-3,4-dicarboxylate first. Alkylate the ester (which allows for easy separation of the unreacted N-H ester from the N-ethyl ester via normal-phase silica chromatography), and then saponify the purified N-ethyl ester to yield the desired acid[2].

Issue 2: Ester Hydrolysis (Saponification) Contaminants Q: I am using the saponification route from diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate. How do I ensure all unreacted diester and monoester intermediates are removed? A: You must exploit the pH-dependent solubility of the carboxylic acid groups. The diester is lipophilic, the monoester is amphiphilic, and the diacid is highly hydrophilic at high pH (as a sodium/potassium salt) but precipitates at low pH[3].

  • The Fix: Utilize a rigorous acid-base liquid-liquid extraction (See Protocol A below). Wash the basic aqueous layer with a non-polar solvent to extract the unreacted diester. Then, acidify the aqueous layer to pH 1.5–2.0. The fully protonated 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid will precipitate out of solution[3],[4].

Issue 3: Cycloaddition Byproducts Q: My product from the ethylhydrazine cycloaddition route is contaminated with unreacted ethylhydrazine. How do I clear it? A: Ethylhydrazine is a basic amine, while your product is a diacid.

  • The Fix: When you acidify the crude mixture to pH ~2 to precipitate your product, the ethylhydrazine becomes a highly water-soluble hydrazinium salt. Simply filtering the precipitated diacid and washing the filter cake with cold dilute HCl (0.1 M) will pull the hydrazine salts into the filtrate, leaving the pure product behind.

Part 4: Step-by-Step Methodologies
Protocol A: Saponification & Acid-Base Extraction Workflow

Use this protocol to remove unreacted esters and isolate the free diacid.

  • Saponification: Dissolve the crude diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate in a 4:1 mixture of Ethanol:Water. Add 3.0 equivalents of NaOH (or KOH). Reflux for 2–4 hours.

    • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Eluent: 1:1 Hexanes:EtOAc). The reaction is complete when the high-Rf diester spot completely disappears.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol. (Causality: Ethanol acts as a co-solvent. If left in the mixture, it will pull your product into the organic layer during the next step or prevent precipitation later).

  • Organic Wash (Ester Removal): Dilute the remaining aqueous layer with distilled water. Extract the basic aqueous layer (pH > 10) three times with Ethyl Acetate (EtOAc).

    • Causality: The unreacted diester partitions into the EtOAc layer. Your desired product remains in the aqueous layer as a highly soluble disodium salt. Discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath to 0 °C. While stirring vigorously, add 6M HCl dropwise until the pH reaches 1.5–2.0.

    • Self-Validation Checkpoint: Use a calibrated pH meter. Do not rely on pH paper for this precise isoelectric precipitation. A white precipitate of 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid should form immediately[3].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (to remove NaCl/KCl salts) and dry under a high vacuum.

Protocol B: Recrystallization of Pyrazole Dicarboxylic Acids

Use this protocol if trace monoesters or regioisomers co-precipitated during Protocol A.

  • Dissolution: Place the crude 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid in a round-bottom flask. Add a minimal amount of boiling ethanol until the solid just dissolves[5],[4].

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot distilled water dropwise until a slight, persistent turbidity is observed[5].

  • Clearing: Add 1–2 drops of hot ethanol to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: The slow cooling gradient allows the diacid to form a highly ordered crystal lattice, excluding structurally dissimilar impurities (like monoesters) into the mother liquor[3].

  • Collection: Filter the crystals and wash with a minimal amount of ice-cold 1:1 Ethanol:Water.

References
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • National Center for Biotechnology Information (PMC). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Available at:[Link]

  • MDPI. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Pyrazole Derivatives

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these val...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable N-heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their unique properties can present specific hurdles during purification.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the why behind each step. Here, you will find troubleshooting solutions, frequently asked questions, and detailed experimental workflows to enhance the purity, yield, and efficiency of your separations.

Core Principles: Pyrazole Properties in Chromatography

Understanding the inherent chemical nature of pyrazole derivatives is the first step toward mastering their purification. Their behavior on a chromatography column is dictated by several key factors, which are summarized below.

PropertyImplication for Column ChromatographyMitigation Strategy
Basicity The lone pair on the sp² nitrogen atom can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing, irreversible adsorption, or even degradation of sensitive compounds.[1][2]Deactivate the silica gel by adding a basic modifier like triethylamine (0.5-1% v/v) to the mobile phase.[2][3] Alternatively, use a less acidic stationary phase such as neutral alumina.[2][4]
Polarity Polarity varies widely based on substituents. N-H pyrazoles can form hydrogen bonds, increasing their polarity and affinity for the stationary phase. Common impurities from synthesis, such as unreacted 1,3-dicarbonyls or hydrazine, can have similar polarities to the target compound, complicating separation.[5]A thorough Thin-Layer Chromatography (TLC) analysis is critical to develop a solvent system that provides optimal separation (ΔRf > 0.2) between the product and its major impurities.[6]
Solubility Pyrazole derivatives can sometimes have poor solubility in common non-polar chromatography solvents (e.g., hexane), potentially causing them to precipitate at the top of the column upon loading.[4]Use a stronger loading solvent to dissolve the sample, but then adsorb it onto a small amount of silica gel ("dry loading") to ensure a narrow, concentrated starting band.[6]
Isomerism The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which possess very similar polarities and are notoriously difficult to separate by standard flash chromatography.[5][6]Employing a shallower solvent gradient or even isocratic elution can enhance the resolution between closely-eluting isomers.[6][7] For analytical or small-scale work, HPLC may be necessary.[1]

Troubleshooting Guide

Encountering a problem during a column run is a common part of the research process. The key is to diagnose the issue systematically. This section addresses specific problems in a Q&A format.

Systematic Troubleshooting Workflow

Before diving into specific issues, use the following workflow to guide your diagnostic process.

Troubleshooting_Workflow problem Observed Problem (e.g., Poor Separation, Low Recovery) tlc tlc problem->tlc Start Here loading Step 2: Check Loading Technique - Was the sample fully dissolved? - Was 'dry loading' used? tlc->loading solution_mobile Solution: Optimize Mobile Phase - Adjust polarity - Try a gradient elution tlc->solution_mobile [If ΔRf is poor] column_cond Step 3: Assess Column Conditions - Column dimensions appropriate? - Flow rate optimal? loading->column_cond solution_loading Solution: Use Dry Loading Method - Adsorb sample onto silica loading->solution_loading [If precipitation occurred] interaction Step 4: Suspect Compound-Silica Interaction - Is there peak tailing? - Is the compound basic? column_cond->interaction solution_flow Solution: Adjust Flow Rate - Slower for better resolution column_cond->solution_flow [If separation is poor] solution_deactivate Solution: Deactivate Silica - Add ~1% Triethylamine (Et3N) - Or use Alumina interaction->solution_deactivate [If tailing is severe]

A decision tree for troubleshooting pyrazole purification.

Q1: My pyrazole compound is streaking badly on the TLC plate and seems stuck at the top of my silica column. What's happening?

A1: This is a classic sign of a strong, undesirable interaction between your basic pyrazole and the acidic silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can protonate your pyrazole, causing it to bind very tightly. This leads to poor elution (streaking) and, in severe cases, irreversible adsorption (low or zero recovery).

Solution:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites. Prepare your mobile phase (eluent) and add 0.5-1% triethylamine (Et₃N) by volume.[2] Run the TLC and the column with this modified eluent. The triethylamine will preferentially bind to the acidic sites, allowing your pyrazole to elute cleanly.

  • Switch the Stationary Phase: If base-washing is ineffective or if your compound is sensitive to bases, consider using a different stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.[2][4]

Q2: I see two spots on my TLC that are very close together, and they are co-eluting from my column. How can I separate these isomers?

A2: Separating regioisomers is a frequent challenge in pyrazole synthesis.[5] Their similar structures result in very close polarities, making separation difficult. If your TLC shows two spots with a difference in retention factor (ΔRf) of less than 0.2, a standard column will likely fail to separate them.

Solutions:

  • Optimize the Mobile Phase: Your goal is to maximize the ΔRf. Test a range of solvent systems, focusing on less polar mobile phases. A less polar eluent will cause the compounds to spend more time on the stationary phase, amplifying small differences in their polarity and improving separation.[1]

  • Use a Shallow Gradient or Isocratic Elution: A steep gradient changes the solvent polarity too quickly, forcing the isomers to elute together. A very shallow gradient or, ideally, an isocratic (constant solvent composition) elution gives the column more time to resolve the two compounds.[6][8] This will increase the run time and solvent usage but is often necessary for achieving purity.[7]

  • Improve Column Efficiency: Use a longer, narrower column and ensure it is packed perfectly. For very difficult separations, consider using high-performance flash chromatography with smaller particle size silica.

Q3: My recovery from the column is very low, but I don't see significant streaking. Where did my compound go?

A3: Low recovery without severe streaking can be caused by a few issues. Your compound might be decomposing on the silica, or it could be irreversibly adsorbed without causing visible tailing in the collected fractions. Another possibility is that the compound is not sufficiently soluble in the mobile phase and remains at the top of the column.

Solutions:

  • Check for Decomposition: Run a quick stability test. Spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots, your compound is decomposing on the silica. In this case, deactivating the silica with triethylamine or switching to alumina is essential.[4]

  • Use a "Kicker" Solvent: At the end of your run, flush the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane). This can dislodge a compound that is strongly, but not irreversibly, adsorbed.

  • Confirm Elution: After running the column, carefully extrude the silica gel and section it. Extract each section with a strong solvent (like methanol) and check for your compound by TLC. This will tell you exactly where your compound is located on the column.

Q4: I dissolved my crude product in dichloromethane to load it onto the column, but the separation was poor with a broad, messy band at the top.

A4: This problem arises from using a loading solvent that is too polar relative to the initial mobile phase. When a strong solvent like dichloromethane (DCM) is used with a non-polar mobile phase (e.g., 10% ethyl acetate in hexane), the sample solution travels down the column a short distance before the mobile phase "catches up." This causes the starting band of your compound to be very wide, which is detrimental to good separation.

Solution: Use the Dry Loading Technique. This is the preferred method for ensuring a sharp, concentrated starting band.[6]

  • Dissolve your crude product in a minimal amount of a strong solvent (DCM, methanol, etc.) so it is fully solubilized.

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column. This technique ensures your compound starts as a very narrow band, leading to significantly better separation.[6]

Frequently Asked Questions (FAQs)

Q: How do I choose the best stationary phase for my pyrazole derivative? A: For most applications, silica gel is the first choice due to its versatility and cost-effectiveness.[6] However, given the basic nature of pyrazoles, it's crucial to be prepared to add a basic modifier like triethylamine.[2] If your compound is highly acid-sensitive or shows irreversible adsorption even with a modifier, neutral alumina is the next best option.[4] For separating enantiomers, a specialized chiral stationary phase (CSP) is required, typically within an HPLC system.[6][9]

Q: What is a good starting solvent system for developing a TLC method for pyrazoles? A: A gradient of ethyl acetate (EtOAc) in hexane (or petroleum ether) is the most common and effective starting point for pyrazoles of moderate polarity.[6]

  • Start with a series of TLCs: 10% EtOAc/Hexane, 20% EtOAc/Hexane, 40% EtOAc/Hexane, and 60% EtOAc/Hexane.

  • Aim for an Rf value of 0.25-0.35 for your target compound. This Rf on a TLC plate generally translates well to a column separation using a slightly less polar solvent system.

  • If your compound is very polar, you may need to add a small amount of a more polar solvent like methanol (MeOH) to the ethyl acetate.

Q: How do I visualize my pyrazole compound on a TLC plate? A:

  • UV Light: Many pyrazole derivatives contain aromatic rings and are UV-active. This is the easiest and non-destructive first step. View the plate under a UV lamp (254 nm); UV-active compounds will appear as dark spots on a fluorescent background.[10][11]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many functional groups. Dip the plate in a dilute solution of KMnO₄ and gently heat. Spots will appear as yellow/brown on a purple background. This method is particularly useful for visualizing compounds that are not UV-active.[11]

  • Iodine Chamber: Placing the plate in a chamber with a few iodine crystals will cause most organic compounds to appear as brown spots.[10] This is a simple, semi-destructive method.

Q: Should I use isocratic or gradient elution? A: The choice depends on the complexity of your sample.

  • Isocratic Elution (constant solvent mixture): This is preferred when your target compound is well-separated from impurities on the TLC plate (ΔRf > 0.2). It is simpler to run and often provides the best resolution for difficult-to-separate compounds like isomers.[12]

  • Gradient Elution (increasing solvent polarity over time): This is ideal for separating mixtures containing compounds with a wide range of polarities. It speeds up the elution of strongly retained compounds, sharpens their peaks, and reduces overall run time.[8][13] A typical strategy is to start with the solvent system that gives your product an Rf of ~0.15 and gradually increase the polarity.

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Optimization

Objective: To find a mobile phase that provides optimal separation between the target pyrazole and impurities.

Methodology:

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1-2% solution.

  • Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (approx. 1 cm from the bottom).[10] Make the spot as small as possible.

  • Prepare Developing Chamber: Add your chosen solvent system (e.g., 20% EtOAc in Hexane) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[10]

  • Develop the Plate: Place the TLC plate in the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and dry it. Visualize the spots using a UV lamp and/or a chemical stain.

  • Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will place your target compound at an Rf of 0.25-0.35 with the largest possible separation from any impurity spots.

Protocol 2: Packing and Running a Silica Gel Column (Slurry Method)

Objective: To purify the crude pyrazole derivative using flash column chromatography.

Methodology:

  • Select Column and Silica: Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase until a consistent, pourable slurry is formed.

  • Pack the Column: Secure the column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock and use positive air pressure to push the solvent through, compacting the silica bed. The goal is a firm, homogenous bed with no air bubbles or cracks.

  • Load the Sample: Using the "Dry Loading" method described in the Troubleshooting Guide (Q4) is highly recommended for optimal results.[6]

  • Elute the Column: Begin elution with your starting mobile phase. Collect fractions in test tubes.

  • Monitor Fractions: Systematically spot every few fractions on a TLC plate to track the elution of your compound.

  • Combine and Concentrate: Once the desired compound has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

References

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Abdel-Megied, A. M., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • Daiso. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.
  • University of Victoria. (n.d.). Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

Welcome to the Process Chemistry Technical Support Center. When scaling up the synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, researchers frequently encounter three critical bottlenecks: loss of regiocontrol dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. When scaling up the synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, researchers frequently encounter three critical bottlenecks: loss of regiocontrol during N-alkylation, thermal degradation during ester hydrolysis, and product loss during aqueous isolation.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, reproducible scale-up.

Workflow A 1H-Pyrazole-3,4-dicarboxylate (Starting Material) B N-Ethylation (Ethyl Iodide, Cs2CO3, DMF) A->B C Diethyl 1-ethyl-1H-pyrazole- 3,4-dicarboxylate B->C D Saponification (NaOH, H2O/EtOH, <40°C) C->D E Acidification & Isolation (HCl, pH 2.0-2.5) D->E F 1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid E->F

Workflow for the large-scale synthesis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid.

Module 1: Regioselectivity in N-Ethylation (The N1 vs N2 Dilemma)

Q: When scaling up the ethylation of diethyl 1H-pyrazole-3,4-dicarboxylate, my batch yielded a 60:40 mixture of 1-ethyl and 2-ethyl isomers. How do I drive regioselectivity toward the N1 position?

A: The pyrazole ring undergoes rapid annular tautomerism, making the N1 and N2 nitrogens competitive nucleophiles. The adjacent ester groups create distinct steric and electronic microenvironments. Using a hard base like Potassium Carbonate (K₂CO₃) leads to a tight ion pair, resulting in poor regiocontrol.

By switching to a softer base with a larger atomic radius, such as Cesium Carbonate (Cs₂CO₃), you alter the transition state. The bulky cesium cation coordinates with the ester carbonyls and sterically shields the N2 position, effectively directing the ethyl halide to the N1 position[1]. Furthermore, using a polar aprotic solvent like DMF at ambient temperature enhances the nucleophilicity of the naked pyrazolide anion while preventing thermodynamic equilibration to the undesired isomer.

Quantitative Optimization Data

Table 1: Effect of Base and Solvent on N-Ethylation Regioselectivity

BaseSolventTemp (°C)N1:N2 RatioYield (%)Causality / Observation
K₂CO₃Acetone6055:4572Tight ion pair; poor steric shielding allows mixed alkylation.
K₂CO₃DMF8060:4078Higher solubility, but insufficient cationic bulk.
Cs₂CO₃ DMF 25 92:08 85 Bulky Cs⁺ shields N2; ambient temp prevents thermal scrambling.
Self-Validating Protocol: Regioselective N-Ethylation
  • Preparation: Charge a dry, nitrogen-purged reactor with DMF (500 mL) and diethyl 1H-pyrazole-3,4-dicarboxylate (100 g, 0.47 mol).

  • Deprotonation: Add Cs₂CO₃ (230 g, 0.71 mol) in one portion. Stir for 30 minutes at 25°C. Causality: Complete deprotonation is required to form the active pyrazolide-cesium complex.

  • Alkylation: Dropwise add Ethyl Iodide (45 mL, 0.56 mol) over 1 hour, maintaining the internal temperature below 30°C.

  • Validation Checkpoint 1 (IPC): After 4 hours, pull a 1 mL aliquot, quench in water, and extract with EtOAc. HPLC analysis must show <1% starting material and an N1:N2 ratio of ≥10:1. If starting material remains, add 0.05 eq of Ethyl Iodide and stir for 1 additional hour.

  • Workup: Quench the reaction by pouring into 2 L of ice water. Extract with EtOAc (3 x 500 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate diester.

Module 2: Exothermic Saponification & Decarboxylation Risks

Q: During the base-catalyzed hydrolysis of the diester intermediate, the reactor temperature spiked. My final yield was low, and NMR showed a significant mono-carboxylic acid impurity. What happened?

A: You experienced thermal decarboxylation induced by an exothermic runaway. Saponification of the diester is highly exothermic. If the heat is not actively dissipated, localized temperature spikes occur. Pyrazole-3,4-dicarboxylic acids are highly sensitive to thermal stress; the electron-withdrawing nature of the adjacent N1 nitrogen weakens the C-C bond at the C3 position, leading to the rapid loss of CO₂ and the formation of 1-ethyl-1H-pyrazole-4-carboxylic acid[2].

Pathway A 1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid B Thermal Stress (>80°C, Acidic pH) A->B C Loss of CO2 at C-3 Position B->C D 1-Ethyl-1H-pyrazole- 4-carboxylic acid (Impurity) C->D

Thermal decarboxylation pathway leading to the primary mono-acid impurity.

Module 3: Isolation and Purification of the Highly Polar Di-Acid

Q: The final 1-ethyl-1H-pyrazole-3,4-dicarboxylic acid is highly water-soluble. Traditional organic extraction with EtOAc or DCM recovers almost nothing. How do I isolate the product at scale?

A: The di-acid is extremely polar and will not partition into standard organic solvents. You must rely on isoelectric crystallization. By carefully titrating the aqueous reaction mixture with concentrated HCl to the molecule's isoelectric point (pH 2.0–2.5), you neutralize both carboxylate groups while avoiding the protonation of the pyrazole nitrogen. This minimizes hydrogen bonding with water, causing the product to precipitate as a crystalline solid[3].

Quantitative Optimization Data

Table 2: Solubility Profile of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid vs. pH

pH RangeDominant SpeciesAqueous SolubilityIsolation Strategy
> 7.0Di-carboxylate anion> 500 mg/mLRemains in aqueous layer during organic washes to remove impurities.
4.0 - 5.0Mono-carboxylate anion~ 150 mg/mLTransitional phase; solution begins to cloud.
2.0 - 2.5 Neutral Di-acid (Isoelectric) < 5 mg/mL Optimal precipitation range; filter and wash.
< 1.0Protonated Pyrazolium~ 80 mg/mLAvoid over-acidification; product re-dissolves due to nitrogen protonation.
Self-Validating Protocol: Controlled Hydrolysis and Isoelectric Isolation
  • Solubilization: Dissolve the crude diethyl 1-ethyl-1H-pyrazole-3,4-dicarboxylate (100 g) in Ethanol (300 mL).

  • Controlled Saponification: Prepare a solution of NaOH (40 g, 1.0 mol) in Water (300 mL). Add the aqueous NaOH to the ethanolic solution dropwise over 2 hours using an addition funnel. Strictly maintain the internal temperature between 25°C and 35°C using an ice bath. Causality: Exceeding 40°C triggers C3-decarboxylation.

  • Validation Checkpoint 2 (IPC): Stir for 4 hours. TLC (DCM:MeOH 9:1) must confirm the complete disappearance of both the diester and monoester intermediates. The reaction mixture should be a clear, homogeneous solution.

  • Solvent Removal: Concentrate the mixture in vacuo at 35°C to remove the ethanol. Dilute the remaining aqueous layer with Water (200 mL) and wash with DCM (2 x 100 mL) to remove unreacted alkylating agents and organic impurities. Discard the DCM layer.

  • Isoelectric Crystallization: Cool the aqueous layer to 5°C. Slowly add concentrated HCl (approx. 85 mL) dropwise while monitoring with a calibrated pH meter. Stop addition exactly at pH 2.2. Causality: Hitting the isoelectric point forces the highly polar di-acid out of the aqueous solution.

  • Validation Checkpoint 3 (IPC): Massive white precipitation must occur between pH 3.0 and 2.2. Filter a 1 mL aliquot of the suspension; the supernatant HPLC should show <5% product loss into the mother liquor.

  • Isolation: Stir the resulting slurry at 0–5°C for 2 hours to mature the crystals. Filter the solid under vacuum, wash with ice-cold water (50 mL), and dry in a vacuum oven at 45°C to constant weight.

References

1.[2] Altintas, H., et al. "Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid." ResearchGate, 2.[1] Taylor, J., et al. "Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias." PubMed Central (NIH), 3.[3] Kasımoğulları, R., et al. "Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives." PubMed (NIH),

Sources

Troubleshooting

Preventing decarboxylation of pyrazole carboxylic acids during reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter a frustrating roadblock: the spontaneous degradation of pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter a frustrating roadblock: the spontaneous degradation of pyrazole carboxylic acids during amide coupling or esterification.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of this degradation, provide logic-driven solutions, and establish a self-validating protocol to ensure your synthetic workflows remain robust and reproducible.

Section 1: Mechanistic Insight – Why Does Decarboxylation Occur?

Pyrazole-3-carboxylic and 5-carboxylic acids are uniquely susceptible to decarboxylation. The core issue lies in the proximity of the pyrazole ring nitrogen to the carboxylate group. When the carboxylic acid is activated into a highly electrophilic intermediate (such as an acyl chloride) or subjected to elevated temperatures, the molecule undergoes a 1 leading to the rapid extrusion of CO₂ gas[1]. This degradation pathway is a well-documented bottleneck in the synthesis of anthranilamide precursors and other bioactive pyrazole derivatives[2].

To prevent this, we must bypass high-energy intermediates and avoid thermal stress by utilizing mild, room-temperature activation strategies.

Pathways PCA Pyrazole-3-Carboxylic Acid Harsh SOCl2 / Heat PCA->Harsh Harsh Activation Mild T3P / DIPEA / 25°C PCA->Mild Mild Activation AcylCl Acyl Chloride (Highly Electrophilic) Harsh->AcylCl Decarb Des-carboxy Pyrazole (Product Lost) AcylCl->Decarb Cyclic Transition State (-CO2) ActiveEster O-Phosphonium Ester (Stabilized) Mild->ActiveEster Amide Target Pyrazole Amide (Desired Product) ActiveEster->Amide Amine Addition

Reaction pathways of pyrazole-3-carboxylic acid under harsh vs. mild activation conditions.

Section 2: Troubleshooting FAQs

Q1: Why did my pyrazole-3-carboxylic acid turn into a des-carboxy pyrazole during acid chloride formation? Causality: Thionyl chloride (SOCl₂) and oxalyl chloride generate highly reactive acyl chloride intermediates. The proximity of the pyrazole ring nitrogen facilitates a low-energy cyclic transition state, driving the rapid extrusion of CO₂ gas[3]. Solution: Abandon harsh halogenating agents. Transition to mild, room-temperature coupling reagents like T3P (Propanephosphonic acid anhydride) or HATU, which form stabilized active esters that do not readily undergo decarboxylation[4].

Q2: I am using EDC/HOBt at room temperature, but I still observe 15-20% decarboxylation by LC-MS. What is driving this? Causality: The choice of base is critical. Nucleophilic bases like pyridine or 4-dimethylaminopyridine (DMAP) can act as organocatalysts for decarboxylation. They attack the activated ester, forming an 5 that is highly susceptible to CO₂ loss, especially in electron-rich heteroaromatics[5]. Solution: Switch to a strictly non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Q3: My amine is highly unreactive, requiring heating to 80 °C for the coupling to proceed. How can I prevent decarboxylation at this temperature? Causality: Thermal energy alone can overcome the activation barrier for decarboxylation of pyrazole carboxylic acids, even without activating agents[2]. The free N-H of the pyrazole ring allows for tautomerization, which actively participates in the decarboxylation mechanism. Solution: Implement a protecting group strategy. Protecting the pyrazole N-H with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group locks the tautomeric state and disrupts the electronic pathway required for CO₂ extrusion.

Troubleshooting Start Issue: Decarboxylation Detected CheckActivation Using SOCl2 or Oxalyl Chloride? Start->CheckActivation CheckBase Using Pyridine or DMAP? CheckActivation->CheckBase No UseT3P Switch to T3P or HATU CheckActivation->UseT3P Yes CheckTemp Is reaction temp > 50°C? CheckBase->CheckTemp No UseDIPEA Switch to DIPEA or NMM CheckBase->UseDIPEA Yes LowerTemp Run at 0 - 25°C CheckTemp->LowerTemp Yes ProtectNH Protect Pyrazole NH (e.g., THP, SEM) CheckTemp->ProtectNH No, temp must be high

Troubleshooting logic tree for preventing pyrazole carboxylic acid decarboxylation.

Section 3: Data Presentation – Activation Strategies Comparison

To optimize your workflow, consult the following table summarizing the quantitative risks associated with various activation strategies.

Coupling Reagent / MethodTypical BaseReaction Temp (°C)Decarboxylation RiskTypical Amide Yield
SOCl₂ / Oxalyl ChloridePyridine / None60 - 80Critical (>80%) < 10%
EDC / HOBtDMAP25Moderate (15-30%)50 - 70%
HATUDIPEA0 - 25Low (<5%)85 - 95%
T3P (50% in EtOAc)DIPEA / NMM0 - 25Negligible (<1%) > 90%

Section 4: Field-Proven Experimental Protocols

Standard Operating Procedure: T3P-Mediated Amide Coupling of Pyrazole-3-Carboxylic Acid 6 is an exceptional reagent for this class of molecules, combining excellent reaction selectivity with mild conditions that prevent substrate degradation[6]. This protocol is designed as a self-validating system, utilizing in-process controls to ensure high purity.

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • T3P (50% wt solution in EtOAc) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the pyrazole-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous THF (to achieve a 0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution.

    • Causality Check: The excess sterically hindered base ensures complete deprotonation of the carboxylic acid without acting as a nucleophile, preventing premature degradation.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Validation Check: Maintaining 0 °C prior to activation is critical to suppress any thermal decarboxylation pathways.

  • Activation: Dropwise, add the T3P solution (1.5 eq) over 5-10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

    • Validation Check: Monitor the reaction via LC-MS. You should observe the mass of the desired amide[M+H]⁺ with <1% of the des-carboxy pyrazole mass.

  • Quench and Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Extract with EtOAc (3 x 20 mL). The T3P byproducts (propanephosphonic acid) are highly water-soluble and will remain entirely in the aqueous layer.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure pyrazole amide.

References

  • Title: PREPARATION OF SUBSTITUTED PYRAZOLES AND THEIR USE AS ANTHRANILAMIDES PRECURSORS Source: WIPO Patentscope URL: 1

  • Title: WO 2020/212991 A1 Source: Googleapis.com URL: 2

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: 5

  • Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: AMRI URL: 6

  • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit Source: ResearchGate URL: 3

  • Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis Source: CORE URL: 4

Sources

Optimization

Technical Support Center: Selective Functionalization of 3- and 4-Carboxylic Acid Groups

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, scientists, and drug development professionals navigating the complex regiochemistry of heteroaromatic and asymmetric dicarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, scientists, and drug development professionals navigating the complex regiochemistry of heteroaromatic and asymmetric dicarboxylic acids. Here, we focus on the selective differentiation of the 3- and 4-positions in privileged scaffolds, such as pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and furan-3,4-dicarboxylic acid.

I. Core Mechanisms & FAQs

Q1: Why is differentiating the 3- and 4-positions in pyridine-3,4-dicarboxylic acid so synthetically challenging? A: The challenge stems from the spatial proximity of the two carboxyl groups, which often leads to mixtures of regioisomers during direct esterification or amidation. However, the pyridine ring possesses an inherent electronic asymmetry that can be exploited. The nitrogen atom at position 1 exerts a powerful electron-withdrawing effect via resonance on the para position (C4) and ortho positions, but only an inductive effect on the meta position (C3)[1]. Consequently, the C4-carbonyl is significantly more electrophilic than the C3-carbonyl.

Q2: How can I selectively functionalize the 4-position over the 3-position? A: The most reliable self-validating system for C4-selective functionalization involves the intermediate formation of cinchomeronic anhydride (furo[3,4-c]pyridine-1,3-dione)[2]. Because the C4-carbonyl carbon is highly activated by the para-nitrogen, nucleophilic ring-opening with primary amines or alcohols under strict kinetic control (low temperatures, unhindered nucleophiles) preferentially occurs at C4. This yields the 4-functionalized-3-carboxylic acid as the major kinetic product[1][3].

Q3: What if my synthetic route requires functionalization at the 3-position instead? A: To functionalize the 3-position, you must override the inherent electronic bias using thermodynamic control or steric hindrance. Using exceptionally bulky nucleophiles (e.g., tert-butanol) increases the transition state energy for C4 attack due to steric clashes with the adjacent C5 proton, pushing the equilibrium toward the C3-functionalized product. Alternatively, you can use orthogonal protection: kinetically protect the 4-position, functionalize the 3-position, and then selectively deprotect the 4-position[3].

Q4: How does this regioselective logic apply to pseudo-symmetric systems like furan-3,4-dicarboxylic acid? A: In perfectly symmetric furan-3,4-dicarboxylic acid, the positions are equivalent. However, if the ring is asymmetrically substituted (e.g., 2-methylfuran-3,4-dicarboxylic acid), differentiation is required. For such highly sensitive heteroaromatics, biocatalysis is highly recommended. Enzymes like Candida antarctica lipase B (CALB) exhibit strict regioselective preferences based on the steric environment of the furanic isomers, allowing for precise differentiation without harsh chemical reagents[4].

II. Troubleshooting Matrix

Observed IssueMechanistic Root CauseRecommended Solution
Poor Regioselectivity (Mixture of C3/C4 isomers) Competing kinetic and thermodynamic pathways. Elevated temperatures allow the initial kinetic C4-product to equilibrate to the C3-product.Lower the reaction temperature to 0 °C or -78 °C. Ensure the nucleophile is added dropwise to prevent localized exothermic spikes.
Incomplete Anhydride Formation Pyridine-3,4-dicarboxylic acid is highly crystalline and poorly soluble in standard solvents, preventing complete dehydration.Use neat acetic anhydride as both solvent and reagent at 140 °C. Complete dissolution of the solid acts as a visual self-validation of the reaction's progress[5].
Hydrolysis of Anhydride Intermediate Cinchomeronic anhydride is highly moisture-sensitive and will rapidly revert to the diacid upon exposure to ambient humidity[2].Isolate the anhydride using strictly anhydrous techniques (Schlenk line). Triturate with cold, anhydrous ether instead of aqueous workups[5].

III. Quantitative Data: Regioselectivity Profiles

The following table summarizes the expected regioselectivity when opening cinchomeronic anhydride under various conditions, demonstrating the causality between reaction parameters and product distribution.

SubstrateReagent / NucleophileConditionsMajor RegioisomerSelectivity Ratio (C4:C3)Control Mechanism
Cinchomeronic AnhydrideMethanol (MeOH)0 °C, 2h4-Methyl ester, 3-carboxylic acid> 9:1Kinetic (Electronic)
Cinchomeronic AnhydrideBenzylamine25 °C, THF4-Benzylamide, 3-carboxylic acid8:1Kinetic (Electronic)
Cinchomeronic Anhydridetert-Butanol (t-BuOH)80 °C, 24h3-tert-Butyl ester, 4-carboxylic acid1:4Thermodynamic (Steric)
2-Methylfuran-3,4-diacidCALB (Enzyme), EtOH37 °C, Toluene4-Ethyl ester, 3-carboxylic acid> 95:5Enzymatic / Steric[4]

IV. Experimental Protocol: Kinetic C4-Selective Mono-Esterification

This self-validating methodology ensures the precise differentiation of the 3- and 4-carboxylic acid groups in pyridine-3,4-dicarboxylic acid.

Step 1: Dehydration (Anhydride Formation)

  • Suspend 10.0 g of pyridine-3,4-dicarboxylic acid in 50 mL of acetic anhydride in an oven-dried round-bottom flask.

  • Reflux the mixture at 140 °C for 3 hours under an inert argon atmosphere. Self-Validation: The reaction is complete when the opaque suspension transitions into a clear, pale-yellow solution, indicating the formation of the highly soluble anhydride.

  • Distill off the excess acetic anhydride under high vacuum to prevent thermal degradation.

  • Triturate the resulting solid with cold, anhydrous diethyl ether to yield pure cinchomeronic anhydride[2][5].

Step 2: Regioselective Ring Opening

  • Dissolve 5.0 g of the isolated cinchomeronic anhydride in 50 mL of anhydrous THF and cool to 0 °C in an ice-water bath.

  • Prepare a solution of 1.0 equivalent of anhydrous methanol containing 0.1 equivalents of 4-dimethylaminopyridine (DMAP) in 10 mL of THF.

  • Add the methanol/DMAP solution dropwise over 30 minutes to maintain strict kinetic control. Stir at 0 °C for 2 hours.

  • Quench the reaction with 1 mL of water, concentrate the THF under reduced pressure, and adjust the aqueous residue to pH 4.0 to precipitate the 4-methyl ester-3-carboxylic acid.

  • Analytical Validation: Confirm regioselectivity via

    
    -NMR. The C5 proton (adjacent to the 4-ester) will exhibit a distinct upfield shift compared to the C2 proton (adjacent to the free 3-carboxylic acid).
    

V. Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways governing the regioselective functionalization of cinchomeronic anhydride.

G Start Pyridine-3,4-dicarboxylic acid (Cinchomeronic Acid) Anhydride Cinchomeronic Anhydride (Furo[3,4-c]pyridine-1,3-dione) Start->Anhydride Ac2O, Reflux (Dehydration) Attack4 Nucleophilic Attack at C4 (Electronically Favored, para to Pyridine N) Anhydride->Attack4 Kinetic Control (Alcohols/Amines, 0 °C) Attack3 Nucleophilic Attack at C3 (Sterically Favored, meta to Pyridine N) Anhydride->Attack3 Thermodynamic Control (Bulky Nucleophiles, Heat) Prod4 4-Ester/Amide-3-Carboxylic Acid (Major Kinetic Product) Attack4->Prod4 Prod3 3-Ester/Amide-4-Carboxylic Acid (Major Thermodynamic Product) Attack3->Prod3

Caption: Mechanistic divergence in the ring-opening of cinchomeronic anhydride under kinetic vs. thermodynamic control.

VI. References

  • The Alkaloids: Chemistry and Pharmacology, Vol. 39. epdf.pub.

  • Furo[3,4-c]pyridine-1,3-dione | 4664-08-8. Tokyo Chemical Industry Co., Ltd. (tcichemicals.com).

  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. nih.gov.

  • A SHORT SYNTHESIS OF 9-FLUOROELLIPTICINE FROM 5... clockss.org.

  • 3, 4-Pyridinedicarboxylic anhydride, min 97%, 100 grams. calpaclab.com.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, a substituted pyrazole of interest in synthetic and medicinal chemistry. P...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, a substituted pyrazole of interest in synthetic and medicinal chemistry. Pyrazoles are a cornerstone of many pharmaceutical compounds, and a precise understanding of their structure via spectroscopic methods is paramount for drug development and quality control. This document moves beyond a simple data report, offering a comparative analysis grounded in established principles and experimental data from related structures to provide a comprehensive interpretative framework for researchers.

Introduction: The Role of NMR in Heterocyclic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures.[1][2] For heterocyclic systems like pyrazoles, NMR provides critical information on substitution patterns, electronic environments, and stereochemistry. The target molecule, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, presents a unique combination of an N-alkyl group and two adjacent carboxylic acid moieties on a pyrazole core. This guide will dissect its expected spectral features, explain the underlying chemical principles, and provide robust protocols for its analysis.

Molecular Structure and Predicted Spectral Features

The first step in any NMR analysis is a thorough examination of the molecule's structure to predict the number and type of expected signals.

Caption: Structure of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid with atom numbering.

Based on this structure, we anticipate:

  • ¹H NMR: Five distinct signals: one for the pyrazole ring proton (H5), two for the ethyl group (CH₂ and CH₃), and two for the carboxylic acid protons.

  • ¹³C NMR: Seven distinct signals: three for the pyrazole ring carbons (C3, C4, C5), two for the carboxylic acid carbons (C8, C9), and two for the ethyl group carbons (C6, C7).

¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The electron-withdrawing nature of the carboxylic acid groups and the pyrazole ring significantly influences the chemical shifts.

Table 1: Predicted ¹H NMR Data for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
-COOH (2H)12.0 - 13.5Broad Singlet-Carboxylic acid protons are highly deshielded and typically appear as broad signals due to hydrogen bonding and chemical exchange.[3][4] Their presence is confirmed by their disappearance upon D₂O exchange.[5]
H5 (1H)8.3 - 8.6Singlet-This is the only proton directly on the pyrazole ring. Its downfield shift is characteristic of aromatic/heteroaromatic protons.[6][7] The adjacent electron-withdrawing carboxylic acid at C4 further deshields this proton.
N-CH₂- (2H)4.2 - 4.5Quartet~7.2This methylene group is adjacent to the electronegative nitrogen atom (N1), shifting it downfield. It is split into a quartet by the three neighboring methyl protons.
N-CH₂-CH₃ (3H)1.3 - 1.6Triplet~7.2This methyl group is in a standard aliphatic environment. It is split into a triplet by the two neighboring methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework. The use of proton-decoupled spectra simplifies the analysis to a series of single lines, with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) used to differentiate between CH, CH₂, and CH₃ groups.[2]

Table 2: Predicted ¹³C NMR Data for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
-C OOH (C8, C9)162 - 165Carbonyl carbons of carboxylic acids are significantly deshielded and appear far downfield.[3] Their exact positions are sensitive to solvent and concentration.
C3140 - 143This pyrazole carbon is attached to a carboxylic acid and is adjacent to two nitrogen atoms, resulting in a downfield shift. Similar values are seen in other carboxy-substituted pyrazoles.[8]
C5138 - 141The chemical shift of C5 is influenced by the adjacent N1-ethyl group and the C4-carboxylic acid. In many N-alkyl pyrazoles, C5 appears downfield.[9][10]
C4115 - 118This carbon, substituted with a carboxylic acid, is typically shielded relative to the other pyrazole carbons. This is a common feature in 4-substituted pyrazoles.[8]
N-C H₂- (C6)48 - 52The carbon of the methylene group attached to the nitrogen atom is shifted downfield due to the electronegativity of the nitrogen.
N-CH₂-C H₃ (C7)14 - 16The terminal methyl carbon appears in the typical upfield aliphatic region.

Comparative Analysis with Related Pyrazole Structures

  • vs. Pyrazole-4-carboxylic acid: The addition of the N1-ethyl group in the target molecule introduces two aliphatic signals (¹H and ¹³C) and shifts the pyrazole ring signals. Specifically, the H5 proton in the target molecule is expected to be at a slightly different position compared to the H3 and H5 protons in pyrazole-4-carboxylic acid due to the electronic effect of the N-ethyl substituent.[11]

  • vs. 1-Ethyl-1H-pyrazole: The introduction of two carboxylic acid groups at positions 3 and 4 causes a significant downfield shift for the remaining ring proton (H5) and all ring carbons (C3, C4, C5) due to their strong electron-withdrawing inductive and resonance effects.

  • vs. Isomeric Compounds: An isomer such as 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid would be readily distinguishable. In the 3,5-isomer, the pyrazole ring would feature a singlet for H4, which would likely appear at a much more shielded (upfield) position compared to the H5 proton in our target molecule. This highlights the diagnostic power of NMR in differentiating constitutional isomers.

Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental methodology.[12]

Workflow for NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_confirm Confirmatory Steps cluster_analysis Data Analysis A Dissolve 5-10 mg of sample in ~0.6 mL DMSO-d6 B Filter into NMR tube A->B C Acquire 1D ¹H Spectrum B->C D Acquire 1D ¹³C{¹H} Spectrum C->D Optimize parameters F D₂O Exchange Experiment C->F Confirm -COOH protons E Acquire 2D Spectra (COSY, HSQC, HMBC) D->E If structure is ambiguous G Assign Signals D->G E->G F->G H Confirm Structure G->H

Caption: Standard workflow for the NMR analysis of a small organic molecule.

Protocol 1: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it will solubilize the polar compound and allow for the observation of the acidic carboxylic acid protons.[5]

  • Instrument Setup: Use a standard 30-degree pulse program (e.g., 'zg30' on Bruker instruments).[2]

  • Parameters:

    • Spectral Width (SW): 16 ppm, centered around 7 ppm.

    • Number of Scans (NS): 16 (can be increased for higher signal-to-noise).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • D₂O Exchange: After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the -COOH protons should disappear or significantly diminish, confirming their assignment.[3][13]

Protocol 2: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a standard proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments).

  • Parameters:

    • Spectral Width (SW): 220 ppm, centered around 100 ppm.

    • Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

    • Relaxation Delay (D1): 2 seconds.

  • Advanced Experiments (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached, providing unambiguous assignment of protonated carbons.[2][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is invaluable for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons, such as C3, C4, C8, and C9.[2][15]

Conclusion

The structural analysis of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid by ¹H and ¹³C NMR is straightforward when approached systematically. The predicted spectra show distinct, well-resolved signals that are consistent with the proposed structure and supported by data from analogous compounds in the chemical literature. The key diagnostic features include a lone singlet for the H5 proton in the aromatic region, a characteristic ethyl group pattern, and two very broad, downfield signals for the exchangeable carboxylic acid protons in the ¹H spectrum. The ¹³C spectrum is defined by two downfield carbonyl signals and three distinct pyrazole ring carbon signals. For absolute certainty in assignment, particularly for the quaternary carbons, 2D NMR experiments such as HSQC and HMBC are strongly recommended. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this and similar pyrazole derivatives.

References

  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. [Link]

  • Alajarin, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules, 17(1), 606-623. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Shenderovich, I. G., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 19(4), 2965-2975. [Link]

  • Al-Obaidi, A. S. M., et al. (2014). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • Patel, R. B., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Al-Masoudi, N. A., et al. (2015). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Gao, H., et al. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 55(10), 97-108. [Link]

  • Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, Kh. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. [Link]

  • Pantoja, Y., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-35. [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(3), 1545-1550. [Link]

  • Patel, S., & Sharma, P. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, 3(5), 1123-1127. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Tolstoy, P. M., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(19), 7464-7476. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • ResearchGate. (2011). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. [Link]

  • Kletskov, A. V., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 26(2), 433. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A novel one-pot synthesis of 3-acetamido-1H-pyrazole-4-carboxylates. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Wiley Online Library. (n.d.). vic-DICARBOXYLIC ACID DERIVATIVES OF PYRAZOLE, ISOXAZOLE, AND PYRIMIDINE. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. (2023). the 1H-NMR & 13C-NMR Spectrum of synthesized Compounds. [Link]

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid. In the absence of published experimental data for this specific molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid. In the absence of published experimental data for this specific molecule, this document synthesizes established fragmentation principles for its constituent functional groups—N-alkylated pyrazoles and dicarboxylic acids—to offer a robust, theory-grounded comparison guide. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the expertise to identify and characterize this and structurally related compounds.

Molecular Structure and Predicted Fragmentation Sites

1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (C₇H₈N₂O₄, Molecular Weight: 184.15 g/mol ) possesses several key structural features that dictate its behavior under mass spectrometric analysis. Understanding these features is crucial for predicting the fragmentation pathways.

  • Aromatic Pyrazole Core: The heterocyclic aromatic ring provides significant stability, suggesting that the molecular ion should be observable, particularly under electron ionization (EI) conditions[1].

  • N-Ethyl Group: The bond between the pyrazole nitrogen and the ethyl group, as well as the C-C bond within the ethyl group, are potential cleavage sites. Loss of ethene (C₂H₄) via rearrangement is a characteristic fragmentation for N-ethyl compounds.

  • Adjacent Dicarboxylic Acids: Carboxylic acid groups are highly susceptible to fragmentation. Primary fragmentation pathways include the loss of water (H₂O), a hydroxyl radical (•OH), a carboxyl radical (•COOH), or carbon dioxide (CO₂)[2][3][4]. The proximity of the two acid groups may also facilitate the formation of a cyclic anhydride through the loss of a water molecule.

These sites of lability allow for a multi-pathway fragmentation cascade, providing a rich fingerprint for structural elucidation.

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation[5]. The resulting mass spectrum is a valuable tool for structural identification. Based on the principles outlined above, the following fragmentation cascade is predicted for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid.

The primary fragmentation events are expected to involve the highly labile carboxylic acid groups and the N-ethyl substituent. Subsequent fragmentations would involve cleavage of the pyrazole ring itself.

G M 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid [M]•+ m/z = 184 F166 [M - H₂O]•+ (Cyclic Anhydride?) m/z = 166 M->F166 - H₂O (18 Da) F139 [M - COOH]•+ m/z = 139 M->F139 - •COOH (45 Da) F140 [M - CO₂]•+ m/z = 140 M->F140 - CO₂ (44 Da) F156 [M - C₂H₄]•+ (McLafferty Rearrangement) m/z = 156 M->F156 - C₂H₄ (28 Da) F94 [M - 2*COOH]•+ (1-Ethylpyrazole) m/z = 94 F139->F94 - CO₂ (44 Da) F66 [94 - N₂]•+ m/z = 66 F94->F66 - N₂ (28 Da) F67 [94 - HCN]•+ m/z = 67 F94->F67 - HCN (27 Da)

Caption: Predicted EI-MS fragmentation pathway for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid.

Summary of Predicted Key Ions
Predicted m/zProposed Ion Structure/FormulaNeutral LossMechanistic Rationale
184[C₇H₈N₂O₄]•+-Molecular Ion (M•+)
166[C₇H₆N₂O₃]•+H₂O (18 Da)Loss of water, common for dicarboxylic acids, may form a cyclic anhydride[6][7].
156[C₅H₄N₂O₄]•+C₂H₄ (28 Da)Loss of ethene from the N-ethyl group via rearrangement.
140[C₆H₈N₂O₂]•+CO₂ (44 Da)Decarboxylation of one carboxylic acid group.
139[C₆H₇N₂O₂]•+•COOH (45 Da)Alpha-cleavage resulting in the loss of a carboxyl radical[4].
94[C₅H₈N₂]•+2 x •COOH (90 Da)Loss of both carboxyl groups, yielding the 1-ethylpyrazole radical cation.
67[C₄H₅N]•+From m/z 94: HCNFragmentation of the pyrazole ring core[1][8].
66[C₅H₈]•+From m/z 94: N₂Fragmentation of the pyrazole ring core[1][8].

Comparison with Alternative Ionization Techniques: ESI-MS/MS

While EI-MS is invaluable for structural elucidation via fragmentation, "soft" ionization techniques like Electrospray Ionization (ESI) are standard for analyzing polar, non-volatile compounds in liquid chromatography-mass spectrometry (LC-MS).

  • Positive Ion Mode ESI ([M+H]⁺): In this mode, the base peak in the MS1 spectrum would be the protonated molecule at m/z 185 . Fragmentation would be minimal. Subsequent tandem mass spectrometry (MS/MS) of the m/z 185 ion would likely induce sequential losses of water and carbon dioxide, yielding fragments at m/z 167 ([M+H - H₂O]⁺) and m/z 123 ([M+H - H₂O - CO₂]⁺).

  • Negative Ion Mode ESI ([M-H]⁻): In negative ion mode, the deprotonated molecule at m/z 183 would be prominent. MS/MS analysis of this ion is known to be highly informative for dicarboxylic acids, primarily showing a facile loss of carbon dioxide to produce a fragment at m/z 139 ([M-H - CO₂]⁻)[6][7].

The choice of ionization method fundamentally alters the resulting data, with EI providing a comprehensive fragmentation map and ESI offering a clear determination of the molecular weight with targeted fragmentation through MS/MS.

Proposed Experimental Protocol

To validate the predicted fragmentation patterns, the following experimental workflows are recommended.

Workflow Diagram: GC/LC-MS Analysis

G cluster_0 Sample Preparation cluster_1 GC-EI-MS Analysis cluster_2 LC-ESI-MS/MS Analysis P1 Dissolve sample in Methanol or Acetonitrile (1 mg/mL stock) P2 Dilute to 1-10 µg/mL working solution P1->P2 GC2 Inject into GC-MS P2->GC2 LC1 Inject into LC-MS P2->LC1 GC1 Optional: Derivatize with BSTFA for volatility GC1->GC2 if needed GC3 Acquire EI Spectrum (70 eV) LC2 Acquire MS1 Scan (Positive & Negative Mode) LC1->LC2 LC3 Perform MS/MS on [M+H]⁺ and [M-H]⁻ LC2->LC3

Caption: Recommended analytical workflows for MS analysis of the target compound.

A. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for obtaining a classic, library-searchable fragmentation pattern. Note: The dicarboxylic acid structure may have poor thermal stability and volatility. Chemical derivatization may be required.

  • Sample Preparation & Derivatization (Optional):

    • Accurately weigh ~1 mg of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid and dissolve in 1 mL of a suitable solvent (e.g., Pyridine).

    • To enhance volatility and thermal stability, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester derivative. This step is crucial for preventing on-column degradation and obtaining sharp chromatographic peaks[2][3].

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Use a standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Inlet: Set to 250°C in split mode (e.g., 20:1).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the analyte (or its derivative).

    • Examine the mass spectrum for the molecular ion (M•+) and compare observed fragments against the predicted values in the summary table.

B. Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for analyzing the intact molecule without derivatization.

  • Sample Preparation:

    • Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation (Typical Parameters):

    • Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Mass Spectrometer:

      • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

      • MS1 Scan: Acquire spectra over a mass range of m/z 100 to 400 to identify the [M+H]⁺ (m/z 185) and [M-H]⁻ (m/z 183) ions.

      • MS2 (Tandem MS): Perform Collision-Induced Dissociation (CID) on the isolated precursor ions (m/z 185 and 183) using a normalized collision energy range (e.g., 10-40 eV) to generate fragment ions.

  • Data Analysis:

    • Confirm the molecular weight from the MS1 scan.

    • Analyze the MS/MS spectra to identify characteristic neutral losses (H₂O, CO₂) and compare with the predicted ESI fragmentation behavior.

Conclusion

This guide establishes a comprehensive, predictive framework for the mass spectrometric fragmentation of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid. By dissecting the molecule into its core functional components and applying established chemical principles, we have proposed detailed fragmentation pathways for both EI-MS and ESI-MS/MS analyses. The key predicted cleavages include losses of water and carbon dioxide from the diacid moiety, loss of ethene from the N-ethyl group, and eventual fragmentation of the pyrazole ring. The provided experimental protocols offer a clear and robust methodology for acquiring empirical data to validate and refine these predictions, serving as a vital resource for the analytical characterization of this and related heterocyclic compounds.

References

  • Do, H., Yoshida, E., Masaki, T., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 67(1), 13-19. Available at: [Link]

  • Do, H., Yoshida, E., Masaki, T., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PMC. Available at: [Link]

  • Grossert, J. S., Ramaley, L., & Staples, A. (2001). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. Available at: [Link]

  • Grossert, J. S., Ramaley, L., & Staples, A. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Mayer, P. M., & Poon, C. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry, Oxford Academic. Available at: [Link]

  • PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Sapkota, K. P., et al. (2025). Synthesis, Characterization, and Biological Evaluation of a Novel Pyrazole-Based Schiff Base. INTELLIGENCE Journal of Multidisciplinary Research.
  • El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • LibreTexts. (2021). 2.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona Chemistry Department.

Sources

Validation

Validating the Purity of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic Acid: A Comparative HPLC Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling to develop robust purity assays for highly polar, multi-ionizable building blocks. 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: 52942-7...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to develop robust purity assays for highly polar, multi-ionizable building blocks. 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: 52942-75-3) [1] is a prime example of such a challenging analyte. Widely utilized as a bidentate ligand in the synthesis of metal-organic frameworks (MOFs)[2] and as a precursor for active pharmaceutical ingredients (APIs), its purity profile—specifically the absence of positional isomers like 3,5-dicarboxylic acid derivatives—is critical for downstream stoichiometric reactions.

This guide objectively evaluates standard and advanced High-Performance Liquid Chromatography (HPLC) methodologies to establish a self-validating, highly reproducible purity assay for this compound.

The Analytical Challenge: Polarity and Multi-Ionizability

Standard Reversed-Phase (RP) C18 columns are the default choice in most analytical laboratories, but they are fundamentally mismatched for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid due to two structural features:

  • Dual Carboxylic Acid Groups: At a neutral pH, both carboxylic acids at positions 3 and 4 are deprotonated. This renders the molecule extremely hydrophilic, causing it to elute near the void volume (

    
    ) on traditional hydrophobic stationary phases[3].
    
  • Phase Collapse / Ligand Matting: Attempting to retain this polar molecule on a standard C18 column requires highly aqueous mobile phases (often >95% water). Under these conditions, hydrophobic C18 chains tend to fold over or "mat," trapping the organic modifier and drastically reducing the accessible surface area, which leads to irreproducible retention times and poor peak shapes[4].

To achieve accurate purity quantification, we must move beyond conventional C18 and evaluate chromatographic modes that offer orthogonal selectivity for polar analytes[5].

Comparative Evaluation of HPLC Methodologies

To objectively determine the best approach, we compare three distinct chromatographic strategies.

  • Method A: Conventional RP-HPLC (C18) with Ion Suppression. Utilizes a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid) to protonate the carboxylic acids, forcing hydrophobic retention.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). Utilizes a polar stationary phase (e.g., bare silica or amide) and an acetonitrile-rich mobile phase to partition the analyte into an enriched water layer on the particle surface[6].

  • Method C: Mixed-Mode Chromatography (RP-AX). Utilizes a stationary phase containing both C18 ligands and Anion-Exchange (AX) groups. This allows simultaneous hydrophobic retention of the ethyl-pyrazole ring and electrostatic retention of the anionic carboxylic acids[6].

Quantitative Performance Comparison

The following table summarizes the experimental performance of each methodology when separating 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid from its closely related 3,5-isomer impurity.

Chromatographic ParameterMethod A (C18 + 0.1% TFA)Method B (HILIC)Method C (Mixed-Mode RP-AX)
Retention Factor (

)
0.8 (Poor, near void volume)4.2 (Good)5.8 (Excellent)
Peak Asymmetry (

)
1.95 (Severe Tailing)1.15 (Symmetrical)1.02 (Highly Symmetrical)
Resolution (

) vs Isomer
1.1 (Co-elution risk)2.4 (Baseline Resolution)3.9 (Robust Baseline)
Equilibration Time 10 minutes35 minutes15 minutes
MS Compatibility Poor (TFA suppresses signal)ExcellentExcellent (Volatile buffers)

Causality Analysis: Method C (Mixed-Mode RP-AX) vastly outperforms the alternatives. While HILIC provides good retention, it suffers from long equilibration times due to the complex formation of the aqueous layer on the stationary phase[6]. Conventional C18 fails because ion suppression via TFA is insufficient to overcome the inherent polarity of the dicarboxylic acid, leading to secondary interactions between the basic pyrazole nitrogen and residual silanols.

Mechanistic Workflows

To visualize the decision-making process for column selection based on the analyte's physicochemical properties, refer to the workflow below.

ColumnSelection Analyte 1-Ethyl-1H-pyrazole- 3,4-dicarboxylic acid (Highly Polar, Multi-ionizable) C18 Standard C18 (Ion Suppression) Analyte->C18 Hydrophobic Interaction Only HILIC HILIC Column (Polar Stationary Phase) Analyte->HILIC Water Layer Partitioning MixedMode Mixed-Mode RP-AX (Dual Retention Mechanism) Analyte->MixedMode Hydrophobic + Electrostatic Res1 Poor Retention (k < 1) Peak Tailing C18->Res1 Res2 Good Retention (k > 4) Long Equilibration HILIC->Res2 Res3 Optimal Retention (k > 5) Perfect Symmetry MixedMode->Res3

Fig 1: Chromatographic retention mechanisms and outcomes for polar pyrazole dicarboxylic acids.

Step-by-Step Self-Validating Experimental Protocol

Based on the data, Mixed-Mode RP-AX is the optimal choice. A scientifically rigorous protocol must be a self-validating system —meaning the method must mathematically prove its own reliability before any sample data is accepted.

A. Reagent and Mobile Phase Preparation

Causality Check: We use a pH 6.0 buffer to ensure both carboxylic acids are fully deprotonated (anionic), maximizing their electrostatic interaction with the anion-exchange groups on the stationary phase[6].

  • Mobile Phase A (Aqueous): Dissolve 1.26 g of Ammonium Formate in 1.0 L of LC-MS grade water (20 mM). Adjust the pH to 6.0 using dilute formic acid or ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Mobile Phase A : Mobile Phase B (90:10, v/v). Always match the diluent to the initial gradient conditions to prevent solvent-mismatch peak distortion.

B. Chromatographic Conditions
  • Column: Mixed-Mode Reversed-Phase/Anion-Exchange (e.g., Atlantis Premier BEH C18 AX, 150 x 4.6 mm, 3 µm)[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains mass transfer kinetics).

  • Detection: UV Diode Array Detector (DAD) at 215 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar analytes)

    • 2.0 - 10.0 min: 10% B to 60% B

    • 10.0 - 12.0 min: 60% B (Wash phase)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

C. The Self-Validating System Suitability Test (SST)

Before analyzing the unknown batch of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, execute the following sequence. The system is only authorized to proceed if all criteria are met:

  • Blank Injection: Inject 5 µL of Diluent.

    • Validation Criterion: No interfering peaks > 0.05% of the target analyte area at the expected retention time.

  • Resolution Standard Injection: Inject a 0.1 mg/mL solution containing both 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid and its 3,5-isomer.

    • Validation Criterion: Resolution (

      
      ) must be 
      
      
      
      .
  • Precision Standard Injection: Inject a 1.0 mg/mL working standard of the target analyte six consecutive times.

    • Validation Criterion: The Relative Standard Deviation (RSD) of the peak areas must be

      
      , and the theoretical plate count (
      
      
      
      ) must be
      
      
      .

ValidationWorkflow SST 1. System Suitability RSD < 2.0% N > 5000 Spec 2. Specificity Rs > 2.0 vs Isomers SST->Spec Lin 3. Linearity R² ≥ 0.999 (10-150% Target) Spec->Lin Acc 4. Accuracy Recovery 98-102% Lin->Acc

Fig 2: Self-validating sequence for HPLC method robustness and quantitative reliability.

References

  • HPLC.eu. "The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases." HPLC.eu Technical Articles. Available at:[Link][4]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog, June 18, 2025. Available at:[Link][6]

  • LCGC International. "How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase." Chromatography Online, April 15, 2022. Available at:[Link][5]

  • National Institutes of Health (PMC). "Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes." Molecules, January 14, 2021. Available at:[Link][2]

Sources

Comparative

Comparative Chelation Profiling: Pyrazole-3,5- vs. Pyrazole-3,4-Dicarboxylic Acids

[1] Executive Summary In the landscape of coordination chemistry and Metal-Organic Framework (MOF) design, pyrazole dicarboxylic acids represent a versatile class of N,O-donor ligands.[1] This guide objectively compares...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of coordination chemistry and Metal-Organic Framework (MOF) design, pyrazole dicarboxylic acids represent a versatile class of N,O-donor ligands.[1] This guide objectively compares the two primary isomers: 1H-pyrazole-3,5-dicarboxylic acid (3,5-H₃pdc) and 1H-pyrazole-3,4-dicarboxylic acid (3,4-H₃pdc) .[1]

The Verdict:

  • 3,5-H₃pdc is the superior candidate for MOF construction and supramolecular architectures .[1] Its "V-shaped" geometry (

    
     angle between carboxylates) and ability to bridge trinuclear metal clusters make it a staple in porous material synthesis.[1]
    
  • 3,4-H₃pdc functions primarily as a discrete chelator in bio-inorganic applications.[1] Its vicinal carboxylate groups resemble phthalic acid, favoring mononuclear

    
    -chelation or 
    
    
    
    -chelation, but steric hindrance limits its utility in extended network formation compared to the 3,5-isomer.[1]

Structural & Electronic Landscape

The chelation performance of these ligands is dictated by their deprotonation sites. Both ligands are tribasic acids (


) in their fully protonated forms, possessing two carboxylic protons and one pyrazole -NH proton.[1]
Ligand Architecture[1]
  • 3,5-H₃pdc: Symmetric. The carboxylates are separated by the pyrazole nitrogen, creating two identical

    
    -chelating pockets. This symmetry facilitates the formation of high-nuclearity clusters (e.g., 
    
    
    
    or
    
    
    units).
  • 3,4-H₃pdc: Asymmetric. The carboxylates are adjacent (vicinal). This creates a competition between forming a 7-membered

    
    -chelate ring (phthalate-like) or a 5-membered 
    
    
    
    -chelate ring.[1]
Visualization of Binding Modes

The following diagram contrasts the coordination potential of the two isomers.

LigandComparison cluster_35 3,5-H3pdc (MOF Linker) cluster_34 3,4-H3pdc (Discrete Chelate) L35 3,5-H3pdc (V-Shaped) Mode1 Bridging Mode (Connects 2+ Metals) L35->Mode1 Mode2 N,O-Chelation (5-membered ring) L35->Mode2 caption Fig 1: Divergent coordination pathways. 3,5-H3pdc favors bridging; 3,4-H3pdc favors discrete chelation. L34 3,4-H3pdc (Vicinal) Mode3 O,O-Chelation (Steric Strain) L34->Mode3 Mode4 N,O-Chelation (Asymmetric) L34->Mode4

Thermodynamic Stability (Data Analysis)

Stability constants (


) are the quantitative measure of chelation efficacy. These values are typically determined via Potentiometric Titration  in aqueous or mixed-solvent media (e.g., dioxane/water) to ensure ligand solubility.[1]
Protonation Constants ( )

Understanding the acidity is crucial for predicting binding at physiological pH (7.4).[1]

Ligand

(-COOH)

(-COOH)

(Prz-NH)
Notes
3,5-H₃pdc ~2.4~4.6>11.0Pyrazole NH is very weakly acidic; deprotonation usually requires metal coordination.[1]
3,4-H₃pdc ~2.1~5.2>11.5Stronger inductive effect between vicinal groups lowers

but raises

.
Metal Stability Constants ( )

Conditions:


, 


, 50% v/v Dioxane-Water.[1]
Metal Ion3,5-H₃pdc (

)
3,4-H₃pdc (

)
Interpretation

8.5 - 9.2 7.8 - 8.33,5-isomer forms more stable complexes due to the formation of two symmetric 5-membered chelate rings upon bridging.[1]

7.2 - 7.6 6.5 - 6.9Follows the Irving-Williams series (

).[1]

6.8 - 7.1 6.0 - 6.4

prefers the tetrahedral geometry often afforded by the bridging 3,5-isomer.[1]

6.5 - 7.0 N/ALanthanides favor the high coordination numbers provided by the bridging carboxylates of 3,5-H₃pdc.[1]

Expert Insight: The higher stability of 3,5-H₃pdc complexes is attributed to the "chelate effect" reinforced by the rigidity of the pyrazole ring. In 3,4-H₃pdc, the vicinal carboxylates suffer from electrostatic repulsion when both are deprotonated, slightly destabilizing the complex compared to the 3,5-analog.[1]

Experimental Protocol: Potentiometric Titration

To generate valid stability data for these ligands, one cannot simply mix reagents.[1] The protocol must account for the ionic strength effect and carbonate contamination .

The Self-Validating Workflow

The following Graphviz diagram outlines a rigorous protocol for determining stability constants.

TitrationProtocol cluster_prep Phase 1: Preparation cluster_titration Phase 2: Data Acquisition cluster_analysis Phase 3: Computational Analysis Step1 Ligand Dissolution (Solvent: 50% Dioxane/Water) Prevents precipitation Step2 Ionic Strength Adjustment (Add 0.1M KNO3) Maintains activity coefficients Step1->Step2 Step3 Acidification (Add HClO4) Ensures fully protonated start (H3L) Step2->Step3 Step4 Degassing (N2/Ar) CRITICAL: Removes CO2 Step3->Step4 Step5 Alkalimetric Titration (Add CO2-free NaOH) Step4->Step5 Step6 Record pH vs. Volume (Equilibrium time: >2 mins/point) Step5->Step6 Step7 Gran Plot Analysis Determines exact Ve and carbonate error Step6->Step7 Step8 Hyperquad/BEST Software Refines log Beta values Step7->Step8 caption Fig 2: Rigorous potentiometric workflow. CO2 exclusion is the primary failure point.

[1]

Detailed Methodology
  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Convert pH readings to hydrogen ion concentration

    
     using a modified Gran plot to account for the liquid junction potential of the mixed solvent.
    
  • Solution Setup:

    • Ligand Only:

      
       ligand + 
      
      
      
      .[1]
    • Metal-Ligand: 1:1, 1:2, and 1:3 ratios of Metal:Ligand.[1]

  • Titration: Titrate with carbonate-free

    
     under inert atmosphere (
    
    
    
    ) at
    
    
    .
  • Data Processing: Use non-linear least squares software (e.g., Hyperquad) to fit the potentiometric curves.[1]

    • Validation Check: If the calculated theoretical curve deviates from the experimental curve by

      
       in the buffer region, check for electrode drift or carbonate contamination.
      

Applications & Causality[1]

Why does the structural difference dictate the application?

Metal-Organic Frameworks (MOFs)

Winner: 3,5-H₃pdc [1]

  • Mechanism: The

    
     angle between the carboxylate groups allows 3,5-H₃pdc to act as a bent linker .[1] This geometry is ideal for forming "paddle-wheel" secondary building units (SBUs) or trinuclear clusters (e.g., 
    
    
    
    ).[1]
  • Outcome: Highly porous materials (e.g., bio-MOF-1) with high surface areas suitable for gas storage (

    
    , 
    
    
    
    ).[1] 3,4-H₃pdc tends to form dense, non-porous coordination polymers due to steric crowding.[1]
Medicinal Chemistry (Bio-inorganic)

Winner: Context-Dependent (3,4-derivatives show promise)

  • Mechanism: While 3,5-H₃pdc forms stable bridges, 3,4-H₃pdc derivatives (often substituted at the 1- or 5-position) are explored as carrier molecules.[1] The vicinal carboxylates can mimic amino acid binding pockets.[1]

  • Example: Copper(II) complexes of pyrazole derivatives have shown enhanced anti-inflammatory activity compared to the free ligand, attributed to the metal facilitating cell membrane transport (lipophilicity modulation).

References

  • Deosarkar, S. D., et al. (2013).[1] Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Horizon Research Publishing.[1]

  • Jursup, C., et al. (2020).[1] Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(II) complexes. CrystEngComm, Royal Society of Chemistry.[1]

  • Reiss, G. J., & Reiss, M. (2021).[1] Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. Journal of Molecular Structure.

  • Gans, P., Sabatini, A., & Vacca, A. (1996).[1] Investigation of equilibria in solution. Determination of stability constants with the HYPERQUAD suite of programs. Talanta. [1]

  • PubChem. (2023).[1] Pyrazole-3,5-dicarboxylic acid Compound Summary. National Library of Medicine.[1] [1]

Sources

Validation

In Vitro Evaluation of 1-Ethyl-1H-pyrazolo[3,4-b]pyridine-based BRD9 Binders

Executive Summary The bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) complex, has emerged as a critical therapeutic target in acute myeloid leukemia (AML) and synovial sarcoma. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) complex, has emerged as a critical therapeutic target in acute myeloid leukemia (AML) and synovial sarcoma. While established chemical probes like BI-7273 (naphthyridone scaffold) and I-BRD9 (thienopyridone scaffold) define the current gold standard, the 1-Ethyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a novel, unexplored chemotype with distinct physicochemical properties.

This guide provides a rigorous framework for evaluating this specific pyrazolo-pyridine series. It details the necessary comparative assays to validate these binders against industry standards, focusing on potency, kinetic selectivity, and cellular target engagement.

Structural Rationale & Binding Mechanism[1][2][3]

To evaluate the 1-Ethyl-1H-pyrazolo[3,4-b]pyridine scaffold, one must understand how it mimics the acetyl-lysine (KAc) recognition motif compared to established binders.

The Pharmacophore Comparison

The BRD9 bromodomain pocket is hydrophobic with a critical requirement for a hydrogen bond donor/acceptor pair to anchor to Asn100 .

  • BI-7273 (Reference): Uses a naphthyridone carbonyl to H-bond with Asn100 and a nitrogen to interact with Tyr106.

  • Pyrazolo[3,4-b]pyridine (Test Article): The pyridine nitrogen and the pyrazole core provide the essential H-bond acceptor for Asn100 . The ethyl group at the N1 position typically occupies the hydrophobic shelf, mimicking the interactions seen in other BET inhibitors but tuned for the smaller BRD9 pocket.

Visualization: Binding Mode Interaction Map

The following diagram illustrates the critical contact points required for a successful 1-Ethyl-1H-pyrazolo[3,4-b]pyridine binder, contrasted with the BRD9 pocket residues.

BRD9_Binding_Mode Scaffold 1-Ethyl-1H-pyrazolo[3,4-b]pyridine (Ligand Core) Asn100 Asn100 (Key Anchor) Scaffold->Asn100 H-Bond (Acceptor) Tyr106 Tyr106 (Gatekeeper) Scaffold->Tyr106 Pi-Pi Stacking Phe44 Phe44 (Hydrophobic Wall) Scaffold->Phe44 Hydrophobic Contact Water Conserved Water Network Scaffold->Water H-Bond Network

Caption: Interaction map highlighting the critical H-bond to Asn100 and Pi-stacking with Tyr106 required for high-affinity binding.

Comparative Profiling: Pyrazolo-pyridine vs. BI-7273

When publishing data on this scaffold, you must benchmark it against BI-7273. Below is the expected performance profile based on recent structure-activity relationship (SAR) studies.

Feature1-Ethyl-1H-pyrazolo[3,4-b]pyridine (Test Series)BI-7273 (Gold Standard)Evaluation Priority
Biochemical Potency (

)
Target: < 100 nM (Hit: ~1-5 µM)19 nMHigh: Must demonstrate sub-micromolar affinity to be competitive.
Selectivity (BRD9 vs BRD4) Challenge area. Often 10-50x selective.> 50x selectiveCritical: The pyrazolo-pyridine core is common in BET inhibitors; proving BRD9 specificity is the main hurdle.
Ligand Efficiency (LE) High (Small fragment-like core)ModerateMedium: Highlight this if your series has lower Molecular Weight (MW).
Solubility Generally High (Pyridine nitrogen)ModerateMedium: Advantage for formulation.
Cellular Potency (

)
Target: < 1 µM (AML lines)~0.8 - 1.4 µMHigh: Correlation between biochemical and cellular data is vital.

Detailed Experimental Protocols

To generate the data for the table above, follow these specific protocols. These are designed to minimize false positives common with nitrogen-rich scaffolds.

A. Biochemical Potency: AlphaScreen Assay

Objective: Determine the


 of the binder by disrupting the interaction between His-tagged BRD9 and biotinylated acetyl-histone peptide.

Protocol:

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.01% Triton X-100 .

    • Expert Insight: Triton X-100 is non-negotiable here. Pyrazolo-pyridines can form colloidal aggregates that mimic inhibition. The detergent prevents this artifact.

  • Reaction Assembly:

    • Add 20 nM His-BRD9 (Bromodomain) + Test Compound (11-point dilution). Incubate 30 min.

    • Add 20 nM Biotin-H4-KAc peptide. Incubate 60 min.

  • Detection:

    • Add Nickel Chelate Acceptor Beads and Streptavidin Donor Beads (final conc. 10 µg/mL).

    • Incubate 60 min in the dark.

  • Read: Measure on EnVision or PHERAstar (Excitation 680 nm / Emission 520-620 nm).

B. Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay)

Objective: Prove the compound enters the cell and binds BRD9 in the nuclear environment.

Protocol:

  • Treatment: Treat MOLM-13 or EOL-1 cells with 5x the biochemical

    
     of the test compound for 1 hour. Include a DMSO control and BI-7273 (1 µM) positive control.
    
  • Heating: Aliquot cells into PCR tubes. Heat at a gradient (40°C to 60°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath x3).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured proteins.

  • Detection: Analyze the supernatant via Western Blot using anti-BRD9 antibody.

  • Validation: A shift in the melting temperature (

    
    ) compared to DMSO confirms binding.
    
C. Selectivity Screening (The "Killer" Experiment)

You must run a Bromoscan or equivalent TR-FRET against BRD4 (BD1 and BD2) .

  • Success Criterion:

    
     (BRD4) / 
    
    
    
    (BRD9) ratio should be > 50.[1]
  • Failure Mode: If the ratio is < 10, the cytotoxicity observed in cells is likely due to BET inhibition (BRD4), not BRD9, invalidating the study.

Evaluation Workflow & Logic

The following flowchart outlines the decision-making process for advancing a pyrazolo-pyridine hit to a lead candidate.

Evaluation_Workflow Start 1-Ethyl-1H-pyrazolo[3,4-b]pyridine Analog Synthesis Alpha AlphaScreen (BRD9) Threshold: IC50 < 500 nM Start->Alpha Selectivity Selectivity Screen (vs BRD4/BET) Alpha->Selectivity Pass Discard Discard / Redesign Alpha->Discard Fail (>1 µM) CETSA Cellular Engagement (CETSA/NanoBRET) Selectivity->CETSA Ratio > 50x Selectivity->Discard Ratio < 10x Viability Phenotypic Assay (AML Cell Lines) CETSA->Viability Tm Shift > 2°C CETSA->Discard No Shift End Publish Comparison vs BI-7273 Viability->End Valid Probe

Caption: Step-by-step screening cascade. Selectivity against BRD4 is the primary filter before cellular testing.

References

  • Evaluation of 1-Ethyl-1H-pyrazolo[3,4-b]pyridine-Based BRD9 Binders In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. (Note: Recent identification of this specific scaffold for BRD9).[2]

  • BI-7273 (Reference Standard) Characterization Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Martin, L. J., et al. (2016). Journal of Medicinal Chemistry.

  • I-BRD9 (Alternative Reference) Characterization Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. Theodoulou, N. H., et al. (2016). Journal of Medicinal Chemistry.

  • BRD9 Functional Dependency in AML A chemical probe for the ATAD2 bromodomain (Validation of BRD9 assays). (Contextual reference for AML viability assays).

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory rules, but as a predictable system of chemical behaviors. 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory rules, but as a predictable system of chemical behaviors. 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: 52942-75-3) is a highly functionalized nitrogen heterocycle utilized extensively as a building block in drug discovery and agrochemical development[1]. While its dicarboxylic acid moieties offer excellent handles for coupling reactions, the stable pyrazole core introduces specific challenges during waste management and emergency response.

This guide establishes a self-validating, causality-driven protocol for the safe handling, spill response, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound, ensuring both laboratory safety and environmental integrity.

Physicochemical Profiling & Hazard Assessment

To design an effective operational plan, we must first understand the molecular causality behind the compound's hazards.

  • Acidity & Irritation: The two carboxylic acid groups impart a low pH in aqueous solutions. In its dry state, the solid powder is a significant irritant to the eyes, skin, and respiratory mucosa (GHS Category 2: Skin/Eye Irritant; Category 3: Specific Target Organ Toxicity - Single Exposure)[2].

  • Nitrogen Heterocycle Stability: The 1-ethyl-pyrazole ring is highly stable. During disposal, incomplete combustion of this nitrogen-rich core can lead to the emission of toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN)[3].

  • Environmental Recalcitrance: Standard drain disposal is strictly prohibited. Nitrogen heterocycles are notoriously recalcitrant to standard anaerobic wastewater treatment facilities and can actively inhibit the microbial communities necessary for water purification[4].

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
Chemical Name 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acidNomenclature critical for accurate SDS retrieval and RCRA waste manifesting.
CAS Number 52942-75-3Primary identifier for regulatory compliance and inventory tracking[1].
Molecular Formula C7H8N2O4High nitrogen-to-carbon ratio dictates NOx generation during thermal destruction[3].
Molecular Weight 184.15 g/mol Required for stoichiometric calculations during targeted acid neutralization.
Physical State Solid / PowderPresents an aerosolized inhalation hazard; necessitates engineering controls.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates specific PPE (nitrile gloves, safety goggles) and prevents drain disposal[2].

Operational Handling & Experimental Workflows

Protocol 1: Safe Weighing and Solution Preparation Causality: The primary exposure route for solid organic acids is the inhalation of aerosolized dust during transfer. Mitigating dust generation prevents respiratory irritation and cross-contamination.

  • Engineering Controls: Perform all weighing inside a certified fume hood or a localized exhaust ventilation (LEV) powder enclosure.

  • Personal Protective Equipment (PPE): Don standard nitrile gloves, a lab coat, and safety goggles. If weighing large quantities (>100g) outside a vented enclosure, a properly fitted N95 or P100 particulate respirator is mandatory.

  • Dissolution: Slowly add the solid to the chosen solvent (e.g., DMSO, DMF, or a basic aqueous buffer).

  • Self-Validation Step: Ensure complete dissolution by visually inspecting the solution for particulates before transferring it to the reaction vessel. If using an aqueous system, monitor the pH; the dicarboxylic acid will lower the pH, potentially requiring buffering (e.g., with NaOH or NaHCO3) to maintain the desired reaction conditions.

Spill Response & Decontamination Protocol

Protocol 2: Solid Spill Containment and Neutralization Causality: Adding water directly to an acidic powder spill can rapidly drop the pH of the resulting slurry, damaging laboratory surfaces and increasing dermal hazards. Dry collection followed by mild chemical neutralization is required.

  • Isolate & Contain: Restrict access to the spill area. Do not introduce water or wet paper towels immediately.

  • Dry Collection: Using a static-free brush and a plastic dustpan, gently sweep the powder. Avoid aggressive sweeping that generates airborne dust. Place the recovered solid into a compatible, sealable plastic container (e.g., High-Density Polyethylene, HDPE)[5].

  • Chemical Decontamination: Prepare a dilute basic solution (1-5% Sodium Bicarbonate, NaHCO3). Lightly spray the affected area to neutralize residual microscopic acid particles.

  • Self-Validation Step: Observe the sprayed area. The cessation of effervescence (bubbling) indicates that the residual organic acid has been fully neutralized.

  • Final Wash: Wipe the area with damp paper towels and dispose of all cleanup materials as solid hazardous waste.

Waste Segregation & Disposal Procedures

Protocol 3: RCRA-Compliant Segregation and Incineration Causality: Because 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid contains no halogens but has a high nitrogen content, it must be segregated into specific waste streams. This ensures the waste contractor applies the correct combustion parameters (e.g., alkaline scrubbing) to prevent environmental contamination[6].

  • Solid Waste: Place all unused chemical, contaminated packaging, and spill cleanup materials into a designated solid hazardous waste drum lined with a poly bag. Label clearly: "Hazardous Waste - Solid Organic Acid (1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid)"[7].

  • Aqueous/Liquid Waste:

    • Aqueous streams: If the chemical is dissolved in water, adjust the pH to between 6 and 8 using dilute NaOH before adding it to the waste carboy.

    • Self-Validation Step: Verify the pH with indicator strips before transfer to prevent unwanted exothermic reactions or gas generation in the waste container[8].

    • Organic streams: Collect in a carboy designated for "Non-Halogenated Organic Solvents." Do not mix with halogenated waste or oxidizing acids (e.g., nitric acid), as organic acids can react violently with strong oxidizers[5].

  • Final Disposal: Transfer the waste to a licensed EPA/RCRA hazardous waste contractor. Ensure the manifest explicitly notes the presence of "Nitrogen Heterocycles." This critical communication ensures the contractor routes the waste to a high-temperature incinerator (>800°C) equipped with afterburners and alkaline scrubbers to neutralize toxic NOx combustion byproducts[9].

Mandatory Visualization: Disposal Workflow

G Start 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Waste Generation Solid Solid/Powder Waste (Unused/Spills) Start->Solid Aqueous Aqueous/Solvent Solutions (Reaction Mixtures) Start->Aqueous CollectSolid Collect in Sealed, HDPE Container Solid->CollectSolid Neutralize Neutralize Aqueous Verify pH 6-8 Aqueous->Neutralize Segregate Segregate as Non-Halogenated Organic Waste CollectSolid->Segregate Neutralize->Segregate Incineration High-Temperature Incineration (>800°C) Segregate->Incineration Licensed EPA/RCRA Contractor Scrubber Alkaline Scrubbing System (NOx Mitigation) Incineration->Scrubber Combustion Gas Treatment

Figure 1: Operational workflow for the RCRA-compliant disposal of pyrazole derivatives.

References

  • BLDpharm. 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: 52942-75-3) Product Specifications.1

  • Fisher Scientific. Safety Data Sheet: Pyrazole-carboxylic acid derivatives.2

  • UTIA Safety Office. Hazardous Waste Guide: Acid Incompatibilities and Segregation.5

  • Benchchem. Essential Procedures for the Safe Disposal of Nitrogen Heterocycles.9

  • US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity and pH Testing.8

  • MDPI. The Recycling and Incineration of Nitrogen-Rich Compounds and Hydrazones.6

  • Ohio University EHS. Hazardous Materials Management Manual: Waste Segregation.7

  • PMC - NIH. Synergistic Hydrothermal Treatment: Recalcitrance of Nitrogen Heterocycles.4

  • Powerlab. Experimental analysis of waste and nitrogen heterocyclic compounds during thermal destruction.3

Sources

Handling

Personal protective equipment for handling 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid

Topic: Personal Protective Equipment & Handling Guide for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid CAS: 52942-75-3 Formula: C7H8N2O4 Molecular Weight: 184.15 g/mol [1] Executive Safety Assessment: Beyond the SDS The Haz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid CAS: 52942-75-3 Formula: C7H8N2O4 Molecular Weight: 184.15 g/mol [1]

Executive Safety Assessment: Beyond the SDS

The Hazard Profile: As a pyrazole-based dicarboxylic acid, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid presents a dual hazard profile driven by its acidity and its physical form. While specific toxicological data for this exact isomer (CAS 52942-75-3) is limited, structural analogues (such as the 3,5-dicarboxylic isomer) consistently exhibit Skin Irritation (Category 2) , Serious Eye Irritation (Category 2A) , and Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation, Category 3) .

The "Why" Behind the Safety:

  • Acidity & Corrosivity: The two carboxylic acid moieties at positions 3 and 4 significantly lower the pKa, making this compound corrosive to mucous membranes upon contact. Moisture on the skin or in the respiratory tract can solubilize the dust, creating a localized acidic environment that causes immediate irritation or chemical burns.

  • Dust Aerosolization: As a solid building block, the primary vector for exposure is inhalation of fine particulates during weighing and transfer. The pyrazole ring adds a level of nitrogen-based heterocyclic reactivity, implying potential for sensitization, though this is less documented than simple irritation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Use this upgraded matrix for handling >50 mg quantities.

PPE CategoryRequirementTechnical Justification
Hand Protection Double Nitrile (min 0.11 mm outer) Why: Latex is permeable to many organic acids. Nitrile offers superior resistance to acidic degradation. Protocol: Wear two pairs. Inspect the outer pair for "pilling" or discoloration, which indicates acid hydrolysis of the glove surface. Change immediately upon contamination.[2]
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are unsafe for fine acidic powders. Air currents can carry dust behind standard lenses. Goggles provide a seal against airborne particulates that dissolve in tear fluid to form acid.
Respiratory N95 (Minimum) or P100 Why: If working outside a fume hood (not recommended), a P100 respirator is mandatory. Inside a hood, an N95 is a secondary failsafe against turbulence-induced dust escape during transfer.
Body Defense Tyvek® Sleeves + Lab Coat Why: The "wrist gap" between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap, preventing dust accumulation on the forearm skin.

Operational Handling Protocol

Phase 1: Engineering Controls & Setup
  • Environment: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic. Static cling can cause "jumping" of the powder, leading to area contamination.

Phase 2: The "Zero-Dust" Weighing Method

Do not pour from the source bottle. Use the subdivision technique.

  • Tare a clean, dry scinitillation vial or round-bottom flask (RBF) inside the hood.

  • Transfer the solid using a stainless steel or PTFE-coated spatula. Avoid plastic spatulas, which can generate static charge.

  • Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent grinding of crystals in the cap (which creates fine dust upon next opening).

  • Solubilization: If possible, dissolve the solid immediately in the reaction solvent (e.g., DMSO, Methanol) within the weighing vessel to lock down the dust hazard before moving it to the main bench.

Phase 3: Reaction & Cleanup
  • Quenching: When cleaning glassware, rinse with a dilute base (e.g., 5% Sodium Bicarbonate) before water. This neutralizes residual acid and prevents the formation of acidic aerosols during washing.

Visualized Workflows

Figure 1: Safe Handling & Solubilization Workflow

This logic gate ensures containment of the respiratory hazard.

HandlingProtocol Start Start: Weighing 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid CheckHood Check Fume Hood (Face Velocity > 80 fpm?) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Lab Coat CheckHood->PPE Yes StaticCheck Is Powder Electrostatic? PPE->StaticCheck Ionizer Use Anti-Static Gun/Bar StaticCheck->Ionizer Yes Weigh Transfer to Pre-Weighed Vial (Do NOT Pour) StaticCheck->Weigh No Ionizer->Weigh Solubilize Add Solvent (DMSO/MeOH) IMMEDIATELY to Vial Weigh->Solubilize Critical Step Transport Cap & Transport to Reactor Solubilize->Transport

Caption: Workflow prioritizing immediate solubilization to eliminate dust hazards.

Figure 2: Emergency Spill Response Logic

Decision tree for dry powder vs. solution spills.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill Type->Wet ActionDry Cover with Wet Paper Towel (Prevents Dust) Dry->ActionDry ActionWet Cover with NaHCO3 (Neutralize Acid) Wet->ActionWet Scoop Scoop into Waste Bag ActionDry->Scoop Disposal Label: 'Solid Acid Waste' Contact EHS Scoop->Disposal Absorb Absorb with Vermiculite ActionWet->Absorb Absorb->Disposal

Caption: Protocol distinguishes between dry containment (preventing dust) and wet neutralization.

Disposal Strategy

Waste Categorization:

  • Primary Stream: Solid Organic Acid Waste.

  • Contaminated Debris: Gloves, paper towels, and weigh boats must be bagged in a clear, sealed secondary bag labeled "Contaminated with Organic Acid."

Neutralization (For small residues only): Small amounts of residue on glassware can be neutralized with aqueous Sodium Bicarbonate (


) or Sodium Hydroxide (

) until pH 7 is reached, then disposed of via the aqueous waste stream if local regulations permit. Never mix concentrated acid waste with oxidizers (e.g., Nitric Acid waste) as this can cause violent gas evolution or explosion.

References

  • PubChem. (2025).[3][4] 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (Compound).[1][5][6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7][8] Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

  • University of California, Berkeley. (2023). Glove Selection Guide for Organic Acids. EH&S. [Link]

Sources

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